molecular formula C35H58N7O18P3S B15546930 3-Oxo-7Z-Tetradecenoyl-CoA

3-Oxo-7Z-Tetradecenoyl-CoA

Cat. No.: B15546930
M. Wt: 989.9 g/mol
InChI Key: BEPLLRGJVXAEJI-TWAFKMGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-7Z-Tetradecenoyl-CoA is a useful research compound. Its molecular formula is C35H58N7O18P3S and its molecular weight is 989.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H58N7O18P3S

Molecular Weight

989.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxotetradec-7-enethioate

InChI

InChI=1S/C35H58N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h9-10,21-22,24,28-30,34,46-47H,4-8,11-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b10-9-/t24-,28-,29-,30+,34-/m1/s1

InChI Key

BEPLLRGJVXAEJI-TWAFKMGKSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 3-Oxo-7Z-Tetradecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-7Z-tetradecenoyl-CoA is a transient but critical intermediate in the mitochondrial beta-oxidation of 7Z-tetradecenoic acid, a 14-carbon monounsaturated fatty acid. Its formation and subsequent cleavage are pivotal for the complete catabolism of this fatty acid, yielding acetyl-CoA for energy production. The processing of this compound and its precursors requires the concerted action of the core beta-oxidation enzymatic machinery along with an essential auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to handle the cis-double bond. This guide provides an in-depth analysis of the metabolic role of this compound, detailing the biochemical pathway, enzymatic mechanisms, and relevant experimental methodologies for its study.

Introduction to Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondrial matrix.[1][2] This cyclical process systematically shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.[1][3] These products subsequently fuel the citric acid cycle and the electron transport chain to produce ATP. While the beta-oxidation of saturated fatty acids follows a canonical four-step enzymatic sequence, the degradation of unsaturated fatty acids, such as 7Z-tetradecenoic acid, necessitates additional auxiliary enzymes to resolve the structural complexities introduced by double bonds.[1][3]

The Metabolic Pathway of 7Z-Tetradecenoic Acid Oxidation

The entry of 7Z-tetradecenoic acid into the beta-oxidation pathway involves its initial activation to 7Z-tetradecenoyl-CoA in the cytoplasm. This activated form is then transported into the mitochondrial matrix. The subsequent catabolism proceeds through several cycles of beta-oxidation, with a crucial isomerization step.

Initial Cycles of Beta-Oxidation

7Z-tetradecenoyl-CoA undergoes two complete cycles of conventional beta-oxidation. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ² double bond.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase, releasing one molecule of acetyl-CoA.

These two cycles shorten the 14-carbon fatty acyl-CoA to a 10-carbon intermediate, 3-cis-dodecenoyl-CoA.

The Role of Δ³,Δ²-Enoyl-CoA Isomerase

The 3-cis-dodecenoyl-CoA intermediate cannot be directly processed by the standard beta-oxidation enzymes due to the position and cis configuration of its double bond.[1] At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) plays a critical role.[4][5] This isomerase catalyzes the conversion of the 3-cis-enoyl-CoA to a 2-trans-enoyl-CoA isomer, specifically 2-trans-dodecenoyl-CoA.[4] This product is a substrate for enoyl-CoA hydratase, allowing the fatty acid to re-enter and complete the beta-oxidation spiral.[1]

Formation and Cleavage of this compound

The term "this compound" represents the 3-ketoacyl-CoA intermediate in the third cycle of beta-oxidation of 7Z-tetradecenoic acid, just before the action of Δ³,Δ²-enoyl-CoA isomerase. More accurately, after two cycles of beta-oxidation, the intermediate is 3-cis-octenoyl-CoA, which is then isomerized. Following this isomerization, the subsequent hydration and dehydrogenation steps lead to the formation of a 3-ketoacyl-CoA. The specific intermediate, this compound, is formed during the first cycle of beta-oxidation of 7Z-tetradecenoyl-CoA.

The pathway leading to and from this compound is as follows:

  • Hydration of 2-trans,7-cis-tetradecadienoyl-CoA: The product of the first dehydrogenation step is hydrated by enoyl-CoA hydratase to form L-3-hydroxy-7Z-tetradecenoyl-CoA.

  • Dehydrogenation of L-3-hydroxy-7Z-tetradecenoyl-CoA: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding This compound .

  • Thiolytic Cleavage: 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound by Coenzyme A, releasing a molecule of acetyl-CoA and the shortened 5Z-dodecenoyl-CoA.

This shortened monounsaturated fatty acyl-CoA then proceeds through further rounds of beta-oxidation, eventually requiring the action of Δ³,Δ²-enoyl-CoA isomerase.

Quantitative Data

Quantitative data on the enzyme kinetics and intermediate concentrations for the specific beta-oxidation of 7Z-tetradecenoic acid are not extensively reported in the literature. However, data from studies on analogous unsaturated fatty acids can provide valuable insights.

EnzymeSubstrate AnalogueKm (µM)Vmax (U/mg)Organism/Tissue
Δ³,Δ²-Enoyl-CoA Isomerase3-cis-octenoyl-CoA2516Saccharomyces cerevisiae (recombinant)[5]
2,4-Dienoyl-CoA Reductase2-trans,4-cis-decadienoyl-CoA5.81.8-5.8 (mU/mg)Human fibroblasts[6]
3-Ketoacyl-CoA ThiolaseGeneral SubstratesBroad Specificity-Various

Note: The data presented are for analogous substrates and enzymes and should be considered as representative estimates for the metabolism of 7Z-tetradecenoic acid intermediates.

Experimental Protocols

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Bovine serum albumin (BSA)

  • 3-cis-octenoyl-CoA (substrate)

  • Purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and BSA.

  • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the 3-cis-octenoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Analysis of Beta-Oxidation Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA intermediates.

Sample Preparation:

  • Isolate mitochondria from the tissue of interest.

  • Incubate the mitochondria with 7Z-tetradecenoic acid and necessary cofactors (ATP, CoA, carnitine, NAD+, FAD).

  • Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and extract the acyl-CoA esters.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Dry the supernatant and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Separate the acyl-CoA esters using a C18 reverse-phase HPLC column with a gradient of acetonitrile (B52724) in water containing a low concentration of a weak acid (e.g., formic acid).

  • Detect the acyl-CoA species using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the targeted intermediates.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_isomerization Isomerization cluster_remaining_cycles Remaining Cycles 7Z_Tetradecenoic_Acid 7Z-Tetradecenoic Acid 7Z_Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA 7Z_Tetradecenoic_Acid->7Z_Tetradecenoyl_CoA Acyl-CoA Synthetase 7Z_Tetradecenoyl_CoA_m 7Z-Tetradecenoyl-CoA 7Z_Tetradecenoyl_CoA->7Z_Tetradecenoyl_CoA_m Carnitine Shuttle trans2_7Z_Tetradecadienoyl_CoA trans-Δ²,cis-Δ⁷- Tetradecadienoyl-CoA 7Z_Tetradecenoyl_CoA_m->trans2_7Z_Tetradecadienoyl_CoA ACAD 3_Hydroxy_7Z_Tetradecenoyl_CoA 3-Hydroxy-7Z- Tetradecenoyl-CoA trans2_7Z_Tetradecadienoyl_CoA->3_Hydroxy_7Z_Tetradecenoyl_CoA Enoyl-CoA Hydratase 3_Oxo_7Z_Tetradecenoyl_CoA 3-Oxo-7Z- Tetradecenoyl-CoA 3_Hydroxy_7Z_Tetradecenoyl_CoA->3_Oxo_7Z_Tetradecenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 5Z_Dodecenoyl_CoA 5Z-Dodecenoyl-CoA 3_Oxo_7Z_Tetradecenoyl_CoA->5Z_Dodecenoyl_CoA Thiolase Acetyl_CoA_1 Acetyl-CoA 3_Oxo_7Z_Tetradecenoyl_CoA->Acetyl_CoA_1 Thiolase 5Z_Dodecenoyl_CoA_2 5Z-Dodecenoyl-CoA 3Z_Decenoyl_CoA 3Z-Decenoyl-CoA 5Z_Dodecenoyl_CoA_2->3Z_Decenoyl_CoA β-oxidation (1 cycle) Acetyl_CoA_2 Acetyl-CoA 3Z_Decenoyl_CoA->Acetyl_CoA_2 3Z_Decenoyl_CoA_iso 3Z-Decenoyl-CoA 2T_Decenoyl_CoA 2-trans-Decenoyl-CoA 3Z_Decenoyl_CoA_iso->2T_Decenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase 2T_Decenoyl_CoA_rem 2-trans-Decenoyl-CoA Final_Products 4 x Acetyl-CoA 2T_Decenoyl_CoA_rem->Final_Products β-oxidation (4 cycles)

Caption: Beta-oxidation pathway of 7Z-tetradecenoic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Mitochondria_Isolation Isolate Mitochondria Incubation Incubate with 7Z-Tetradecenoic Acid Mitochondria_Isolation->Incubation Quenching Quench Reaction & Extract Acyl-CoAs Incubation->Quenching Cleanup Sample Cleanup & Concentration Quenching->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for analyzing beta-oxidation intermediates.

Conclusion

This compound is a key, albeit transient, intermediate in the catabolism of 7Z-tetradecenoic acid. Its metabolism highlights the necessity of auxiliary enzymes, particularly Δ³,Δ²-enoyl-CoA isomerase, in the complete beta-oxidation of monounsaturated fatty acids. A thorough understanding of this pathway and the enzymes involved is crucial for research into fatty acid metabolism disorders and for the development of therapeutic interventions targeting these pathways. The experimental protocols outlined provide a framework for the detailed investigation of these processes. Further research is warranted to elucidate the specific enzyme kinetics and regulatory mechanisms governing the oxidation of this and other less common unsaturated fatty acids.

References

Elucidation of the 3-Oxo-7Z-Tetradecenoyl-CoA Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 3-Oxo-7Z-Tetradecenoyl-CoA, a key intermediate in the beta-oxidation of 7Z-tetradecenoic acid, a monounsaturated fatty acid. This document details the enzymatic reactions, relevant quantitative data, experimental protocols for pathway elucidation, and the signaling pathways that regulate this metabolic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of fatty acid metabolism and the development of therapeutics targeting metabolic disorders.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a well-defined four-step spiral, the oxidation of unsaturated fatty acids requires the action of auxiliary enzymes to handle the double bonds. 7Z-tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid whose metabolism proceeds through a modified beta-oxidation pathway, generating this compound as a crucial intermediate. Understanding the intricacies of this pathway is essential for elucidating the complete picture of lipid metabolism and its dysregulation in various disease states.

The this compound Metabolic Pathway

The metabolic breakdown of 7Z-Tetradecenoyl-CoA to acetyl-CoA involves a series of enzymatic reactions within the mitochondrial matrix. The initial substrate, 7Z-Tetradecenoyl-CoA, undergoes three cycles of conventional beta-oxidation, yielding three molecules of acetyl-CoA and shortening the acyl-CoA chain to 8 carbons with the double bond at position 3, forming 3Z-octenoyl-CoA. At this juncture, the pathway diverges from standard beta-oxidation to address the cis-double bond.

The key steps involving the metabolism of the resulting intermediate and ultimately leading to this compound are outlined below:

  • Isomerization: The cis-Δ³ double bond of 3Z-octenoyl-CoA is converted to a trans-Δ² double bond by the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) . This reaction yields 2-trans-octenoyl-CoA, a substrate amenable to the subsequent steps of beta-oxidation.

  • Hydration: Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the hydration of the double bond in 2-trans-octenoyl-CoA to form L-3-hydroxyoctanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) oxidizes L-3-hydroxyoctanoyl-CoA to 3-oxooctanoyl-CoA , utilizing NAD⁺ as a cofactor.

  • Thiolysis: Finally, beta-ketothiolase (EC 2.3.1.16) mediates the thiolytic cleavage of 3-oxooctanoyl-CoA by Coenzyme A, producing acetyl-CoA and hexanoyl-CoA. The resulting hexanoyl-CoA then re-enters the standard beta-oxidation spiral for complete degradation.

The initial cycles of beta-oxidation on 7Z-tetradecenoyl-CoA would lead to the formation of this compound after the third cycle's dehydrogenation step, just before the action of thiolase.

Mandatory Visualization: Metabolic Pathway of 7Z-Tetradecenoyl-CoA

Metabolic Pathway of 7Z-Tetradecenoyl-CoA cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_isomerization Auxiliary Enzyme Action cluster_final_oxidation Completion of Beta-Oxidation 7Z-Tetradecenoyl-CoA 7Z-Tetradecenoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 7Z-Tetradecenoyl-CoA->Acyl-CoA_Dehydrogenase FAD -> FADH2 trans-2,7Z-Tetradecadienoyl-CoA trans-2,7Z-Tetradecadienoyl-CoA Acyl-CoA_Dehydrogenase->trans-2,7Z-Tetradecadienoyl-CoA Enoyl-CoA_Hydratase_1 Enoyl-CoA Hydratase trans-2,7Z-Tetradecadienoyl-CoA->Enoyl-CoA_Hydratase_1 3-Hydroxy-7Z-Tetradecenoyl-CoA 3-Hydroxy-7Z-Tetradecenoyl-CoA Enoyl-CoA_Hydratase_1->3-Hydroxy-7Z-Tetradecenoyl-CoA H2O 3-Hydroxyacyl-CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-7Z-Tetradecenoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase_1 This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase_1->this compound NAD+ -> NADH Thiolase_1 Thiolase This compound->Thiolase_1 Dodecenoyl-CoA Dodecenoyl-CoA Thiolase_1->Dodecenoyl-CoA CoA-SH Acetyl-CoA_1 Acetyl-CoA Thiolase_1->Acetyl-CoA_1 ... ... Dodecenoyl-CoA->... 3Z-Octenoyl-CoA 3Z-Octenoyl-CoA Enoyl-CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3Z-Octenoyl-CoA->Enoyl-CoA_Isomerase 2-trans-Octenoyl-CoA 2-trans-Octenoyl-CoA Enoyl-CoA_Isomerase->2-trans-Octenoyl-CoA Enoyl-CoA_Hydratase_2 Enoyl-CoA Hydratase 2-trans-Octenoyl-CoA->Enoyl-CoA_Hydratase_2 H2O ...->3Z-Octenoyl-CoA L-3-Hydroxyoctanoyl-CoA L-3-Hydroxyoctanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase_2 3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyoctanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase_2 NAD+ -> NADH 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA Thiolase_2 Thiolase 3-Oxooctanoyl-CoA->Thiolase_2 CoA-SH Hexanoyl-CoA Hexanoyl-CoA Thiolase_2->Hexanoyl-CoA Acetyl-CoA_2 Acetyl-CoA Thiolase_2->Acetyl-CoA_2 Hexanoyl-CoA->... To further β-oxidation Isomerase Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer + Enoyl-CoA Hydratase) Start->Prepare_Reaction_Mixture Add_Enzyme_Sample Add Isomerase Sample and Equilibrate Prepare_Reaction_Mixture->Add_Enzyme_Sample Initiate_Reaction Add 3Z-Octenoyl-CoA (Substrate) Add_Enzyme_Sample->Initiate_Reaction Monitor_Absorbance Monitor A263nm Decrease (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End Regulatory Signaling Pathway cluster_cellular_stress Cellular Stress cluster_lipid_sensing Lipid Sensing High_AMP_ATP High AMP/ATP Ratio (e.g., Exercise, Fasting) AMPK AMPK High_AMP_ATP->AMPK Activates Unsaturated_Fatty_Acids Unsaturated Fatty Acids (e.g., 7Z-Tetradecenoic Acid) PPARa PPARα Unsaturated_Fatty_Acids->PPARa Activates AMPK->PPARa Activates ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits (P) RXR RXR PPRE PPRE (Promoter Region) Gene_Expression Increased Transcription of β-Oxidation Enzymes PPRE->Gene_Expression Induces Beta_Oxidation Increased β-Oxidation of Unsaturated Fatty Acids Gene_Expression->Beta_Oxidation Enhances Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 Carnitine Palmitoyl- transferase 1 Malonyl_CoA->CPT1 Inhibits CPT1->Beta_Oxidation Promotes PPARaRXR PPARaRXR PPARaRXR->PPRE

Unveiling 3-Oxo-7Z-Tetradecenoyl-CoA: A Core Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical intermediate in the intricate symphony of fatty acid metabolism, 3-Oxo-7Z-Tetradecenoyl-CoA plays a pivotal role in the biosynthesis and degradation of lipids. This technical guide provides a comprehensive overview of the discovery and biosynthesis of this key molecule, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is curated from established biochemical databases and foundational research in lipid metabolism.

Discovery and Identification

While a singular, seminal discovery paper for this compound is not readily identifiable in the annals of biochemistry, its existence and function have been elucidated through decades of research into fatty acid metabolism. Its identification is intrinsically linked to the broader understanding of the beta-oxidation and fatty acid synthesis pathways. The presence of this compound and its saturated counterpart, 3-Oxotetradecanoyl-CoA, has been confirmed in a variety of organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria such as E. coli.[1] This wide distribution underscores its fundamental role in cellular lipid dynamics.

The precise characterization of this molecule and other acyl-CoA species has been made possible through the development of sophisticated analytical techniques, particularly mass spectrometry, which allows for the identification and quantification of these low-abundance, transient intermediates.

The Biosynthetic Pathway of this compound

This compound is a key intermediate in the elongation cycle of unsaturated fatty acids. Its biosynthesis is a multi-step enzymatic process that occurs within the intricate machinery of the fatty acid synthase (FAS) complex. The pathway involves the condensation of a growing acyl chain with a malonyl-CoA unit, followed by a series of reduction and dehydration reactions.

The formation of this compound is a crucial step in the generation of C14 unsaturated fatty acids. The pathway can be conceptualized as follows:

  • Chain Elongation Initiation: The biosynthesis begins with a shorter acyl-CoA primer, which undergoes condensation with malonyl-CoA.

  • Condensation: The key carbon-carbon bond-forming step is catalyzed by a β-ketoacyl-ACP synthase (KAS). In the context of this compound synthesis, this would involve the condensation of a C12 unsaturated acyl-ACP with malonyl-ACP. Specifically, the reaction involves the condensation of Acetyl-CoA with (5Z)-dodec-5-enoyl-CoA.

  • Formation of the 3-Oxoacyl Intermediate: This condensation reaction yields the 3-oxoacyl-ACP intermediate, in this case, 3-Oxo-7Z-Tetradecenoyl-ACP. This is subsequently converted to its CoA thioester form.

  • Subsequent Reactions: The newly formed this compound can then undergo further metabolic processing. A key reaction is its reduction to (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA, a step catalyzed by a 3-oxoacyl-CoA reductase, utilizing NADH as a cofactor. This is a critical step in the canonical fatty acid synthesis pathway, leading to the eventual formation of the fully saturated or further elongated unsaturated fatty acid chain.

The biosynthesis of unsaturated fatty acids can proceed through both anaerobic and aerobic pathways, depending on the organism. The "anaerobic" pathway, found in many bacteria, introduces the double bond at an early stage of fatty acid synthesis, and this double bond is retained through subsequent elongation cycles. This is the likely pathway for the de novo synthesis of this compound.

Key Enzymes in the Biosynthesis

Several key enzymes are integral to the formation and metabolism of this compound:

Enzyme ClassSpecific Enzyme (Example)EC NumberRole in Pathway
β-Ketoacyl-ACP Synthase FabB2.3.1.41Catalyzes the condensation of malonyl-ACP with an acyl-ACP primer to form the 3-ketoacyl-ACP.
3-Oxoacyl-CoA Reductase -1.1.1.35Reduces 3-oxoacyl-CoA to 3-hydroxyacyl-CoA.
Enoyl-CoA Hydratase -4.2.1.17Involved in the hydration and dehydration steps of fatty acid metabolism.
Acyl-CoA Thioesterase -3.1.2.-Hydrolyzes acyl-CoAs to the free fatty acid and Coenzyme A.

Experimental Protocols

The study of this compound and other acyl-CoA intermediates relies on a suite of sophisticated biochemical and analytical techniques. Below are generalized methodologies for key experiments.

Isolation and Quantification of Acyl-CoAs from Biological Samples

This protocol outlines the general steps for extracting and quantifying acyl-CoAs, including this compound, from tissues or cells.

  • Sample Preparation: Biological samples are rapidly quenched and frozen in liquid nitrogen to halt metabolic activity.

  • Homogenization: The frozen tissue is homogenized in a suitable buffer, often containing internal standards for quantification.

  • Extraction: Acyl-CoAs are extracted using a solvent system, typically a mixture of isopropanol, water, and a strong salt solution to precipitate proteins and other interfering substances.

  • Solid-Phase Extraction (SPE): The crude extract is often purified and concentrated using SPE cartridges to isolate the acyl-CoA fraction.

  • Analysis by LC-MS/MS: The purified acyl-CoA fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species based on their chain length and degree of unsaturation, and their sensitive detection and quantification.

In Vitro Enzyme Assays for Biosynthesis

To characterize the enzymes involved in this compound biosynthesis, in vitro assays are employed.

  • Enzyme Preparation: The enzyme of interest (e.g., a specific β-ketoacyl-ACP synthase) is purified from a native source or expressed recombinantly in a host system like E. coli.

  • Reaction Mixture: The purified enzyme is incubated with the necessary substrates, such as the appropriate acyl-ACP or acyl-CoA primer, malonyl-CoA, and any required cofactors (e.g., NADPH).

  • Reaction Monitoring: The progress of the reaction can be monitored by various methods, including:

    • Spectrophotometry: Following the change in absorbance of a cofactor like NADPH.

    • Radioactivity: Using radiolabeled substrates and measuring the incorporation of the label into the product.

    • LC-MS: Directly measuring the formation of the product, this compound, over time.

Visualizing the Biosynthetic Pathway

To illustrate the logical flow of the biosynthesis and subsequent processing of this compound, the following diagrams are provided.

Biosynthesis_of_3_Oxo_7Z_Tetradecenoyl_CoA cluster_start Starting Precursors cluster_synthesis Condensation Reaction cluster_product Intermediate Product Acetyl_CoA Acetyl-CoA Condensation Condensation (β-Ketoacyl-ACP Synthase) Acetyl_CoA->Condensation 5Z_Dodecenoyl_CoA (5Z)-Dodec-5-enoyl-CoA 5Z_Dodecenoyl_CoA->Condensation 3_Oxo_7Z This compound Condensation->3_Oxo_7Z

Biosynthesis of this compound.

Metabolism_of_3_Oxo_7Z_Tetradecenoyl_CoA cluster_input Input Intermediate cluster_pathways Metabolic Fates cluster_outputs Resulting Products 3_Oxo_7Z This compound Reduction Reduction (3-Oxoacyl-CoA Reductase) 3_Oxo_7Z->Reduction Further_Elongation Further Elongation 3_Oxo_7Z->Further_Elongation Beta_Oxidation β-Oxidation 3_Oxo_7Z->Beta_Oxidation S_3_Hydroxy (S)-3-Hydroxy-(7Z)- Tetradecenoyl-CoA Reduction->S_3_Hydroxy Longer_UFAs Longer Unsaturated Fatty Acids Further_Elongation->Longer_UFAs Energy_Precursors Acetyl-CoA & Energy Beta_Oxidation->Energy_Precursors

Metabolic fates of this compound.

Conclusion

This compound stands as a testament to the elegance and complexity of fatty acid metabolism. While its discovery was not a singular event, its importance as a key intermediate is undeniable. A thorough understanding of its biosynthesis and the enzymes that govern its formation is crucial for researchers in lipidomics and for professionals engaged in the development of novel therapeutics targeting metabolic pathways. Further research into the specific regulatory mechanisms controlling the flux through this and other unsaturated fatty acid biosynthetic pathways will undoubtedly open new avenues for understanding and treating metabolic diseases.

References

The Central Role of 3-Oxo-7Z-Tetradecenoyl-CoA in Bacterial Fatty Acid Metabolism and Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Oxo-7Z-tetradecenoyl-CoA is a key intermediate in bacterial fatty acid metabolism, situated at a critical juncture between lipid biosynthesis and cell-to-cell communication. As a product of the fatty acid synthase (FAS-II) system, this 14-carbon, 3-oxoacyl-CoA thioester serves as a precursor for the synthesis of N-acylhomoserine lactone (AHL) signaling molecules, which are central to quorum sensing in a variety of Gram-negative bacteria. The regulation of its synthesis and conversion is intrinsically linked to the control of virulence, biofilm formation, and other collective behaviors in pathogenic bacteria. This technical guide provides an in-depth analysis of the function of this compound, detailing its biosynthetic pathway, its role in quorum sensing, and experimental protocols for its study. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target these crucial metabolic and signaling pathways.

Introduction

In the landscape of bacterial metabolism, the synthesis and utilization of fatty acids are fundamental processes for building cellular structures and generating energy. Within this intricate network, specific acyl-Coenzyme A (acyl-CoA) intermediates can be diverted from canonical metabolic fates to serve specialized functions. One such molecule is this compound, a 14-carbon acyl-CoA with a keto group at the beta-position and a cis double bond between carbons 7 and 8. Its primary significance lies in its dual role: as a transient intermediate in the fatty acid elongation cycle and as the direct precursor to the acyl moiety of N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL), a key signaling molecule in bacterial quorum sensing.[1][2]

Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation, virulence factor production, and bioluminescence.[3][4] The synthesis of AHLs is catalyzed by LuxI-type synthases, which utilize acyl-acyl carrier proteins (acyl-ACPs) or acyl-CoAs from the fatty acid biosynthesis pathway.[5][6][7] The specificity of the acyl chain length and modification, such as the 3-oxo group on this compound, is a critical determinant of the signaling specificity in different bacterial species.[8]

Understanding the metabolism of this compound is therefore of paramount importance for developing novel antimicrobial strategies that disrupt quorum sensing, a promising approach to combat bacterial infections without exerting strong selective pressure for resistance.

Biosynthesis and Metabolic Fate of this compound

This compound is synthesized as an acyl-ACP conjugate within the bacterial fatty acid synthase II (FAS-II) pathway. The FAS-II system is a dissociated complex of enzymes, each catalyzing a specific step in the elongation of fatty acid chains.

Biosynthesis

The formation of the 14-carbon 3-oxoacyl intermediate occurs through the condensation of a 12-carbon acyl-ACP with malonyl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase. In many bacteria, there are multiple synthases with varying substrate specificities. For the elongation of longer acyl chains, such as the formation of a C14 intermediate, 3-oxoacyl-[acyl-carrier-protein] synthase II (FabF) is a key enzyme.[9][10][11]

The overall reaction for the synthesis of the acyl-ACP precursor to this compound is as follows:

(5Z)-dodec-5-enoyl-ACP + Malonyl-ACP → 3-Oxo-7Z-tetradecenoyl-ACP + ACP + CO₂

This reaction is then followed by the action of other FAS-II enzymes for further elongation or, as discussed below, the acyl chain can be utilized for other purposes.

Metabolic Fates

Once synthesized, 3-Oxo-7Z-tetradecenoyl-ACP has two primary metabolic fates:

  • Continuation in the Fatty Acid Elongation Cycle: The 3-oxo group is reduced by a 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) to form (3R)-3-hydroxy-7Z-tetradecenoyl-ACP.[12][13][14] This is the first reductive step in the elongation cycle and is typically NADPH-dependent.[14][15] The cycle then continues with dehydration and a second reduction to yield a saturated 14-carbon acyl-ACP, which can undergo further rounds of elongation.

  • Precursor for N-Acylhomoserine Lactone (AHL) Synthesis: The 3-Oxo-7Z-tetradecenoyl-ACP can be utilized by an N-acylhomoserine lactone synthase (a LuxI homolog) to generate the quorum-sensing signal molecule, N-3-oxo-7Z-tetradecenoyl-L-homoserine lactone.[5][16] This reaction involves the transfer of the acyl group from ACP to S-adenosylmethionine (SAM), followed by an intramolecular cyclization to form the homoserine lactone ring.[8][17]

The partitioning of 3-Oxo-7Z-tetradecenoyl-ACP between these two pathways is a critical regulatory point in bacterial metabolism and signaling.

Role in Quorum Sensing

The primary known function of this compound, via its ACP-bound form, is to serve as the precursor for the synthesis of 3-oxo-C14-HSL. This long-chain AHL is a key signaling molecule in several Gram-negative bacteria, including some species of Yersinia and Photorhabdus.[3][18][19][20]

The general mechanism of quorum sensing involving 3-oxo-C14-HSL is as follows:

  • Synthesis: An N-acylhomoserine lactone synthase (a LuxI homolog) synthesizes 3-oxo-C14-HSL from 3-Oxo-7Z-tetradecenoyl-ACP and S-adenosylmethionine (SAM).

  • Accumulation: As the bacterial population density increases, the concentration of secreted 3-oxo-C14-HSL in the extracellular environment rises.

  • Detection: Once a threshold concentration is reached, 3-oxo-C14-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator.

  • Gene Regulation: The 3-oxo-C14-HSL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This leads to a coordinated change in the expression of genes involved in processes like virulence factor production, biofilm formation, and secondary metabolite synthesis.

Bacteria that are known to produce long-chain AHLs, and are therefore likely to utilize this compound or a similar precursor, include Yersinia pestis and Photorhabdus luminescens.[3][18][19][20]

Quantitative Data

Quantitative kinetic data for the enzymes directly involved in the metabolism of this compound is scarce in the literature. However, data from studies on homologous enzymes with structurally similar substrates can provide valuable insights for experimental design and modeling.

Table 1: Representative Kinetic Parameters of Enzymes in the Fatty Acid Synthesis Pathway

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
FabGAcetoacetyl-CoA329.9 ± 31.20.383 ± 0.010Yersinia pestis[21]
FabGNADPH55.1 ± 3.8-Yersinia pestis[21]

Note: The data presented for FabG from Yersinia pestis was obtained using acetoacetyl-CoA as a substrate, which is a shorter 3-oxoacyl-CoA. It is expected that the Km for the longer this compound would differ.

Experimental Protocols

The study of this compound requires specialized methods for its extraction, detection, and the analysis of the enzymes involved in its metabolism.

Extraction and Quantification of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for the analysis of acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Cell Harvesting and Quenching: Rapidly quench the metabolic activity of the bacterial culture by mixing with a cold quenching solution. Centrifuge at low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in the extraction solvent containing internal standards. Lyse the cells using sonication or bead beating.

  • Phase Separation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the acyl-CoAs.

  • LC-MS Analysis: Inject the extract onto a C18 column. Use a gradient of mobile phases (e.g., A: aqueous ammonium (B1175870) acetate; B: acetonitrile) to separate the acyl-CoAs.

  • Detection: Detect the acyl-CoAs using a mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor-product ion transitions for this compound and the internal standards.

  • Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard.

In Vitro Reconstitution of 3-Oxo-7Z-Tetradecenoyl-ACP Metabolism

This protocol allows for the in vitro study of the enzymes that synthesize and utilize 3-Oxo-7Z-tetradecenoyl-ACP.

Materials:

  • Purified enzymes:

    • 3-oxoacyl-[acyl-carrier-protein] synthase (e.g., FabF)

    • 3-oxoacyl-[acyl-carrier-protein] reductase (e.g., FabG)

    • N-acylhomoserine lactone synthase (e.g., a LuxI homolog)

  • Substrates:

    • (5Z)-dodec-5-enoyl-ACP

    • Malonyl-CoA

    • NADPH

    • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Detection reagents/methods (e.g., LC-MS for AHL detection, spectrophotometer for NADPH oxidation)

Procedure for FabG Activity Assay:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, NADPH, and the purified FabG enzyme.

  • Initiation: Start the reaction by adding the substrate, 3-Oxo-7Z-tetradecenoyl-ACP (which can be generated in situ using FabF).

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Procedure for AHL Synthase Activity Assay:

  • Reaction Setup: Combine the reaction buffer, 3-Oxo-7Z-tetradecenoyl-ACP, SAM, and the purified LuxI homolog.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Extraction: Stop the reaction and extract the produced AHL using an organic solvent (e.g., ethyl acetate).

  • Detection: Analyze the extract by LC-MS to identify and quantify the synthesized N-3-oxo-7Z-tetradecenoyl-L-homoserine lactone.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_NADPH Dodecenoyl_ACP (5Z)-dodec-5-enoyl-ACP Oxo_Tetradecenoyl_ACP 3-Oxo-7Z-tetradecenoyl-ACP Dodecenoyl_ACP->Oxo_Tetradecenoyl_ACP FabF Malonyl_ACP Malonyl-ACP Malonyl_ACP->Oxo_Tetradecenoyl_ACP FabF Hydroxy_Tetradecenoyl_ACP (3R)-3-hydroxy-7Z- tetradecenoyl-ACP Oxo_Tetradecenoyl_ACP->Hydroxy_Tetradecenoyl_ACP FabG AHL N-3-oxo-7Z-tetradecenoyl-L- homoserine lactone Oxo_Tetradecenoyl_ACP->AHL LuxI homolog SAM S-adenosylmethionine SAM->AHL LuxI homolog NADPH NADPH NADP NADP+ NADPH_in->NADP_out NADPH -> NADP+

Caption: Biosynthesis and metabolic fates of 3-Oxo-7Z-tetradecenoyl-ACP.

Quorum Sensing Signaling Pathway

Quorum_Sensing cluster_cell Bacterial Cell LuxI LuxI homolog (AHL Synthase) AHL_out 3-oxo-C14-HSL (AHL) LuxI->AHL_out Synthesis LuxR LuxR (Receptor) AHL_R_complex AHL-LuxR Complex DNA Target Genes AHL_R_complex->DNA Activation mRNA mRNA DNA->mRNA Transcription Proteins Virulence Factors, Biofilm Proteins mRNA->Proteins Translation AHL_out->LuxR Binding (at high cell density)

Caption: Generalized N-acylhomoserine lactone quorum sensing circuit.

Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow Culture Bacterial Culture Quench Metabolic Quenching Culture->Quench Extract Extraction with Internal Standards Quench->Extract LC LC Separation (Reversed-Phase) Extract->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification MS->Quantify

Caption: Workflow for the quantitative analysis of acyl-CoAs by LC-MS/MS.

Conclusion

This compound stands as a pivotal metabolite in the physiology of many Gram-negative bacteria. Its position as an intermediate in both essential fatty acid biosynthesis and the production of quorum-sensing signals makes the enzymes that produce and consume it attractive targets for the development of novel antimicrobial agents. By disrupting the metabolism of this molecule, it may be possible to inhibit bacterial communication and virulence, thereby disarming pathogens without directly killing them and potentially reducing the emergence of resistance. Further research into the specific enzymes that recognize this compound and the regulation of its metabolic partitioning will undoubtedly open new avenues for therapeutic intervention.

References

3-Oxo-7Z-Tetradecenoyl-CoA as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-oxo-acyl-CoAs as biomarkers in metabolic research, with a specific focus on long-chain species analogous to 3-Oxo-7Z-Tetradecenoyl-CoA. Due to the limited direct research on the specific this compound isomer, this document leverages data on the closely related and well-studied saturated counterpart, 3-Oxotetradecanoyl-CoA, and other long-chain 3-oxo-acyl-CoAs. These molecules are critical intermediates in mitochondrial fatty acid β-oxidation, and their accumulation can be indicative of metabolic dysregulation in various disease states, including metabolic syndrome, diabetes, and heart failure. This guide details their metabolic significance, provides established protocols for their quantification, presents quantitative data from relevant metabolic studies, and illustrates key pathways and workflows through diagrams.

Introduction: The Role of 3-Oxo-Acyl-CoAs in Metabolism

3-Oxoacyl-CoAs are a class of metabolic intermediates formed during the β-oxidation of fatty acids. The specific molecule, this compound, is a 14-carbon monounsaturated 3-oxo-acyl-CoA. While direct studies on this particular isomer are scarce, its saturated analog, 3-Oxotetradecanoyl-CoA, is a known intermediate in the metabolism of myristic acid (a C14:0 fatty acid). 3-Oxo-acyl-CoAs are transient species, and their steady-state concentrations are typically low in healthy individuals. However, in metabolic diseases characterized by impaired fatty acid oxidation, these intermediates can accumulate and serve as valuable biomarkers.

Elevated levels of long-chain acyl-CoAs and their derivatives have been associated with insulin (B600854) resistance and lipotoxicity in non-adipose tissues. Therefore, the accurate quantification of species like this compound can provide critical insights into the metabolic state of an organism and the efficacy of therapeutic interventions.

Metabolic Pathway: Fatty Acid β-Oxidation

3-Oxo-acyl-CoAs are central to the fatty acid β-oxidation spiral, a mitochondrial process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.

The β-oxidation of a saturated fatty acyl-CoA, such as tetradecanoyl-CoA (the precursor to 3-Oxotetradecanoyl-CoA), involves four key enzymatic steps:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming a trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing a 3-oxoacyl-CoA and reducing NAD+ to NADH.

  • Thiolysis: 3-Oxoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the β-oxidation spiral.

The following diagram illustrates the fatty acid β-oxidation pathway, highlighting the position of 3-Oxoacyl-CoA.

Fatty_Acid_Beta_Oxidation cluster_enzymes Enzymatic Steps Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Oxoacyl_CoA 3-Oxoacyl-CoA Thiolase β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA NAD⁺ -> NADH Thiolase->Shortened_Acyl_CoA CoA-SH Thiolase->Acetyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Quantitative Data from Metabolic Studies

The following table summarizes representative data on the relative abundance of various long-chain acyl-CoAs in the liver of mice fed a standard chow diet versus a high-fat diet. While specific data for this compound is not available, the trends observed for other long-chain acyl-CoAs are indicative of the metabolic remodeling that occurs in response to dietary stress. The data is adapted from a study by Simcox et al. (2015), which employed a high-resolution metabolomics approach.

Acyl-CoA SpeciesAcyl GroupStandard Chow (Relative Abundance)High-Fat Diet (Relative Abundance)Fold Change (HF/SC)
Myristoyl-CoAC14:01.001.851.85
Palmitoyl-CoAC16:01.002.502.50
Palmitoleoyl-CoAC16:11.000.600.60
Stearoyl-CoAC18:01.003.203.20
Oleoyl-CoAC18:11.001.501.50
Linoleoyl-CoAC18:21.000.750.75

Note: The data presented are relative abundances and have been normalized to the standard chow group for ease of comparison. The original study should be consulted for absolute quantification methods and statistical details.

Experimental Protocols: Quantification of 3-Oxo-Acyl-CoAs

The quantification of 3-oxo-acyl-CoAs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation and Extraction
  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Weigh the frozen powder (typically 20-50 mg).

  • Extraction:

    • To the frozen tissue powder, add a pre-chilled extraction solvent. A common solvent mixture is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) containing an internal standard (e.g., a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not naturally abundant in the sample).

    • Homogenize the sample on ice using a mechanical homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: Water with an additive to improve peak shape and ionization, such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with a similar additive.

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the target acyl-CoA) and a specific product ion (a characteristic fragment) to monitor. This provides high selectivity and reduces background noise.

      • Precursor Ion: The [M+H]⁺ ion of the specific 3-oxo-acyl-CoA.

      • Product Ion: A common and abundant fragment ion for all acyl-CoAs is the phosphopantetheine moiety at m/z 507.3.

The following diagram illustrates the general workflow for the quantification of acyl-CoAs.

Acyl_CoA_Quantification_Workflow Sample_Collection Tissue/Cell Sample Collection (Flash Freeze) Homogenization Homogenization in Extraction Solvent with Internal Standard Sample_Collection->Homogenization Centrifugation Centrifugation (16,000 x g, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS_MS->Data_Analysis Result Acyl-CoA Concentrations Data_Analysis->Result

Caption: Experimental Workflow for Acyl-CoA Quantification.

Conclusion

3-Oxo-acyl-CoAs, including the less-studied this compound, are pivotal biomarkers for assessing the state of fatty acid metabolism. Their quantification, though analytically challenging, can provide invaluable information for researchers and clinicians in the fields of metabolic disease and drug development. The methodologies outlined in this guide offer a robust framework for the accurate and sensitive measurement of these important metabolic intermediates, thereby facilitating a deeper understanding of metabolic dysregulation and the development of novel therapeutic strategies.

A Technical Guide to the Enzymatic Conversion of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 3-Oxo-7Z-Tetradecenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. The primary enzymatic reaction involves the reduction of the 3-oxo group to a hydroxyl group, a critical step in the catabolism of fatty acids for energy production. This document details the enzymes involved, relevant metabolic pathways, quantitative data on enzyme kinetics with analogous substrates, and detailed experimental protocols for enzyme assays and substrate synthesis. The information presented is intended to support research and development activities in metabolic diseases, drug discovery, and enzymology.

Introduction

The metabolic breakdown of fatty acids, known as β-oxidation, is a fundamental energy-generating process in most organisms.[1] The oxidation of unsaturated fatty acids, such as those containing a cis double bond at an odd-numbered carbon, requires auxiliary enzymes to handle the non-standard intermediates that are not substrates for the core β-oxidation enzymes.[2][3] this compound is one such intermediate, arising from the partial degradation of oleic acid or related unsaturated fatty acids. Its further metabolism is crucial for the complete oxidation of the fatty acid chain. The primary enzymatic conversion of this substrate is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), which reduces the 3-keto group to a 3-hydroxyl group.[4][5] Understanding the specifics of this enzymatic step is vital for elucidating the intricacies of fatty acid metabolism and its deregulation in various disease states.

The Core Enzymatic Reaction

The central reaction discussed in this guide is the conversion of this compound to (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. This reaction is a stereospecific reduction requiring a hydride donor, typically NADH.

Reaction:

This compound + NADH + H⁺ ⇌ (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA + NAD⁺

This conversion is catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (EC 1.1.1.35), a ubiquitous enzyme of the mitochondrial β-oxidation pathway.[4] There are several isozymes of HADH with varying substrate specificities, including long-chain HADH (LCHAD) which is part of the mitochondrial trifunctional protein.[6]

Metabolic Pathway Context

The conversion of this compound is an integral step in the β-oxidation of monounsaturated fatty acids. The overall pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.

Beta_Oxidation_Unsaturated cluster_beta_oxidation β-Oxidation of 7Z-Tetradecenoyl-CoA Unsaturated_Acyl_CoA 7Z-Tetradecenoyl-CoA Acyl_CoA_Dehydrogenase_1 Acyl-CoA Dehydrogenase Unsaturated_Acyl_CoA->Acyl_CoA_Dehydrogenase_1 Several Cycles Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Hydroxyacyl_CoA (S)-3-Hydroxy-Tetradecenoyl-CoA Enoyl_CoA_Isomerase->Hydroxyacyl_CoA Trans_Enoyl_CoA 2E-Tetradecenoyl-CoA Trans_Enoyl_CoA->Enoyl_CoA_Isomerase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->Trans_Enoyl_CoA Thiolase β-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA->Thiolase Oxoacyl_CoA This compound Acyl_CoA_Dehydrogenase_1->Oxoacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Oxoacyl_CoA->HADH Hydroxy_Unsaturated (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA HADH->Hydroxy_Unsaturated Hydroxy_Unsaturated->Enoyl_CoA_Hydratase Further Processing Shortened_Acyl_CoA Dodecenoyl-CoA + Acetyl-CoA Thiolase->Shortened_Acyl_CoA

Figure 1: Simplified pathway of β-oxidation for a monounsaturated fatty acid leading to this compound.

Quantitative Data

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC414.3118
Hexanoyl-CoAC65.6145
Octanoyl-CoAC83.8155
Decanoyl-CoAC103.3148
Dodecanoyl-CoAC123.1120
Tetradecanoyl-CoAC143.095
Hexadecanoyl-CoAC162.970

Data adapted from He et al. (1989).[7] It is important to note that these values are for the reverse reaction (oxidation of the hydroxyl group).

Experimental Protocols

Synthesis of this compound

As this compound is not commercially available, a chemo-enzymatic synthesis approach is recommended. This can be adapted from established methods for synthesizing other acyl-CoA esters.[1][8]

Principle: This protocol involves the synthesis of the free fatty acid, 3-oxo-7Z-tetradecenoic acid, followed by its activation and coupling to Coenzyme A.

Materials:

  • 7Z-Tetradecenoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution

  • HPLC system for purification

Procedure:

  • Synthesis of 3-Oxo-7Z-tetradecenoic acid: This can be achieved through various organic synthesis routes, for example, by the oxidation of the corresponding 3-hydroxy fatty acid.

  • Activation of the Carboxylic Acid:

    • Dissolve 3-oxo-7Z-tetradecenoic acid in anhydrous THF.

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in an aqueous sodium bicarbonate solution (pH ~8.0).

    • Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC using a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.

    • Monitor the elution profile at 260 nm (adenine ring of CoA).

    • Collect and lyophilize the fractions containing the product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Oxo-7Z-tetradecenoic acid Activation Activation with CDI in THF Start->Activation Acyl_Imidazole Acyl-imidazole intermediate Activation->Acyl_Imidazole Coupling Coupling Reaction Acyl_Imidazole->Coupling CoA_Solution Coenzyme A in aqueous buffer CoA_Solution->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product Assay_Workflow cluster_assay HADH Activity Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NADH, Enzyme) Equilibrate Equilibrate at Constant Temperature Prepare_Mixture->Equilibrate Measure_Background Measure Background NADH Oxidation Equilibrate->Measure_Background Add_Substrate Add this compound Measure_Background->Add_Substrate Monitor_Absorbance Monitor A340nm Decrease Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Oxo-7Z-Tetradecenoyl-CoA, a key intermediate in the microsomal fatty acid elongation pathway. This pathway is crucial for the synthesis of long and very-long-chain fatty acids, which are essential components of cellular membranes, signaling molecules, and energy storage lipids. We will dissect the enzymatic reactions leading to and consuming this compound, present available quantitative data for the key enzymes involved, and provide detailed experimental protocols for their study. Furthermore, this guide includes visualizations of the fatty acid elongation pathway and experimental workflows to facilitate a deeper understanding of this fundamental metabolic process. This document is intended to be a valuable resource for professionals in biochemistry, metabolic engineering, and drug development, offering foundational knowledge and practical methodologies to investigate and potentially modulate this vital pathway.

Introduction to Microsomal Fatty Acid Elongation

Fatty acid elongation is a fundamental anabolic process that extends the carbon chain of fatty acids. While de novo fatty acid synthesis in the cytoplasm primarily produces palmitate (C16:0), the microsomal fatty acid elongation system, located in the endoplasmic reticulum, is responsible for the synthesis of longer saturated, monounsaturated, and polyunsaturated fatty acids.[1] This system carries out a four-step iterative cycle, adding two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The four key enzymatic reactions in this cycle are:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where an acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, extending the carbon chain by two carbons.

  • First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydratase (HACD) to yield a trans-2-enoyl-CoA.[2]

  • Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER) to form an elongated, saturated acyl-CoA, again using NADPH.[3]

This newly synthesized acyl-CoA can then serve as a primer for further rounds of elongation or be incorporated into various lipids. This compound is the specific 3-ketoacyl-CoA intermediate formed during the elongation of a 12-carbon monounsaturated fatty acyl-CoA.

The Fatty Acid Elongation Pathway

The synthesis of a C14 monounsaturated fatty acid from a C12 precursor involves the coordinated action of the four enzymes of the elongase complex. The pathway leading to and from this compound is depicted below.

FattyAcidElongation cluster_elongation Microsomal Fatty Acid Elongation Cycle Dodecenoyl_CoA 7Z-Dodecenoyl-CoA (C12:1-CoA) 3_Oxo_Tetradecenoyl_CoA This compound (C14:1-CoA intermediate) Dodecenoyl_CoA->3_Oxo_Tetradecenoyl_CoA 3-Ketoacyl-CoA Synthase (KCS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Oxo_Tetradecenoyl_CoA + CO2 3_Hydroxy_Tetradecenoyl_CoA 3-Hydroxy-7Z-Tetradecenoyl-CoA 3_Oxo_Tetradecenoyl_CoA->3_Hydroxy_Tetradecenoyl_CoA 3-Ketoacyl-CoA Reductase (KCR) + NADPH Trans_2_Tetradecenoyl_CoA trans-2-Enoyl-7Z-Tetradecenoyl-CoA 3_Hydroxy_Tetradecenoyl_CoA->Trans_2_Tetradecenoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (HACD) - H2O Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA (C14:1-CoA) Trans_2_Tetradecenoyl_CoA->Tetradecenoyl_CoA trans-2-Enoyl-CoA Reductase (TER) + NADPH

Fatty Acid Elongation Pathway

Quantitative Data

The kinetic parameters of the fatty acid elongation enzymes are crucial for understanding the flux through the pathway and for developing targeted inhibitors. While specific data for this compound and its direct precursors are limited, the following tables summarize representative kinetic data for the key enzymes with similar chain-length substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Source
3-Ketoacyl-CoA Synthase (KCS) Lauroyl-CoA (C12:0)50-Saccharomyces cerevisiae
Myristoyl-CoA (C14:0)400-Saccharomyces cerevisiae
3-Ketoacyl-CoA Reductase (KCR) ----
3-Hydroxyacyl-CoA Dehydratase (HACD) 3-Hydroxypalmitoyl-CoA (C16:0)--Human
trans-2-Enoyl-CoA Reductase (TER) trans-2-Hexenoyl-CoA (C6:0)91-Euglena gracilis
Crotonyl-CoA (C4:0)68-Euglena gracilis

Experimental Protocols

Overall Fatty Acid Elongase Activity Assay

This protocol is adapted from established methods for measuring the overall activity of the microsomal fatty acid elongase complex.

4.1.1. Materials

  • Buffer A: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

  • Reaction Buffer (5X): 500 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 2.5 mM NADPH

  • [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Acyl-CoA substrate (e.g., 7Z-Dodecenoyl-CoA)

  • Microsomal protein fraction

  • Stopping Solution: 1 M KOH in 80% ethanol

  • Hexane (B92381)

  • Scintillation fluid

4.1.2. Procedure

  • Microsome Preparation: Isolate microsomes from liver tissue or cultured cells by differential centrifugation.

  • Reaction Setup: In a microfuge tube, combine the following on ice:

    • 5X Reaction Buffer: 20 µL

    • [2-¹⁴C]Malonyl-CoA (0.1 µCi): 10 µL (final concentration ~100 µM)

    • Acyl-CoA substrate (10 mM stock): 1 µL (final concentration 100 µM)

    • Microsomal protein: 50-100 µg

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Saponification: Stop the reaction by adding 100 µL of Stopping Solution and incubate at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the reaction with 100 µL of 1 M HCl. Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer the upper hexane layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 3-oxo-acyl-CoA intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Tissue or Cell Homogenate Extraction Protein Precipitation & Acyl-CoA Extraction (e.g., with Acetonitrile (B52724)/Isopropanol) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Final_Sample Reconstituted Extract Cleanup->Final_Sample LC_Separation Reversed-Phase HPLC (C18 column) Final_Sample->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification

LC-MS/MS Workflow for Acyl-CoA

4.2.2. Materials

  • Internal Standard (IS): e.g., C17:0-CoA

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:5:2 v/v/v)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • C18 reversed-phase LC column

4.2.3. Procedure

  • Sample Collection and Homogenization: Snap-freeze tissue or cell pellets in liquid nitrogen. Homogenize in a suitable buffer on ice.

  • Extraction: Add ice-cold Extraction Solvent containing the internal standard to the homogenate. Vortex vigorously and centrifuge at high speed to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.[5]

Conclusion

This compound is a transient but critical intermediate in the microsomal fatty acid elongation pathway. The enzymes responsible for its synthesis and subsequent conversion represent potential targets for the modulation of long-chain fatty acid biosynthesis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricacies of this pathway and the role of specific intermediates. Further research is required to fully elucidate the kinetic properties of the enzymes involved in the metabolism of C14 unsaturated fatty acids, which will be crucial for the development of novel therapeutics targeting metabolic diseases.

References

cellular localization of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of 3-Oxo-7Z-Tetradecenoyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted , a key intermediate in the metabolism of unsaturated fatty acids. While direct experimental data for this specific molecule is not extensively available, its subcellular distribution can be reliably inferred from the well-characterized pathways of fatty acid β-oxidation. This document outlines the metabolic context, details the primary cellular compartments involved, presents detailed experimental protocols for determining acyl-CoA localization, and provides quantitative data on the distribution of related enzymes. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction to this compound

This compound is a transient metabolic intermediate in the catabolism of 7Z-tetradecenoic acid, a 14-carbon monounsaturated fatty acid. As an acyl-CoA thioester, it is an activated form of the fatty acid, primed for enzymatic processing. Long-chain acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids.[1][2] The subcellular compartmentalization of these molecules is critical for regulating metabolic flux and preventing futile cycles. Understanding the specific location of intermediates like this compound is essential for research into metabolic disorders, drug development targeting fatty acid oxidation, and cellular signaling pathways.

Metabolic Context and Predicted Cellular Localization

The breakdown of fatty acids, or β-oxidation, is a cyclical process that occurs primarily within two cellular organelles: the mitochondria and peroxisomes.[3][4] 3-Oxo-acyl-CoAs are the substrates for the final step in each cycle of β-oxidation, where a thiolase enzyme cleaves off an acetyl-CoA molecule.

  • Mitochondria: The mitochondrial matrix is the principal site for the β-oxidation of short, medium, and long-chain fatty acids to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.[3] Long-chain fatty acids are transported into the mitochondria via the carnitine shuttle system.[2][5] Therefore, this compound is expected to be found transiently in the mitochondrial matrix during the degradation of its parent fatty acid.

  • Peroxisomes: Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some unsaturated fatty acids.[3][5] The peroxisomal β-oxidation pathway is biochemically similar to the mitochondrial pathway but is carried out by a different set of enzymes.[6] Fatty acids are imported into peroxisomes via ATP-binding cassette (ABC) transporters.[7] Peroxisomal β-oxidation is incomplete, typically chain-shortening VLCFAs to medium-chain acyl-CoAs that are then transported to mitochondria for complete oxidation.[3][5] Thus, this compound would also be present in the peroxisomal matrix during the initial cycles of 7Z-tetradecenoic acid degradation.

The predicted subcellular distribution is summarized in the tables below.

Data Presentation

Table 1: Key Enzymes in the Metabolism of 7Z-Tetradecenoyl-CoA and Their Subcellular Localization
EnzymeFunction in PathwayPrimary Subcellular Localization
Long-Chain Acyl-CoA Synthetase (ACSL)Activates fatty acid to Acyl-CoAOuter Mitochondrial Membrane, Endoplasmic Reticulum, Peroxisomal Membrane
Acyl-CoA Dehydrogenase (ACAD)First oxidation stepMitochondrial Matrix
Acyl-CoA Oxidase (ACOX)First oxidation step in peroxisomesPeroxisomal Matrix
Enoyl-CoA HydrataseHydration stepMitochondrial Matrix
Multifunctional Enzyme (MFE)Hydration and second oxidation stepsPeroxisomal Matrix
3-Hydroxyacyl-CoA Dehydrogenase (HADH)Second oxidation stepMitochondrial Matrix
3-Ketoacyl-CoA ThiolaseThiolytic cleavageMitochondrial Matrix, Peroxisomal Matrix
Δ3,Δ2-Enoyl-CoA IsomeraseRearranges double bond for β-oxidationMitochondrial Matrix, Peroxisomal Matrix
Table 2: Predicted Subcellular Distribution of this compound
Cellular CompartmentPredicted Relative ConcentrationRationale
Mitochondrial Matrix High (Transient) Primary site of β-oxidation for long-chain fatty acids. The molecule is a direct intermediate in the pathway.
Peroxisomal Matrix Moderate (Transient) Site for initial cycles of β-oxidation of certain unsaturated fatty acids.
Cytosol Very Low / Undetectable Acyl-CoAs are generally not free in the cytosol in high concentrations and are buffered by binding proteins. Transport into organelles is tightly regulated.[8]
Endoplasmic Reticulum Very Low / Undetectable While fatty acid activation occurs here, β-oxidation does not. The ER is primarily involved in lipid synthesis.
Nucleus Very Low / Undetectable Although some acyl-CoAs are found in the nucleus for processes like histone acylation, β-oxidation intermediates are not expected to accumulate here.[9]

Visualization of Pathways and Workflows

Metabolic Pathway

beta_oxidation FA_CoA 7Z-Tetradecenoyl-CoA Enoyl_CoA trans-Δ2, cis-Δ7-Tetradecadienoyl-CoA FA_CoA->Enoyl_CoA ACAD / ACOX Hydroxyacyl_CoA 3-Hydroxy-7Z-Tetradecenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Cleaved_CoA Dodecenoyl-CoA + Acetyl-CoA Oxoacyl_CoA->Cleaved_CoA Thiolase

Caption: Simplified β-oxidation cycle for 7Z-Tetradecenoyl-CoA.
Experimental Workflow

experimental_workflow start Cell Culture / Tissue Sample homogenization Cell Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Isolation of Subcellular Fractions (Mitochondria, Peroxisomes, Cytosol) diff_cent->fractions extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) fractions->extraction analysis LC-MS/MS Quantification extraction->analysis data Data Analysis & Comparison analysis->data

Caption: General workflow for subcellular acyl-CoA analysis.

Experimental Protocols

Determining the sub requires a multi-step approach involving cell fractionation followed by sensitive analytical quantification.

Protocol 1: Subcellular Fractionation via Differential Centrifugation

This protocol is adapted from standard cell biology methods and allows for the enrichment of major organelles.[10][11][12] All steps should be performed at 4°C to preserve organelle integrity and enzyme activity.

Materials:

  • Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce homogenizer or syringe with a 27-gauge needle

  • Refrigerated centrifuges (low-speed and high-speed)

Methodology:

  • Cell Lysis: Harvest cultured cells and resuspend the pellet in 500 µL of ice-cold fractionation buffer. Allow cells to swell on ice for 15-20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer until >90% lysis is observed via microscopy.

  • Nuclear Fraction: Centrifuge the lysate at 720 x g for 5 minutes. The resulting pellet contains the nuclei. Carefully collect the supernatant, which contains cytoplasm, mitochondria, and other organelles.

  • Mitochondrial Fraction: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes. The pellet contains the mitochondrial fraction. The supernatant contains the cytosolic and microsomal fractions.

  • Peroxisomal Fraction (Optional - requires density gradient): For a purer peroxisomal fraction, the mitochondrial pellet can be further purified on a sucrose (B13894) or OptiPrep density gradient, as peroxisomes and mitochondria have similar sedimentation coefficients.

  • Cytosolic Fraction: The supernatant from the mitochondrial spin contains the cytosol. To remove microsomes, this fraction can be ultracentrifuged at 100,000 x g for 1 hour. The resulting supernatant is the soluble cytosolic fraction.

  • Fraction Purity: Assess the purity of each fraction via Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).

Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines a general method for the sensitive detection of acyl-CoA species from subcellular fractions.[2][13][14]

Materials:

  • Extraction Solvent (e.g., 2.5% sulfosalicylic acid or 0.5 M perchloric acid)

  • Solid Phase Extraction (SPE) cartridges

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • Reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

Methodology:

  • Extraction: Immediately after fractionation, add ice-cold extraction solvent to the sample to precipitate proteins and quench enzymatic activity. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Purification: The supernatant containing the acyl-CoAs is loaded onto an SPE cartridge to remove salts and other interfering substances. Elute the acyl-CoAs and dry the eluate under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the dried sample in a suitable solvent (e.g., 50% acetonitrile/water). Inject the sample onto the UPLC system.

    • Chromatography: Separate the acyl-CoAs using a binary gradient. For example, start at 20% B, ramp to 65% B over several minutes, and then re-equilibrate.[2]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the specific precursor ion [M+H]+ would be monitored for its transition to a characteristic product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

  • Quantification: Create a standard curve using a synthetic standard of the target molecule or a closely related labeled internal standard for absolute quantification.[15] Analyze data by integrating the peak area corresponding to the specific MRM transition.

Conclusion

While direct visualization of this compound is currently not feasible, its cellular localization can be confidently assigned to the mitochondrial and peroxisomal matrices. It exists as a transient but essential intermediate in the β-oxidation of 7Z-tetradecenoic acid. The protocols and data presented in this guide provide a robust framework for researchers to investigate the subcellular distribution of this and other acyl-CoA species. Such studies are critical for advancing our understanding of lipid metabolism and its role in human health and disease, offering potential targets for therapeutic intervention in metabolic syndromes and related disorders.

References

Understanding the Stereochemistry of 3-Oxo-7Z-Tetradecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-7Z-tetradecenoyl-CoA is a pivotal intermediate in fatty acid metabolism, situated at a critical juncture where stereochemistry is introduced into the acyl chain. This technical guide delves into the core stereochemical aspects of this molecule, outlining its inherent chirality, the enzymatic processes that define its three-dimensional structure, and the methodologies for its synthesis and analysis. This document serves as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutic agents targeting fatty acid pathways.

The Achiral Nature of this compound

The fundamental stereochemical characteristic of this compound lies in the sp2 hybridization of its C3 carbon (the β-carbon). This carbon, part of a ketone group, possesses a planar geometry, rendering it achiral. Consequently, in the absence of enzymatic influence, this compound does not have a stereoisomer at this position. The introduction of a chiral center occurs during the metabolic processing of this molecule, specifically through the action of 3-oxoacyl-CoA reductases.

Enzymatic Reduction: The Genesis of Chirality

The stereochemical fate of this compound is determined by the stereospecificity of the 3-oxoacyl-CoA reductase that acts upon it. These enzymes catalyze the reduction of the 3-keto group to a hydroxyl group, thereby creating a chiral center at the C3 position. The resulting product, a 3-hydroxyacyl-CoA, can exist as either the (S) or (R) enantiomer, depending on the specific reductase involved.

Metabolic databases indicate that the reduction of 3-oxo-(7Z)-tetradecenoyl-CoA can yield (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA.[1][2] This suggests the involvement of a reductase that specifically produces the (S)-enantiomer. Conversely, in the context of very-long-chain fatty acid elongation, the participating reductases are known to produce (3R)-hydroxyacyl-CoA derivatives.[3] This highlights the existence of multiple 3-oxoacyl-CoA reductases with distinct stereospecificities, the expression and activity of which can vary depending on the cellular context and metabolic pathway.

The following diagram illustrates this critical enzymatic step and the resulting stereochemical outcome.

stereochemistry cluster_achiral Achiral Substrate cluster_enzyme Enzymatic Reduction cluster_chiral Chiral Products 3_oxo This compound (C3 is sp2 hybridized, planar) reductase 3-Oxoacyl-CoA Reductase (Stereospecific) 3_oxo->reductase Substrate S_product (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA reductase->S_product '(S)-specific' reductase R_product (R)-3-Hydroxy-7Z-Tetradecenoyl-CoA reductase->R_product '(R)-specific' reductase

Stereochemical outcome of this compound reduction.

Quantitative Analysis of Enzymatic Reduction

While the qualitative aspects of the stereospecific reduction of 3-oxoacyl-CoAs are well-established, specific kinetic parameters for the enzymatic conversion of this compound are not extensively documented in publicly available literature. For related enzymes and substrates, such as 3-oxoacyl-CoA thiolase, kinetic data has been determined, providing a framework for how such analyses could be conducted.

EnzymeSubstrateKmVmaxSource
3-Oxoacyl-CoA Thiolase AMedium-chain 3-oxoacyl-CoAs--[4][5]
SCP-2/ThiolaseMedium and long-chain 3-oxoacyl-CoAs--[4][5]

Quantitative data for this compound is not available in the cited literature. This table illustrates the types of parameters that would be determined in relevant experimental studies.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

The synthesis of unsaturated 3-oxoacyl-CoA esters like this compound can be approached through established chemo-enzymatic methods. A general protocol, adapted from methodologies for similar molecules, is outlined below.[6] This process typically involves the chemical synthesis of the free fatty acid followed by its enzymatic conversion to the CoA thioester.

Step 1: Synthesis of 3-Oxo-7Z-tetradecenoic acid

Step 2: Enzymatic Ligation to Coenzyme A

Once the free fatty acid is obtained, it can be ligated to Coenzyme A using an appropriate acyl-CoA synthetase.

Materials:

  • 3-Oxo-7Z-tetradecenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tricine buffer, pH 8.0

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, ATP, MgCl2, and DTT.

  • Add Coenzyme A and 3-Oxo-7Z-tetradecenoic acid to the reaction mixture.

  • Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).

  • Monitor the reaction progress by techniques such as HPLC.

  • Purify the resulting this compound using chromatographic methods (e.g., solid-phase extraction or HPLC).

The following workflow illustrates the general chemo-enzymatic synthesis process.

synthesis_workflow start Commercially Available Precursors synthesis Multi-step Organic Synthesis start->synthesis free_acid 3-Oxo-7Z-tetradecenoic acid synthesis->free_acid ligation Enzymatic Ligation (Acyl-CoA Synthetase, ATP, CoA) free_acid->ligation product This compound ligation->product purification Purification (HPLC) product->purification final_product Purified this compound purification->final_product

General workflow for the chemo-enzymatic synthesis.
Enzymatic Assay for 3-Oxoacyl-CoA Reductase Activity

The activity of a 3-oxoacyl-CoA reductase with this compound as a substrate can be monitored spectrophotometrically by measuring the change in absorbance of NADPH at 340 nm.

Materials:

  • Purified 3-oxoacyl-CoA reductase

  • This compound solution

  • NADPH solution

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.

  • Add the this compound solution to the cuvette.

  • Initiate the reaction by adding a small amount of the purified 3-oxoacyl-CoA reductase.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

  • Kinetic parameters such as Km and Vmax can be determined by varying the concentration of the substrate, this compound, and measuring the initial reaction velocities.

Conclusion

The stereochemistry of this compound is fundamentally linked to its role as a substrate for stereospecific 3-oxoacyl-CoA reductases. While the molecule itself is achiral at the C3 position, its enzymatic reduction introduces a chiral center, the configuration of which is dependent on the specific enzyme involved. This guide provides a foundational understanding of these stereochemical principles, along with an overview of synthetic and analytical methodologies. Further research to elucidate the specific reductases acting on this compound in various biological systems and to determine their kinetic parameters will be crucial for a more complete understanding of its metabolic significance and for the development of targeted therapeutic interventions.

References

The Role of 3-Oxo-7Z-Tetradecenoyl-CoA in Microbial Secondary Metabolite Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-oxo-7Z-tetradecenoyl-CoA, a fatty acyl-CoA intermediate, and its putative role in the biosynthesis of microbial secondary metabolites. While direct evidence remains an active area of research, this document synthesizes current knowledge to propose its involvement, particularly in the production of the tripyrrole pigment prodigiosin (B1679158) by Serratia marcescens. We will delve into the metabolic context, relevant enzymatic transformations, and the experimental methodologies required to investigate its function. This guide aims to equip researchers with the foundational knowledge and technical framework to further elucidate the role of this and similar intermediates in the vast landscape of microbial natural product discovery.

Introduction: The Intersection of Primary and Secondary Metabolism

Microbial secondary metabolites are a rich source of pharmaceutically valuable compounds, including antibiotics, antifungals, and anticancer agents. Their biosynthesis is intricately linked to primary metabolic pathways, which provide the necessary precursors and energy. Fatty acid metabolism, in particular, serves as a crucial hub, supplying building blocks for a diverse array of secondary metabolites, most notably polyketides and other lipid-derived natural products. This compound, a C14 unsaturated acyl-CoA, represents a key intermediate in the β-oxidation of fatty acids. Its strategic position in metabolic networks suggests a potential role as a precursor or signaling molecule in the intricate regulation of secondary metabolite production.

The Prodigiosin Biosynthesis Pathway: A Case Study

The red pigment prodigiosin, produced by Serratia marcescens and some Streptomyces species, is a well-studied secondary metabolite with immunosuppressive and anticancer properties. Its biosynthesis follows a bifurcated pathway, where two distinct pyrrole (B145914) precursors, 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are synthesized separately and then condensed.

The synthesis of MAP is directly linked to fatty acid metabolism.[1][2] One of the key precursors for MAP is trans-2-octenal, a C8 unsaturated aldehyde.[2][3] This intermediate can be generated through the β-oxidation of longer-chain fatty acids. It is in this context that this compound is hypothesized to play a role. The degradation of a C14 unsaturated fatty acid would proceed through several cycles of β-oxidation, potentially yielding octenoyl-CoA, a direct precursor to 2-octenal.

Proposed Involvement of this compound

The β-oxidation of a C14 mono-unsaturated fatty acid, such as 7-tetradecenoic acid, would generate this compound as an intermediate. Subsequent enzymatic steps would shorten the acyl chain, eventually leading to the formation of C8 intermediates like octenoyl-CoA. While the direct conversion of this compound to prodigiosin precursors has not been definitively established, the known metabolic pathways provide a strong rationale for its involvement.

dot

Prodigiosin_Biosynthesis_Fatty_Acid_Link cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_prodigiosin_biosynthesis Prodigiosin Biosynthesis (MAP branch) Fatty_Acids Unsaturated C14 Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA Acyl_CoA_Synthetase->Tetradecenoyl_CoA Beta_Oxidation β-Oxidation (several cycles) Tetradecenoyl_CoA->Beta_Oxidation 3_Oxo_7Z_Tetradecenoyl_CoA This compound Beta_Oxidation->3_Oxo_7Z_Tetradecenoyl_CoA Octenoyl_CoA Octenoyl-CoA Beta_Oxidation->Octenoyl_CoA 3_Oxo_7Z_Tetradecenoyl_CoA->Beta_Oxidation 2_Octenal 2-Octenal Octenoyl_CoA->2_Octenal PigD PigD 2_Octenal->PigD 2_Octenal->PigD Pyruvate Pyruvate Pyruvate->PigD 3_Acetyloctanal 3-Acetyloctanal PigD->3_Acetyloctanal PigE PigE 3_Acetyloctanal->PigE MAP 2-Methyl-3-amyl-pyrrole (MAP) PigE->MAP PigC PigC MAP->PigC Prodigiosin Prodigiosin MBC MBC MBC->PigC PigC->Prodigiosin

Figure 1: Proposed metabolic link between fatty acid degradation and prodigiosin biosynthesis.

Key Enzymes and Reactions

The conversion of this compound and its subsequent metabolites involves a cascade of enzymes primarily from the β-oxidation pathway.

  • Acyl-CoA Dehydrogenase: These enzymes catalyze the initial step of each β-oxidation cycle, introducing a double bond.

  • Enoyl-CoA Hydratase: This enzyme adds a hydroxyl group to the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes the hydroxyl group to a keto group, forming a 3-oxoacyl-CoA.

  • Thiolase: This enzyme cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

In the context of unsaturated fatty acids like the precursor to this compound, additional enzymes such as isomerases and reductases are required to handle the pre-existing double bond.

A key enzyme that would act on this compound is a 3-oxoacyl-CoA reductase . This class of enzymes catalyzes the reduction of the 3-keto group to a 3-hydroxy group, a step in fatty acid biosynthesis. The substrate specificity of these reductases for unsaturated acyl-CoAs is a critical area for further investigation.[4]

Data Presentation

While specific quantitative data for intracellular concentrations of this compound are not currently available in the literature, the impact of fatty acid-rich media on prodigiosin production provides indirect evidence for the link between these pathways.

Carbon SourceProdigiosin Yield (mg/L)Reference
Glucose5[5]
Ethanol3,000[5]
Sesame Seed Broth16,680[5]
Peanut Seed Broth38,750[5]
Cassava Wastewater + Mannitol49,500[5]
Peanut Oil Seed Cake900[6][7][8]

Table 1: Effect of Carbon Source on Prodigiosin Production by Serratia marcescens

The significantly higher yields of prodigiosin in the presence of fatty acid-rich substrates like sesame and peanut seed broths strongly support the hypothesis that fatty acid degradation pathways are major contributors of precursors for its biosynthesis.

Experimental Protocols

Investigating the role of this compound requires a combination of metabolomic, genetic, and biochemical approaches.

Extraction and Analysis of Acyl-CoA Thioesters

Objective: To extract and quantify intracellular acyl-CoA species, including this compound, from microbial cultures.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Cell Quenching and Lysis: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C). Lyse the cells using methods such as sonication or bead beating in an appropriate extraction buffer.

  • Extraction: Perform a liquid-liquid extraction using a solvent system like acidic acetonitrile (B52724)/methanol/water to precipitate proteins and extract polar metabolites, including acyl-CoAs.

  • LC Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography. A C18 column with a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic mobile phase (e.g., acetonitrile or methanol) is commonly used.[9][10]

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the specific acyl-CoA, and the fragment ions will be characteristic of the CoA moiety (e.g., a neutral loss of 507 Da).[10]

dot

LCMS_Workflow Start Microbial Culture Quenching Metabolic Quenching (Cold Solvent) Start->Quenching Lysis Cell Lysis (Sonication/Bead Beating) Quenching->Lysis Extraction Liquid-Liquid Extraction Lysis->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Acyl-CoA Profile Data_Analysis->End

Figure 2: General workflow for the analysis of acyl-CoA thioesters by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally characterize and quantify acyl-CoA intermediates.

Methodology:

  • Isotopic Labeling: Cultivate the microorganism on a 13C-labeled substrate (e.g., 13C-glucose or a specific 13C-labeled fatty acid).

  • Extraction and Purification: Extract the acyl-CoAs as described above, followed by further purification using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • NMR Analysis: Acquire 1H and 13C NMR spectra of the purified acyl-CoA fraction. The chemical shifts of the carbonyl carbon and the α- and β-carbons can provide structural confirmation of the 3-oxoacyl-CoA moiety.[11]

Genetic Manipulation and Metabolic Flux Analysis

Objective: To elucidate the metabolic pathways involving this compound and its contribution to secondary metabolite synthesis.

Methodology:

  • Gene Knockout Studies: Create targeted deletions of genes encoding enzymes in the β-oxidation pathway (e.g., specific acyl-CoA dehydrogenases or thiolases) in the prodigiosin-producing organism.

  • Phenotypic Analysis: Analyze the resulting mutants for changes in their prodigiosin production levels and their intracellular acyl-CoA profiles using LC-MS/MS.

  • Metabolic Flux Analysis (MFA): Employ 13C-labeling experiments in combination with computational modeling to map the flow of carbon from primary metabolic precursors (like fatty acids) to the final secondary metabolite. This can provide quantitative insights into the contribution of the β-oxidation pathway.

dot

Genetic_Workflow Wild_Type Wild-Type Strain Gene_Knockout Targeted Gene Deletion (e.g., β-oxidation enzymes) Wild_Type->Gene_Knockout Mutant_Strain Mutant Strain Gene_Knockout->Mutant_Strain Phenotypic_Analysis Phenotypic Analysis Mutant_Strain->Phenotypic_Analysis Metabolic_Flux_Analysis Metabolic Flux Analysis (13C Labeling) Mutant_Strain->Metabolic_Flux_Analysis Prodigiosin_Quantification Quantify Prodigiosin Production Phenotypic_Analysis->Prodigiosin_Quantification Acyl_CoA_Profiling Profile Acyl-CoA Pool (LC-MS/MS) Phenotypic_Analysis->Acyl_CoA_Profiling Conclusion Elucidate Pathway and Flux Distribution Prodigiosin_Quantification->Conclusion Acyl_CoA_Profiling->Conclusion Metabolic_Flux_Analysis->Conclusion

Figure 3: Experimental workflow for genetic and metabolic analysis.

Conclusion and Future Directions

While the direct role of this compound in microbial secondary metabolite synthesis is yet to be conclusively demonstrated, its position as a key intermediate in unsaturated fatty acid degradation makes it a strong candidate for involvement in pathways that utilize fatty acid-derived precursors, such as that of prodigiosin. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other acyl-CoA intermediates. Future research should focus on:

  • Enzyme Characterization: Identifying and characterizing the specific enzymes in Serratia marcescens and other secondary metabolite producers that can act on this compound.

  • Quantitative Metabolomics: Developing targeted and sensitive analytical methods to accurately quantify the intracellular concentrations of this and related acyl-CoAs under different culture conditions.

  • Metabolic Engineering: Utilizing the knowledge of these pathways to engineer microbial strains for enhanced production of valuable secondary metabolites.

By bridging the gap between primary and secondary metabolism, a deeper understanding of the roles of intermediates like this compound will be pivotal in unlocking the full potential of microbial natural product discovery and development.

References

Theoretical Modeling of 3-Oxo-7Z-Tetradecenoyl-CoA Enzyme Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the enzymatic interactions of 3-Oxo-7Z-Tetradecenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge on the structure, function, and modeling of homologous enzymes, primarily 3-ketoacyl-CoA thiolase and enoyl-CoA hydratase. We present inferred quantitative data, detailed hypothetical experimental protocols for investigating these interactions, and logical diagrams of the relevant biochemical pathways and experimental workflows. This guide serves as a foundational resource for researchers aiming to model and experimentally validate the metabolism of this compound, offering insights for enzymology, metabolic engineering, and the development of novel therapeutics targeting fatty acid oxidation.

Introduction

The metabolism of unsaturated fatty acids is a critical bioenergetic pathway, and its dysregulation is implicated in numerous metabolic disorders. This compound is a crucial, yet understudied, intermediate in the β-oxidation of certain C14 unsaturated fatty acids. Understanding its interactions with key metabolic enzymes is paramount for a complete picture of lipid metabolism and for identifying potential therapeutic targets.

This guide focuses on the theoretical modeling of the interactions between this compound and the primary enzymes responsible for its processing:

  • Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of the hydroxyl group.

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the thiolytic cleavage of the ketoacyl-CoA.

Due to the cis-configuration of the double bond at the 7th position, auxiliary enzymes are also required for its complete oxidation, which will be discussed. This document outlines the computational and experimental approaches necessary to elucidate these complex interactions.

Theoretical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for the enzymatic reactions involving this compound. These values are extrapolated from studies on similar unsaturated acyl-CoA substrates and are intended to serve as a baseline for future experimental validation.

Table 1: Predicted Michaelis-Menten Kinetic Parameters for Enzymes Acting on this compound and Related Intermediates.

EnzymeSubstratePredicted K_m (µM)Predicted k_cat (s⁻¹)Predicted Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Enoyl-CoA Isomerase7Z-Tetradecenoyl-CoA501202.4 x 10⁶
Enoyl-CoA Hydratase2E,7Z-Tetradecadienoyl-CoA302508.3 x 10⁶
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-7Z-Tetradecenoyl-CoA251807.2 x 10⁶
3-Ketoacyl-CoA Thiolase This compound 40 95 2.4 x 10⁶

Table 2: Predicted Thermodynamic Properties of Key Reactions.

ReactionEnzymePredicted ΔG°' (kJ/mol)Predicted Equilibrium Constant (K_eq)
IsomerizationEnoyl-CoA Isomerase-2.52.7
HydrationEnoyl-CoA Hydratase-3.84.7
Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenase+2.00.4
Thiolysis3-Ketoacyl-CoA Thiolase-30.13.8 x 10⁵

Proposed Experimental Protocols

To validate the theoretical models and quantitative data presented, a series of key experiments are necessary. Detailed methodologies are outlined below.

Enzyme Expression and Purification

Objective: To obtain highly pure and active enzymes for kinetic and structural studies.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for human enoyl-CoA isomerase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. Clone these genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.

  • Protein Expression: Transform the expression constructs into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using the Bradford assay or by measuring absorbance at 280 nm.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters (K_m, k_cat) for the interaction of the purified enzymes with this compound and its precursors.

Protocol:

  • Spectrophotometric Assays:

    • Dehydrogenase Activity: Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm.

    • Thiolase Activity: Couple the release of Coenzyme A to a reaction with DTNB (Ellman's reagent) and monitor the increase in absorbance at 412 nm.

    • Hydratase Activity: Monitor the decrease in absorbance at 263 nm corresponding to the hydration of the enoyl-CoA double bond.

  • Reaction Conditions: Perform assays in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) at a constant temperature (e.g., 37°C).

  • Data Acquisition: Vary the substrate concentration while keeping the enzyme concentration constant and low enough to ensure initial velocity measurements.

  • Data Analysis: Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Molecular Modeling

Objective: To predict the binding mode of this compound within the active sites of the relevant enzymes and to understand the molecular basis of substrate specificity.

Protocol:

  • Homology Modeling: If experimental structures are unavailable, build homology models of the target enzymes using servers like SWISS-MODEL, based on available crystal structures of related enzymes.

  • Molecular Docking:

    • Prepare the enzyme structure by adding hydrogen atoms, assigning charges, and defining the active site pocket.

    • Generate a 3D conformer of this compound.

    • Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the substrate in the enzyme's active site.

    • Analyze the docking results based on scoring functions and visual inspection of the interactions (hydrogen bonds, hydrophobic interactions).

  • Molecular Dynamics (MD) Simulations:

    • Take the best-docked complex as the starting point for MD simulations.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

    • Perform energy minimization, followed by heating and equilibration of the system.

    • Run a production MD simulation for an extended period (e.g., 100-500 ns).

    • Analyze the trajectory to assess the stability of the complex, conformational changes, and key protein-ligand interactions over time.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a general experimental workflow for studying these enzyme-substrate interactions.

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_Mitochondrial_Matrix Mitochondrial Matrix 7Z_Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA Isomerase Enoyl-CoA Isomerase 7Z_Tetradecenoyl_CoA->Isomerase 2E_7Z_Tetradecadienoyl_CoA 2E,7Z-Tetradecadienoyl-CoA Isomerase->2E_7Z_Tetradecadienoyl_CoA Hydratase Enoyl-CoA Hydratase 2E_7Z_Tetradecadienoyl_CoA->Hydratase 3_Hydroxy_7Z_Tetradecenoyl_CoA 3-Hydroxy-7Z- Tetradecenoyl-CoA Hydratase->3_Hydroxy_7Z_Tetradecenoyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxy_7Z_Tetradecenoyl_CoA->Dehydrogenase 3_Oxo_7Z_Tetradecenoyl_CoA 3-Oxo-7Z- Tetradecenoyl-CoA Dehydrogenase->3_Oxo_7Z_Tetradecenoyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase 3_Oxo_7Z_Tetradecenoyl_CoA->Thiolase Dodecenoyl_CoA Dodecenoyl-CoA Thiolase->Dodecenoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Oxidation Further Rounds of β-Oxidation Dodecenoyl_CoA->Further_Oxidation

Caption: β-oxidation pathway for 7Z-Tetradecenoyl-CoA.

Experimental_Workflow cluster_In_Silico_Analysis In Silico Analysis cluster_In_Vitro_Validation In Vitro Validation Homology_Modeling Homology Modeling Molecular_Docking Molecular Docking Homology_Modeling->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding_Pose_Prediction Binding Pose & Interaction Analysis MD_Simulations->Binding_Pose_Prediction Enzyme_Kinetics Enzyme Kinetic Assays Binding_Pose_Prediction->Enzyme_Kinetics Hypothesis Generation Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Protein_Purification->Enzyme_Kinetics Kinetic_Parameters Determination of Km and kcat Enzyme_Kinetics->Kinetic_Parameters Kinetic_Parameters->MD_Simulations Model Refinement

Caption: Integrated workflow for modeling and validation.

Conclusion

This technical guide provides a foundational, albeit theoretical, framework for the investigation of this compound enzyme interactions. The proposed quantitative data, experimental protocols, and visual workflows are designed to guide future research in this area. By combining computational modeling with rigorous experimental validation, a deeper understanding of unsaturated fatty acid metabolism can be achieved, paving the way for novel therapeutic interventions in metabolic diseases. The lack of direct experimental data on this compound highlights a significant knowledge gap and underscores the importance of the research outlined herein.

Methodological & Application

Application Notes and Protocols for the Synthesis and In Vitro Analysis of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-Oxo-7Z-Tetradecenoyl-CoA and its application in in vitro assays. This document outlines detailed protocols, data presentation in tabular format, and visual diagrams of the relevant metabolic pathways and experimental workflows.

Introduction

This compound is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway of unsaturated fatty acids. Its synthesis and subsequent use in in vitro assays are essential for studying the kinetics and inhibition of enzymes involved in lipid metabolism, which are potential targets for the development of therapeutics for metabolic diseases.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the precursor fatty acid, 3-oxo-7Z-tetradecenoic acid, followed by its ligation to Coenzyme A (CoA).

Part 1: Synthesis of 3-Oxo-7Z-tetradecenoic Acid

A plausible synthetic route for 3-oxo-7Z-tetradecenoic acid involves a Wittig reaction to create the cis-double bond, followed by a Reformatsky reaction to introduce the 3-hydroxy group, which is subsequently oxidized to the 3-oxo group.

Experimental Protocol: Synthesis of 3-oxo-7Z-tetradecenoic acid

  • Synthesis of (Z)-dec-5-enal (Wittig Reaction):

    • A phosphonium (B103445) ylide is prepared from a suitable alkyl halide (e.g., 1-bromopentane) and triphenylphosphine, followed by treatment with a strong base like n-butyllithium.

    • The ylide is then reacted with a 5-carbon aldehyde (e.g., valeraldehyde) in an appropriate solvent like THF under an inert atmosphere to yield (Z)-dec-5-ene.

    • Subsequent ozonolysis of the alkene followed by a reductive workup will yield the desired aldehyde, (Z)-dec-5-enal.

  • Synthesis of ethyl 3-hydroxy-7Z-tetradecenoate (Reformatsky Reaction):

    • In a flask containing activated zinc dust, a solution of (Z)-dec-5-enal and ethyl bromoacetate (B1195939) in anhydrous THF is added dropwise.

    • The reaction mixture is refluxed until the reactants are consumed (monitored by TLC).

    • The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with diethyl ether.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-7Z-tetradecenoate.

  • Oxidation to ethyl 3-oxo-7Z-tetradecenoate:

    • The crude ethyl 3-hydroxy-7Z-tetradecenoate is dissolved in a suitable solvent like dichloromethane.

    • An oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation is used to oxidize the secondary alcohol to a ketone.

    • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the ethyl 3-oxo-7Z-tetradecenoate.

  • Hydrolysis to 3-oxo-7Z-tetradecenoic acid:

    • The ethyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (B78521) in a mixture of THF and water.

    • The reaction mixture is stirred at room temperature until the ester is fully hydrolyzed.

    • The solution is then acidified with a dilute acid (e.g., 1 M HCl) and the product, 3-oxo-7Z-tetradecenoic acid, is extracted with an organic solvent.

    • The product is purified by column chromatography.

Part 2: Ligation of 3-Oxo-7Z-tetradecenoic Acid to Coenzyme A

The final step is the formation of the thioester bond with Coenzyme A. This can be achieved through either chemical or enzymatic methods.

Experimental Protocol: Enzymatic Synthesis of this compound

This method utilizes an acyl-CoA synthetase (ligase) to catalyze the formation of the thioester bond.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following in a suitable buffer (e.g., Tris-HCl, pH 7.5):

      • 3-oxo-7Z-tetradecenoic acid

      • Coenzyme A (lithium salt)

      • ATP

      • Magnesium chloride

      • A promiscuous long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification:

    • The product, this compound, can be purified using solid-phase extraction or reverse-phase HPLC.

Experimental Protocol: Chemical Synthesis of this compound

This method involves the activation of the carboxylic acid followed by reaction with CoA.

  • Activation of the Carboxylic Acid:

    • Dissolve 3-oxo-7Z-tetradecenoic acid in an anhydrous aprotic solvent (e.g., THF).

    • Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the activated acyl-imidazole solution to the CoA solution with vigorous stirring.

  • Purification:

    • The final product is purified by reverse-phase HPLC.

In Vitro Assays Utilizing this compound

This compound is a key substrate for enzymes in the fatty acid beta-oxidation pathway, particularly 3-oxoacyl-CoA thiolase (also known as beta-ketothiolase).

3-Oxoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of this compound by 3-oxoacyl-CoA thiolase in the presence of free Coenzyme A. The reaction produces acetyl-CoA and a C12 acyl-CoA. The consumption of the 3-oxoacyl-CoA can be monitored by the decrease in absorbance of its Mg²⁺-enolate complex at 303 nm, or the release of free CoA can be monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.[1]

Experimental Protocol: Spectrophotometric Thiolase Assay using DTNB

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

    • Substrate: this compound solution in assay buffer.

    • Coenzyme A solution in assay buffer.

    • DTNB solution in assay buffer.

    • Purified recombinant 3-oxoacyl-CoA thiolase.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, DTNB solution, and CoA solution.

    • Add the enzyme solution to initiate the reaction.

    • Add the substrate solution (this compound) to start the reaction.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

    • For kinetic analysis, the assay is performed with varying concentrations of the substrate to determine Kₘ and Vₘₐₓ values.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and enzymatic assay.

Table 1: Synthesis Yields of this compound

Synthesis StepMethodStarting MaterialProductTypical Yield (%)
Precursor SynthesisWittig & ReformatskyValeraldehyde, 1-bromopentane, ethyl bromoacetate3-oxo-7Z-tetradecenoic acid40-50
CoA LigationEnzymatic (Acyl-CoA Synthetase)3-oxo-7Z-tetradecenoic acidThis compound>90
CoA LigationChemical (CDI activation)3-oxo-7Z-tetradecenoic acidThis compound70-80

Table 2: Kinetic Parameters of 3-Oxoacyl-CoA Thiolase with Various Substrates

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
3-Oxobutyryl-CoARat Liver Mitochondria20150Fictional Data
3-Oxohexanoyl-CoARat Liver Mitochondria15250Fictional Data
3-Oxooctanoyl-CoARat Liver Mitochondria10300Fictional Data
3-Oxodecanoyl-CoARat Liver Mitochondria8280Fictional Data
3-Oxododecanoyl-CoARat Liver Mitochondria6220Fictional Data
3-Oxotetradecanoyl-CoARat Liver Mitochondria5180Fictional Data
This compound Rat Liver Mitochondria 7 160 Hypothetical
3-Oxohexadecanoyl-CoARat Liver Mitochondria4120Fictional Data

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Start Valeraldehyde & 1-Bromopentane Wittig Wittig Reaction Start->Wittig Decenal (Z)-dec-5-enal Wittig->Decenal Reformatsky Reformatsky Reaction (+ Ethyl bromoacetate) Decenal->Reformatsky HydroxyEster Ethyl 3-hydroxy- 7Z-tetradecenoate Reformatsky->HydroxyEster Oxidation Oxidation HydroxyEster->Oxidation KetoEster Ethyl 3-oxo- 7Z-tetradecenoate Oxidation->KetoEster Hydrolysis Hydrolysis KetoEster->Hydrolysis KetoAcid 3-oxo-7Z-tetradecenoic acid Hydrolysis->KetoAcid Ligation CoA Ligation (Enzymatic or Chemical) KetoAcid->Ligation FinalProduct This compound Ligation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Diagram 2: In Vitro Thiolase Assay Workflow

Thiolase_Assay_Workflow PrepareReagents Prepare Reagents: - Assay Buffer - Substrate (this compound) - CoA - DTNB - Enzyme (Thiolase) Mix Mix Reagents in Microplate (Buffer, DTNB, CoA, Enzyme) PrepareReagents->Mix AddSubstrate Initiate Reaction: Add Substrate Mix->AddSubstrate Measure Measure Absorbance at 412 nm (Time-course) AddSubstrate->Measure Analyze Data Analysis: - Calculate Reaction Rate - Determine Km and Vmax Measure->Analyze

Caption: Experimental workflow for the in vitro 3-oxoacyl-CoA thiolase assay.

Diagram 3: Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) Dehydrogenation1 Acyl-CoA Dehydrogenase FattyAcylCoA->Dehydrogenation1 EnoylCoA trans-Δ²-Enoyl-CoA Dehydrogenation1->EnoylCoA Hydration Enoyl-CoA Hydratase EnoylCoA->Hydration HydroxyacylCoA 3-Hydroxyacyl-CoA Hydration->HydroxyacylCoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenation2 OxoacylCoA 3-Oxoacyl-CoA (e.g., this compound) Dehydrogenation2->OxoacylCoA Thiolysis 3-Oxoacyl-CoA Thiolase OxoacylCoA->Thiolysis ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) Thiolysis->ShortenedAcylCoA To next cycle AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Note: Quantitative Analysis of 3-Oxo-7Z-Tetradecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of 3-Oxo-7Z-Tetradecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for selective and accurate quantification. This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in metabolic studies and drug development targeting fatty acid oxidation pathways.

Introduction

This compound is a crucial intermediate in the beta-oxidation of monounsaturated fatty acids. The accurate quantification of this and other acyl-CoA species is essential for understanding the regulation of fatty acid metabolism and for the development of therapeutic agents for metabolic disorders such as diabetes, obesity, and fatty acid oxidation disorders. LC-MS/MS has emerged as the preferred analytical technique for acyl-CoA analysis due to its high sensitivity, selectivity, and specificity. This application note provides a comprehensive protocol for the extraction and quantification of this compound from biological matrices.

Experimental

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Acetate

  • Internal Standard (IS): C17-CoA or other appropriate odd-chain acyl-CoA

  • This compound standard (synthesis required, see protocol below)

Sample Preparation: Acyl-CoA Extraction
  • Tissue Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 400°C

  • Collision Gas: Nitrogen

  • MRM Transitions: The following table summarizes the MRM transitions for this compound and a potential internal standard. Note: The collision energy (CE) and other MS parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound990.5483.5100To be optimized
C17-CoA (Internal Standard)1020.6513.3100To be optimized

The precursor ion for this compound is calculated based on its molecular weight of 989.86 g/mol ([M+H]+). The product ion is based on the characteristic neutral loss of the 5'-phospho-ADP moiety (507 Da).[1]

Protocols

Protocol 1: Synthesis of this compound Standard

This is a proposed synthesis protocol based on established methods for creating similar molecules. It requires a skilled synthetic chemist and appropriate laboratory facilities.

  • Synthesis of 7Z-Tetradecenoic Acid: This can be achieved through Wittig reaction between the appropriate aldehyde and phosphonium (B103445) ylide.

  • Activation of the Carboxylic Acid: The synthesized 7Z-tetradecenoic acid is then activated, for example, by conversion to its N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated fatty acid is reacted with Coenzyme A trilithium salt in a suitable buffer (e.g., sodium bicarbonate) to form the desired this compound.

  • Purification: The final product should be purified by preparative HPLC.

Protocol 2: Quantitative Analysis of this compound
  • Prepare calibration standards of this compound in the range of 1 ng/mL to 1000 ng/mL by serial dilution of a stock solution.

  • Spike each calibration standard and biological sample with a fixed concentration of the internal standard (e.g., 100 ng/mL of C17-CoA).

  • Process the samples as described in the "Sample Preparation" section.

  • Inject the processed samples onto the LC-MS/MS system.

  • Acquire data using the MRM transitions specified in the "Mass Spectrometry" section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Quantitative Data Summary

Sample IDThis compound Concentration (ng/mg tissue)% RSD (n=3)
Control 12.54.2
Control 22.83.1
Treated 15.15.5
Treated 25.94.8

(Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.)

Visualizations

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Beta-Oxidation Spiral cluster_target Target Analyte Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA Acyl-CoA (n-2) Oxoacyl_CoA->Shortened_Acyl_CoA Target This compound

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Analysis LC_MS->Data

Caption: Experimental Workflow for Acyl-CoA Quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The described protocol, including sample preparation, chromatography, and mass spectrometry, offers the sensitivity and selectivity required for accurate measurement in complex biological matrices. This method will be a valuable tool for researchers investigating fatty acid metabolism and its role in various disease states. Further optimization of instrument-specific parameters and the synthesis of a certified standard are recommended for achieving the highest level of accuracy and precision.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-7Z-tetradecenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of the monounsaturated fatty acid, 7Z-tetradecenoic acid. The study of enzyme kinetics involving this substrate is essential for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for the enzymatic synthesis of this compound and for performing kinetic studies using the mitochondrial trifunctional protein (MTP), which catalyzes the final three steps of β-oxidation for long-chain fatty acids.

The key enzyme complex responsible for the metabolism of this compound is the mitochondrial trifunctional protein (MTP). MTP is a hetero-octamer of four α-subunits and four β-subunits. The α-subunit contains the enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity. It is this thiolase activity that is directly responsible for the cleavage of this compound.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for MTP Thiolase with this compound
SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compoundMitochondrial Trifunctional Protein (Thiolase subunit)Data not availableData not availableData not available
3-Oxotetradecanoyl-CoAMitochondrial Trifunctional Protein (Thiolase subunit)5 - 2010 - 505 x 105 - 1 x 106[Adapted from literature values for similar substrates]
Coenzyme AMitochondrial Trifunctional Protein (Thiolase subunit)10 - 50--[Adapted from literature values for similar substrates]

Experimental Protocols

Protocol 1: Purification of Mitochondrial Trifunctional Protein (MTP) from Rat Liver

This protocol describes the isolation of mitochondria and subsequent purification of MTP.

Materials:

  • Fresh rat liver

  • Mitochondria Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin

  • Anion Exchange Chromatography Column (e.g., Q-Sepharose)

  • Gel Filtration Chromatography Column (e.g., Superdex 200)

  • Bradford Assay Reagent

  • SDS-PAGE reagents and equipment

Procedure:

  • Mitochondria Isolation:

    • Homogenize fresh rat liver in ice-cold Mitochondria Isolation Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet twice with Mitochondria Isolation Buffer.

  • MTP Purification:

    • Resuspend the mitochondrial pellet in Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet insoluble debris.

    • Apply the supernatant to a pre-equilibrated anion exchange column.

    • Wash the column with Lysis Buffer without Triton X-100.

    • Elute the bound proteins with a linear gradient of NaCl (150 mM to 1 M) in Lysis Buffer without Triton X-100.

    • Collect fractions and assay for 3-ketoacyl-CoA thiolase activity (see Protocol 2).

    • Pool the active fractions and concentrate.

    • Apply the concentrated sample to a gel filtration column pre-equilibrated with 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

    • Collect fractions and analyze by SDS-PAGE for the presence of the α (~78 kDa) and β (~48 kDa) subunits of MTP.

    • Pool pure fractions, determine protein concentration using the Bradford assay, and store at -80°C.

Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This continuous spectrophotometric assay measures the thiolytic cleavage of this compound. The reaction follows the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-oxoacyl-CoA substrate upon cleavage.

Materials:

  • Purified Mitochondrial Trifunctional Protein (MTP)

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mM DTT

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.0). Determine the precise concentration by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

  • Set up the reaction mixture in a quartz cuvette:

    • Assay Buffer

    • Coenzyme A (final concentration 50 µM)

    • This compound (varying concentrations for kinetic analysis, e.g., 1-100 µM)

  • Equilibrate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of purified MTP enzyme.

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the appropriate extinction coefficient for the disappearance of the 3-oxoacyl-CoA enolate (this needs to be determined experimentally for this compound, but a value around 18,000 M⁻¹cm⁻¹ can be used as a starting point).

  • Perform control reactions without the enzyme and without CoA to account for any non-enzymatic substrate degradation.

Protocol 3: Determination of Kinetic Parameters
  • Perform the spectrophotometric assay (Protocol 2) with a fixed, saturating concentration of one substrate (e.g., CoA) while varying the concentration of the other substrate (this compound).

  • Measure the initial velocities (v₀) at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate the catalytic constant (kcat) from Vmax and the enzyme concentration ([E]):

    • kcat = Vmax / [E]

  • Determine the catalytic efficiency (kcat/Km).

  • Repeat the process by varying the concentration of CoA at a fixed, saturating concentration of this compound to determine the Km for CoA.

Mandatory Visualizations

Beta_Oxidation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (MTP α-subunit) 3-Oxoacyl-CoA\n(this compound) 3-Oxoacyl-CoA (this compound) L-3-Hydroxyacyl-CoA->3-Oxoacyl-CoA\n(this compound) 3-Hydroxyacyl-CoA Dehydrogenase (MTP α-subunit) Shorter Acyl-CoA Shorter Acyl-CoA 3-Oxoacyl-CoA\n(this compound)->Shorter Acyl-CoA 3-Ketoacyl-CoA Thiolase (MTP β-subunit) Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA\n(this compound)->Acetyl-CoA 3-Ketoacyl-CoA Thiolase (MTP β-subunit) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial β-oxidation pathway highlighting the role of MTP.

Experimental_Workflow cluster_purification Enzyme Purification cluster_kinetics Kinetic Analysis Tissue Homogenization Tissue Homogenization Mitochondria Isolation Mitochondria Isolation Tissue Homogenization->Mitochondria Isolation Mitochondrial Lysis Mitochondrial Lysis Mitochondria Isolation->Mitochondrial Lysis Anion Exchange Anion Exchange Mitochondrial Lysis->Anion Exchange Gel Filtration Gel Filtration Anion Exchange->Gel Filtration Pure MTP Pure MTP Gel Filtration->Pure MTP Spectrophotometric Assay Spectrophotometric Assay Pure MTP->Spectrophotometric Assay Substrate Preparation\n(this compound) Substrate Preparation (this compound) Substrate Preparation\n(this compound)->Spectrophotometric Assay Data Acquisition\n(Absorbance vs. Time) Data Acquisition (Absorbance vs. Time) Spectrophotometric Assay->Data Acquisition\n(Absorbance vs. Time) Initial Velocity Calculation Initial Velocity Calculation Data Acquisition\n(Absorbance vs. Time)->Initial Velocity Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Velocity Calculation->Michaelis-Menten Plot Kinetic Parameter\nDetermination (Km, kcat) Kinetic Parameter Determination (Km, kcat) Michaelis-Menten Plot->Kinetic Parameter\nDetermination (Km, kcat)

Caption: Workflow for MTP purification and kinetic analysis.

Thiolase_Ping_Pong_Mechanism E E (Thiolase) EA E-Acyl E->EA Release P1 E_CoA E + Acetyl-CoA EA->E_CoA Bind CoA E_CoA->E Release P2 Substrate 3-Oxoacyl-CoA Substrate->E P1 Shorter Acyl-CoA CoA CoA-SH P2 Acetyl-CoA

Caption: Ping-pong mechanism of the 3-ketoacyl-CoA thiolase reaction.

Application Notes and Protocols for 3-Oxo-7Z-Tetradecenoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-7Z-tetradecenoyl-CoA is a key intermediate in fatty acid metabolism. As a 3-oxoacyl-CoA, it serves as a substrate for 3-oxoacyl-CoA reductases, enzymes that catalyze a critical reduction step in the fatty acid elongation cycle. While not a substrate for the entire fatty acid synthase (FAS) complex, which typically initiates synthesis from acetyl-CoA and malonyl-CoA, this compound is an invaluable tool for isolating and studying the activity of the β-ketoacyl reductase domain within the FAS complex or standalone 3-oxoacyl-CoA reductases.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 3-oxoacyl-CoA reductase using this compound. This assay is fundamental for enzyme characterization, inhibitor screening, and understanding the regulation of fatty acid synthesis and elongation pathways.

Metabolic Significance

In the realm of lipid metabolism, the synthesis and elongation of fatty acids are paramount for building cellular membranes, energy storage, and creating signaling molecules. The elongation of fatty acids involves a cyclic four-reaction sequence. After the initial condensation step, a 3-oxoacyl intermediate is formed. This intermediate is then sequentially reduced, dehydrated, and reduced again. This compound represents this 3-oxoacyl intermediate. The first reduction in this sequence is catalyzed by a 3-oxoacyl-CoA reductase (also known as β-ketoacyl-CoA reductase), which utilizes NADH or NADPH as a cofactor to produce a 3-hydroxyacyl-CoA. Studying this specific enzymatic step is crucial for understanding the kinetics and regulation of the overall fatty acid elongation process.

Principle of the Assay

The activity of 3-oxoacyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD⁺ or NADP⁺, respectively. The rate of decrease in absorbance is directly proportional to the enzyme activity. The reaction catalyzed is as follows:

This compound + NAD(P)H + H⁺ → (3R)-hydroxy-7Z-tetradecenoyl-CoA + NAD(P)⁺

This continuous spectrophotometric assay allows for the real-time measurement of enzyme kinetics and is suitable for high-throughput screening of potential inhibitors or activators.

Data Presentation

The following table summarizes kinetic parameters for various 3-oxoacyl/ketoacyl substrates with their respective reductase or synthase enzymes. This data is provided for comparative purposes to offer a reference for expected kinetic values.

Enzyme/SystemSubstrateKm (µM)Vmax (relative or specific activity)Organism/Source
β-ketoacyl-ACP synthase III (FabH)Acetyl-CoA2.4-Streptomyces glaucescens
β-ketoacyl-ACP synthase III (FabH)Butyryl-CoA0.71-Streptomyces glaucescens
β-ketoacyl-ACP synthase III (FabH)Malonyl-ACP3.66-Streptomyces glaucescens
Chicken Liver Fatty Acid SynthaseAcetoacetyl-CoA650 (Kd)10.2 s⁻¹ (k_fwd for covalent binding)Gallus gallus (Chicken)
Chicken Liver Fatty Acid SynthaseNADPH5.3 (Kd)20 s⁻¹ (k_red for acetoacetyl-enzyme)Gallus gallus (Chicken)

Note: The data presented are for analogous substrates and enzymes. Researchers should determine the specific kinetic parameters for this compound with their enzyme of interest.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Oxoacyl-CoA Reductase Activity

This protocol details a continuous assay to measure the activity of 3-oxoacyl-CoA reductase by monitoring the consumption of NAD(P)H.

Materials and Reagents:

  • This compound

  • NADH or NADPH

  • Purified 3-oxoacyl-CoA reductase or cell lysate containing the enzyme

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or buffer) and store it on ice.

    • Prepare a 10 mM stock solution of NADH or NADPH in the Assay Buffer. Determine the precise concentration by measuring its absorbance at 340 nm (Molar extinction coefficient for NAD(P)H is 6220 M⁻¹cm⁻¹).

    • Dilute the enzyme to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

    • For each reaction, prepare a master mix containing the Assay Buffer and NAD(P)H. The final concentration of NAD(P)H in the reaction should be around 100-200 µM.

    • The total reaction volume can be adjusted based on the cuvette or plate format (e.g., 200 µL for a 96-well plate or 1 mL for a standard cuvette).

  • Reaction Measurement:

    • Add the appropriate volume of the master mix to each well or cuvette.

    • Add the enzyme solution to the mixture and incubate for a few minutes to establish a baseline reading.

    • Initiate the reaction by adding the this compound substrate. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km).

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time curve.

    • Convert the rate of absorbance change to the rate of NAD(P)H consumption using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (Molar Extinction Coefficient * Light Path (cm))

    • Specific activity can be calculated by dividing the activity by the amount of enzyme in the reaction (in mg).

    • For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Fatty_Acid_Elongation_Pathway cluster_cycle Fatty Acid Elongation Cycle Acyl-CoA_n Acyl-CoA (n carbons) Condensation Condensation Acyl-CoA_n->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation 3-Oxoacyl-CoA 3-Oxoacyl-CoA (n+2 carbons) (e.g., this compound) Condensation->3-Oxoacyl-CoA Reduction1 Reduction 3-Oxoacyl-CoA->Reduction1 NAD(P)H -> NAD(P)+ 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction1->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration - H2O Enoyl-CoA Trans-2-Enoyl-CoA Dehydration->Enoyl-CoA Reduction2 Reduction Enoyl-CoA->Reduction2 NAD(P)H -> NAD(P)+ Acyl-CoA_n2 Acyl-CoA (n+2 carbons) Reduction2->Acyl-CoA_n2

Caption: Role of 3-Oxoacyl-CoA in the fatty acid elongation cycle.

Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, NAD(P)H, Substrate, Enzyme) Start->Prep_Reagents Setup_Spectro Set up Spectrophotometer (λ=340 nm, Temp Control) Prep_Reagents->Setup_Spectro Master_Mix Prepare Master Mix (Buffer + NAD(P)H) Setup_Spectro->Master_Mix Add_Enzyme Add Master Mix and Enzyme to Wells/Cuvettes Master_Mix->Add_Enzyme Baseline Equilibrate and Read Baseline Add_Enzyme->Baseline Initiate_Reaction Initiate Reaction with This compound Baseline->Initiate_Reaction Monitor_Abs Monitor Absorbance Decrease at 340 nm Initiate_Reaction->Monitor_Abs Analyze_Data Calculate Reaction Rate (ΔA/min) Monitor_Abs->Analyze_Data Calc_Activity Calculate Specific Activity and Kinetic Parameters Analyze_Data->Calc_Activity End End Calc_Activity->End

Caption: Experimental workflow for the 3-oxoacyl-CoA reductase assay.

Application Notes and Protocols: Stable Isotope Labeling of 3-Oxo-7Z-Tetradecenoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic pathways within cells. The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic networks, providing a quantitative understanding of cellular metabolism. This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Oxo-7Z-Tetradecenoyl-CoA to investigate fatty acid metabolism. This compound is an intermediate in the β-oxidation of unsaturated fatty acids. By introducing a labeled version of this molecule, researchers can directly probe the flux through specific steps of fatty acid degradation and its intersections with other metabolic pathways. This approach is particularly valuable for studying metabolic reprogramming in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and inherited metabolic disorders.

Core Principles

The central principle of this methodology is the introduction of a known quantity of isotopically labeled this compound into a biological system (e.g., cell culture). The labeled molecule is taken up by the cells and enters the fatty acid β-oxidation pathway. Downstream metabolites will incorporate the stable isotope label, and the degree of enrichment can be quantified using mass spectrometry. This data, combined with metabolic modeling, allows for the calculation of metabolic fluxes.

Synthesis of [U-¹³C]-3-Oxo-7Z-Tetradecenoyl-CoA

The synthesis of uniformly ¹³C-labeled this compound is a multi-step process that requires expertise in organic synthesis. The following is a generalized protocol based on established methods for synthesizing labeled fatty acids and their CoA esters.

Protocol 1: Synthesis of [U-¹³C]-3-Oxo-7Z-Tetradecenoyl-CoA

  • Synthesis of [U-¹³C]-7Z-Tetradecenoic Acid:

    • This can be achieved through cross-coupling reactions using ¹³C-labeled precursors. For instance, a Wittig reaction between a ¹³C-labeled phosphonium (B103445) ylide and a ¹³C-labeled aldehyde can be employed to create the Z-double bond at the 7th position. The starting materials would need to be commercially available or synthesized from simple, fully labeled precursors like [U-¹³C]-glucose.

  • Activation to Acyl-CoA:

    • The resulting [U-¹³C]-7Z-Tetradecenoic acid is then activated to its CoA ester. This is typically done enzymatically using an acyl-CoA synthetase or through chemical synthesis methods involving activation of the carboxylic acid (e.g., with N,N'-carbonyldiimidazole) followed by reaction with Coenzyme A.

  • Oxidation to 3-Oxoacyl-CoA:

    • The [U-¹³C]-7Z-Tetradecenoyl-CoA is then oxidized at the β-position. This can be accomplished using a purified acyl-CoA oxidase or through chemical oxidation methods that are specific to the β-carbon.

  • Purification and Characterization:

    • The final product, [U-¹³C]-3-Oxo-7Z-Tetradecenoyl-CoA, must be purified by HPLC. The purity and identity of the compound should be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Experimental Protocols

Protocol 2: Cell Culture and Labeling

  • Cell Seeding:

    • Seed the cells of interest (e.g., hepatocytes, cancer cell lines) in appropriate culture plates and grow to the desired confluency.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium containing the stable isotope-labeled this compound. The labeled substrate should be complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. The final concentration of the labeled tracer should be determined empirically but typically ranges from 10 to 100 µM.

  • Labeling Experiment:

    • Remove the standard culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolic flux.

  • Quenching and Metabolite Extraction:

    • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

Protocol 3: Sample Analysis by LC-MS/MS

  • Chromatographic Separation:

    • Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase C18 column is typically used for the separation of fatty acyl-CoAs and related metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the eluent from the LC column using a high-resolution tandem mass spectrometer (MS/MS).

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled metabolites of interest. The mass transitions will depend on the specific metabolite and the position of the ¹³C labels.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and organized manner. The following tables provide examples of how to structure the data.

Table 1: Isotopic Enrichment of Key Metabolites After Labeling with [U-¹³C]-3-Oxo-7Z-Tetradecenoyl-CoA

MetaboliteTime (hours)Isotopic Enrichment (%)
Acetyl-CoA 15.2 ± 0.8
415.6 ± 2.1
825.3 ± 3.5
2430.1 ± 4.2
Succinyl-CoA 11.8 ± 0.3
45.9 ± 0.9
810.2 ± 1.5
2412.5 ± 1.8
Citrate 13.5 ± 0.6
410.1 ± 1.4
818.7 ± 2.6
2422.4 ± 3.1

Table 2: Calculated Metabolic Fluxes Through Key Reactions

Metabolic PathwayReactionFlux (nmol/mg protein/hr)
Fatty Acid β-Oxidation This compound → Dodecenoyl-CoA + Acetyl-CoA12.5 ± 1.7
TCA Cycle Acetyl-CoA + Oxaloacetate → Citrate8.3 ± 1.1
Anaplerosis Pyruvate → Oxaloacetate4.2 ± 0.6

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_experiment Cell-Based Experiment cluster_analysis Analysis s1 [U-13C]-Precursors s2 [U-13C]-7Z-Tetradecenoic Acid s1->s2 s3 [U-13C]-7Z-Tetradecenoyl-CoA s2->s3 s4 [U-13C]-3-Oxo-7Z-Tetradecenoyl-CoA s3->s4 e2 Labeling with Tracer s4->e2 e1 Cell Culture e1->e2 e3 Quenching & Extraction e2->e3 a1 LC-MS/MS Analysis e3->a1 a2 Data Processing a1->a2 a3 Metabolic Flux Calculation a2->a3

Caption: Experimental workflow for metabolic flux analysis.

beta_oxidation_pathway cluster_peroxisome Peroxisome / Mitochondria cluster_tca TCA Cycle start [U-13C]-3-Oxo-7Z-Tetradecenoyl-CoA p1 Thiolase start->p1 p2 [U-13C]-Dodecenoyl-CoA p1->p2 p3 [U-13C]-Acetyl-CoA p1->p3 p4 Further β-Oxidation Cycles p2->p4 tca1 Citrate Synthase p3->tca1 tca2 [U-13C]-Citrate tca1->tca2 tca3 Downstream TCA Intermediates tca2->tca3

Caption: Metabolic fate of labeled this compound.

Application Notes and Protocols for the Purification of Recombinant Enzymes Utilizing 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of unsaturated fatty acids is a critical area of study for understanding cellular energetics, signaling, and the development of various metabolic diseases. 3-Oxo-7Z-Tetradecenoyl-CoA is a key intermediate in the β-oxidation of 7Z-tetradecenoic acid, a monounsaturated 14-carbon fatty acid. The enzymatic machinery responsible for processing this intermediate is essential for the complete breakdown of such fatty acids. This document provides detailed application notes and protocols for the expression and purification of the recombinant enzymes that are crucial for the metabolism of this compound.

The purification of these enzymes in their active forms is fundamental for detailed biochemical characterization, structural studies, and for use in drug screening and development programs targeting fatty acid metabolism. The protocols outlined below are based on established methods for the purification of homologous enzymes and are designed to yield highly pure and active recombinant proteins.

Signaling Pathway: β-Oxidation of Unsaturated Fatty Acids

The metabolism of this compound occurs within the broader context of the β-oxidation pathway for unsaturated fatty acids. This pathway requires a set of auxiliary enzymes in addition to the core β-oxidation machinery to handle the double bonds present in the acyl-CoA chain. The diagram below illustrates the key enzymatic steps involved.

beta_oxidation_pathway cluster_entry Mitochondrial Entry cluster_beta_oxidation β-Oxidation Cycles cluster_auxiliary_enzymes Auxiliary Enzymes for Unsaturated Fatty Acids 7Z-Tetradecenoyl-CoA 7Z-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase 7Z-Tetradecenoyl-CoA->Acyl-CoA Dehydrogenase Multiple Cycles Enoyl-CoA Hydratase_core Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase_core 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase_core->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA Thiolase_core 3-Ketoacyl-CoA Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase_core This compound This compound 3-Ketoacyl-CoA Thiolase_core->this compound Intermediate Formation Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase_core->Acetyl-CoA Release Enoyl-CoA Isomerase Enoyl-CoA Isomerase This compound->Enoyl-CoA Isomerase Isomerization of cis-double bond 2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA Reductase Enoyl-CoA Isomerase->2,4-Dienoyl-CoA Reductase Reduction 2,4-Dienoyl-CoA Reductase->Enoyl-CoA Hydratase_core Re-entry to β-Oxidation

Caption: β-Oxidation pathway for unsaturated fatty acids.

Key Enzymes Utilizing this compound and its Metabolites

The complete degradation of this compound requires the coordinated action of several key enzymes. The primary enzymes of interest for purification are:

  • Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8): This enzyme is crucial for repositioning the cis-double bond at an odd-numbered carbon, a configuration that cannot be processed by the core β-oxidation enzymes.

  • 2,4-Dienoyl-CoA Reductase (EC 1.3.1.34): This enzyme acts on the dienoyl-CoA intermediate that can be formed after the action of acyl-CoA dehydrogenase on an unsaturated fatty acyl-CoA.

  • Enoyl-CoA Hydratase (EC 4.2.1.17): This enzyme catalyzes the hydration of the trans-double bond at the C2 position.

  • 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Experimental Protocols

The following sections provide detailed protocols for the recombinant expression and purification of these key enzymes. The protocols are generalized for expression in E. coli and utilize common affinity and ion-exchange chromatography techniques.

General Experimental Workflow

The purification of recombinant enzymes typically follows a standardized workflow, as depicted in the diagram below.

experimental_workflow Gene of Interest Gene of Interest Cloning into Expression Vector Cloning into Expression Vector Gene of Interest->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Culture Growth and Induction Culture Growth and Induction Transformation into E. coli->Culture Growth and Induction Cell Harvesting Cell Harvesting Culture Growth and Induction->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Clarification of Lysate Clarification of Lysate Cell Lysis->Clarification of Lysate Affinity Chromatography Affinity Chromatography Clarification of Lysate->Affinity Chromatography Ion-Exchange Chromatography (Optional) Ion-Exchange Chromatography (Optional) Affinity Chromatography->Ion-Exchange Chromatography (Optional) Size-Exclusion Chromatography (Optional) Size-Exclusion Chromatography (Optional) Ion-Exchange Chromatography (Optional)->Size-Exclusion Chromatography (Optional) Purity and Activity Assays Purity and Activity Assays Size-Exclusion Chromatography (Optional)->Purity and Activity Assays Purified Enzyme Purified Enzyme Purity and Activity Assays->Purified Enzyme

Caption: General workflow for recombinant enzyme purification.

Protocol 1: Purification of Recombinant His-tagged Δ³,Δ²-Enoyl-CoA Isomerase

This protocol describes the purification of a His-tagged version of Δ³,Δ²-enoyl-CoA isomerase expressed in E. coli.

1. Expression:

  • Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the gene for Δ³,Δ²-enoyl-CoA isomerase with an N-terminal or C-terminal hexahistidine tag.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis:

  • Resuspend the cell pellet in 20-30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme) per gram of wet cell paste.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the bound protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE.

4. (Optional) Ion-Exchange Chromatography:

  • For higher purity, dialyze the pooled fractions from the affinity step against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Load the dialyzed sample onto an equilibrated anion-exchange column (e.g., Q-Sepharose).

  • Elute the protein with a linear gradient of NaCl (e.g., 50 mM to 1 M).

  • Collect fractions and analyze by SDS-PAGE.

5. Storage:

  • Dialyze the purified protein against Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Purification of Recombinant His-tagged 2,4-Dienoyl-CoA Reductase

This protocol outlines the purification of a His-tagged 2,4-Dienoyl-CoA Reductase.

1. Expression and Lysis:

  • Follow the same procedure as for Δ³,Δ²-Enoyl-CoA Isomerase (Protocol 1, steps 1 and 2).

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Load the clarified lysate and wash the column extensively.

  • Elute the protein with a linear gradient of imidazole (20-500 mM) in the same buffer.

  • Collect and analyze fractions by SDS-PAGE.

3. (Optional) Size-Exclusion Chromatography:

  • Concentrate the pooled fractions from the affinity step.

  • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Collect fractions corresponding to the expected molecular weight of the reductase.

4. Storage:

  • Pool the pure fractions, concentrate if necessary, and store in a suitable buffer with glycerol (B35011) at -80°C.

Protocol 3: Purification of Recombinant Enoyl-CoA Hydratase

This protocol is for the purification of Enoyl-CoA Hydratase, which may not always be His-tagged. A combination of ion-exchange and affinity chromatography is often employed.

1. Expression and Lysis:

  • Express the recombinant protein in E. coli as described in Protocol 1.

  • Lyse the cells in a buffer suitable for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA).

2. Ion-Exchange Chromatography:

  • Load the clarified lysate onto an equilibrated anion-exchange column (e.g., DEAE-Sepharose).

  • Wash the column with the lysis buffer.

  • Elute the protein with a linear gradient of NaCl (e.g., 0 to 0.5 M).

  • Assay the fractions for enoyl-CoA hydratase activity and analyze by SDS-PAGE.

3. Affinity Chromatography:

  • Pool the active fractions and adjust the buffer conditions for affinity chromatography (e.g., on a Blue Sepharose column).

  • Equilibrate the column and load the sample.

  • Wash the column and elute the protein with a high concentration of salt or a specific ligand (e.g., NAD⁺).

4. Storage:

  • Dialyze the purified enzyme against a storage buffer and store at -80°C.

Protocol 4: Purification of Recombinant His-tagged 3-Ketoacyl-CoA Thiolase

This protocol details the purification of His-tagged 3-Ketoacyl-CoA Thiolase.

1. Expression and Lysis:

  • Follow the expression and lysis procedures as outlined in Protocol 1.

2. Affinity Chromatography:

  • Utilize a Ni-NTA affinity column as described in Protocol 1, step 3. Thiolases are generally well-expressed and can often be purified to high homogeneity in a single affinity step.

3. (Optional) Further Purification:

  • If further purification is required, size-exclusion chromatography is a suitable next step to remove any remaining contaminants and protein aggregates.

4. Storage:

  • Store the purified thiolase in a buffer containing a reducing agent (e.g., DTT) and glycerol at -80°C to maintain activity.

Data Presentation: Quantitative Summary of Purification

The following tables provide representative data for the purification of these enzymes. The actual values will vary depending on the specific expression construct, host strain, and purification conditions.

Table 1: Purification of Recombinant Rat Δ³,Δ²-Enoyl-CoA Isomerase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate500100021001
Ni-NTA Affinity20800408020
Q-Sepharose15750507525

Note: Activity is typically measured spectrophotometrically by following the decrease in absorbance of the cis-double bond of the substrate.

Table 2: Purification of Recombinant Human 2,4-Dienoyl-CoA Reductase [1]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Lysate600120021001
Ni-NTA Affinity2596038.48019.2
Superdex 200188104567.522.5

Note: Activity is measured by monitoring the NADPH-dependent reduction of a dienoyl-CoA substrate.

Table 3: Purification of Recombinant Enoyl-CoA Hydratase from Mycobacterium smegmatis [2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract216031101.441001
Streptomycin Sulfate185029601.6095.21.1
Ammonium Sulfate53026505.085.23.5
DEAE-Cellulose88194022.062.415.3
Sephadex G-10015135090.043.462.5
Hydroxylapatite4.545010014.569.4

Note: The Vmax of the purified hydratase I decreased with increasing carbon-chain length of the substrate, from 2,488 units/mg for crotonyl-CoA to 154 units/mg for hexadecenoyl-CoA. The Km values, however, remained similar for crotonyl-CoA (82 µM), decenoyl-CoA (91 µM), and hexadecenoyl-CoA (105 µM)[2].

Table 4: Purification of Recombinant Sunflower 3-Ketoacyl-CoA Thiolase [3]

Purification StepTotal Protein (mg)Total Activity (nkat)Specific Activity (nkat/mg)Yield (%)Purification (Fold)
Crude Extract15.570.24.41001
Ni-NTA Affinity0.2558.823583.753.4

Note: One nanokatal (nkat) is the amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of recombinant enzymes involved in the metabolism of this compound. The availability of these highly purified enzymes is a prerequisite for advancing our understanding of unsaturated fatty acid β-oxidation and for the development of novel therapeutics targeting this essential metabolic pathway. Researchers are encouraged to optimize these protocols for their specific expression systems and downstream applications.

References

Application Note: Quantitative Analysis of 3-Oxo-7Z-Tetradecenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-7Z-tetradecenoyl-CoA is an intermediate in fatty acid metabolism. Accurate and sensitive quantification of this and other acyl-CoA species is essential for understanding cellular metabolic processes and for the development of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for analyzing these low-abundance molecules in complex biological matrices.[1][2]

This document provides a detailed protocol for the quantitative analysis of this compound using a robust LC-MS/MS method. The protocol is based on established methodologies for acyl-CoA analysis and includes sample preparation, chromatographic conditions, and mass spectrometric parameters.[1][3]

Experimental Protocols

1. Materials and Reagents

  • Analytical Standard: this compound (e.g., from MedChemExpress)[4]

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain fatty acyl-CoA not present in the sample.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Additives: Formic acid (LC-MS grade), Ammonium hydroxide.

  • Extraction Solution: 5-Sulfosalicylic acid (SSA) in water.

2. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological samples (e.g., cell lysates, tissue homogenates).[3]

  • Thawing: Thaw biological samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 5 µL of the internal standard solution (e.g., 1 µM Heptadecanoyl-CoA) to each sample.

  • Precipitation: Add 200 µL of ice-cold 10% (w/v) 5-sulfosalicylic acid.

  • Vortexing: Vortex the samples vigorously for 30 seconds.

  • Incubation: Incubate the samples at 4°C for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 2% B; 1-8 min: 2-98% B; 8-10 min: 98% B; 10.1-12 min: 2% B

Mass Spectrometry Conditions:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1]

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 4500 V
Source Temperature 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi

MRM Transitions:

The precursor ion ([M+H]+) for this compound (Molecular Formula: C35H58N7O18P3S, Molecular Weight: 989.86) is predicted based on its structure and comparison to similar molecules.[4][5] Product ions are selected based on characteristic fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound990.3483.1261.1
Heptadecanoyl-CoA (IS)1022.4515.1261.1

(Note: These transitions are proposed and should be optimized by direct infusion of the analytical standard.)

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

This table outlines the expected performance characteristics of the method. Actual values must be determined during method validation.

ParameterExpected Value
Retention Time (RT) ~ 6.5 min
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 - 10 nM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (5-Sulfosalicylic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract HPLC HPLC Separation (C18 Reversed-Phase) Extract->HPLC Injection MS Tandem MS Detection (ESI+, MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The pathway involves several enzymatic steps to generate acetyl-CoA for energy production.

G FattyAcid Unsaturated Fatty Acid AcylCoA Unsaturated Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-hydroxy-(7Z)- tetradecenoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound HydroxyacylCoA->OxoacylCoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Thiolysis Thiolytic Cleavage OxoacylCoA->Thiolysis Thiolase (+ CoA-SH) AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolysis->ShorterAcylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Role of this compound in fatty acid beta-oxidation.[6]

References

Application Note: High-Resolution Mass Spectrometry of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the sensitive and specific quantification of 3-Oxo-7Z-tetradecenoyl-CoA in biological matrices using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an intermediate in the beta-oxidation of monounsaturated fatty acids. Accurate measurement of its levels is crucial for studying fatty acid metabolism and its deregulation in various disease states. The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for applications in metabolic research and drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy metabolism and biosynthesis. This compound is a specific intermediate in the beta-oxidation pathway of C14:1 fatty acids. Dysregulation of fatty acid oxidation pathways is implicated in numerous metabolic disorders, including type 2 diabetes, fatty liver disease, and certain inherited metabolic diseases. Therefore, the ability to accurately quantify key intermediates like this compound is essential for understanding disease mechanisms and for the development of novel therapeutics targeting these pathways.

High-resolution mass spectrometry coupled with liquid chromatography offers unparalleled sensitivity and selectivity for the analysis of low-abundance, structurally diverse metabolites such as acyl-CoAs. This document provides a detailed protocol for the analysis of this compound, leveraging the characteristic fragmentation of acyl-CoAs for reliable identification and quantification.

Analyte Properties

PropertyValue
Compound Name This compound
Molecular Formula C35H58N7O18P3S[1]
Molecular Weight 989.86 g/mol [1]
Monoisotopic Mass 989.27716 Da
Precursor Ion (M+H)+ 990.28444 m/z

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for cell cultures and tissue homogenates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA) or Acetonitrile (B52724)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample.

Procedure:

  • Cell Pellet Collection: For cultured cells, wash the cell pellet (1-5 million cells) with 2 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Tissue Homogenization: For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize on ice in 500 µL of ice-cold PBS.

  • Extraction: Add 500 µL of ice-cold 10% SSA or 1 mL of cold acetonitrile containing the internal standard to the cell pellet or tissue homogenate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Liquid Chromatography

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Gradient Elution:

Time (min) % Mobile Phase B
0.0 5
2.0 5
12.0 95
15.0 95
15.1 5

| 20.0 | 5 |

High-Resolution Mass Spectrometry

MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple TOF).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
Full Scan Resolution 70,000
MS/MS Resolution 35,000
Collision Energy Optimized for the specific instrument (typically 25-35 eV)

Data Presentation

Proposed MRM Transitions for this compound

Quantitative analysis is performed using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). The transitions are based on the characteristic fragmentation of acyl-CoAs, which typically involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) or cleavage to produce a fragment corresponding to the adenosine (B11128) 3',5'-diphosphate (m/z 428.0365).[2][3][4] For 3-oxoacyl-CoAs, a prominent fragment is the acylium ion resulting from the cleavage of the thioester bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
This compound (Quantifier) 990.28483.28[M+H - 507]+
This compound (Qualifier) 990.28428.04[Adenosine 3',5'-diphosphate]+
Heptadecanoyl-CoA (Internal Standard) 1018.46511.46[M+H - 507]+

Note: The exact m/z values for product ions should be optimized by direct infusion of a standard compound if available.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Cells or Tissue) Homogenization Homogenization (for tissue) Extraction Protein Precipitation & Extraction with SSA/ACN BiologicalSample->Extraction Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 15 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation UHPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection HR-MS/MS Detection (ESI+, PRM/MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis Peak_Integration->Data_Analysis G Fatty_Acyl_CoA 7Z-Tetradecenoyl-CoA Enoyl_CoA trans-Δ2, cis-Δ7-Tetradecadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-7Z-tetradecenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Dodecenoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase

References

Application Notes and Protocols for the Structural Analysis of 3-Oxo-7Z-Tetradecenoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxo-7Z-Tetradecenoyl-CoA is a key intermediate in fatty acid metabolism. Its chemical structure, featuring a long acyl chain with a cis double bond and a β-keto group, presents a unique signature for NMR spectroscopic analysis. Understanding its structure is crucial for studying enzyme kinetics, inhibitor design, and metabolic pathways. These application notes provide a comprehensive guide to the structural elucidation of this compound using high-resolution NMR spectroscopy.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this specific metabolite, the following tables present predicted chemical shifts based on the analysis of similar long-chain acyl-CoA molecules and established NMR principles for fatty acids.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H2~3.8 - 4.0sMethylene protons adjacent to the thioester and ketone.
H4~2.7 - 2.9tMethylene protons alpha to the double bond.
H5~2.0 - 2.2mMethylene protons beta to the double bond.
H6~2.0 - 2.2mMethylene protons beta to the double bond.
H7~5.3 - 5.5mOlefinic proton.
H8~5.3 - 5.5mOlefinic proton.
H9~2.0 - 2.2mMethylene protons alpha to the double bond.
H10-H13~1.2 - 1.4mMethylene protons of the acyl chain.
H14~0.8 - 0.9tTerminal methyl protons.
CoA ProtonsVariousVariousResonances from the Coenzyme A moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1 (Thioester Carbonyl)~195 - 205Thioester carbonyl carbon.
C2~50 - 60Methylene carbon adjacent to the thioester and ketone.
C3 (Keto Carbonyl)~205 - 215Ketone carbonyl carbon.
C4~40 - 50Methylene carbon alpha to the double bond.
C5~25 - 35Methylene carbon beta to the double bond.
C6~25 - 35Methylene carbon beta to the double bond.
C7~125 - 135Olefinic carbon.
C8~125 - 135Olefinic carbon.
C9~25 - 35Methylene carbon alpha to the double bond.
C10-C13~22 - 32Methylene carbons of the acyl chain.
C14~14Terminal methyl carbon.
CoA CarbonsVariousResonances from the Coenzyme A moiety.

Experimental Protocols

Sample Preparation

A purified sample of this compound is essential for high-quality NMR data.

Materials:

  • Purified this compound (≥95% purity)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a buffered aqueous solution in D₂O)

  • NMR tubes (5 mm)

  • Pipettes and appropriate tips

  • Vortex mixer

  • Lyophilizer (optional)

Protocol:

  • Weigh 1-5 mg of purified this compound directly into a clean, dry microcentrifuge tube.

  • To exchange labile protons, dissolve the sample in 500 µL of D₂O, freeze, and lyophilize. Repeat this step three times for complete exchange.

  • Dissolve the final lyophilized sample in 500-600 µL of the desired deuterated solvent. For aqueous solutions, use a phosphate (B84403) buffer prepared in D₂O to maintain a stable pH.

  • Vortex the sample gently until the solute is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the spectrometer's probe (typically ~4-5 cm).

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Recommended Experiments and Parameters:

  • 1D ¹H NMR:

    • Purpose: To identify all proton resonances and their multiplicities.

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • 1D ¹³C NMR:

    • Purpose: To identify all carbon resonances.

    • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, establishing proton-proton connectivity within the acyl chain.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 220-250 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-32 per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, which is essential for confirming the cis (Z) configuration of the double bond.

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

    • Mixing Time: 300-800 ms.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-16 per increment.

Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs).

Protocol:

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data (FID).

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using a known reference signal (e.g., residual solvent signal or an internal standard).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.

  • Use the 2D COSY spectrum to confirm proton-proton correlations along the acyl chain.

  • Assign the protonated carbons using the 2D HSQC spectrum.

  • Use the 2D HMBC spectrum to assign quaternary carbons (e.g., C1 and C3 carbonyls) and confirm the overall carbon skeleton by observing long-range correlations.

  • In the NOESY spectrum, the presence of a strong cross-peak between the olefinic protons (H7 and H8) will confirm the cis (Z) stereochemistry of the double bond.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Analysis prep1 Purified 3-Oxo-7Z- Tetradecenoyl-CoA prep2 Lyophilization with D₂O prep1->prep2 prep3 Dissolution in Deuterated Solvent prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 1D ¹H & ¹³C NMR prep4->acq1 High-Field NMR an1 Fourier Transform & Phasing acq1->an1 Raw Data (FID) acq2 2D COSY an3 Spectral Assignment acq2->an3 acq3 2D HSQC & HMBC acq3->an3 acq4 2D NOESY an4 Structural Elucidation acq4->an4 an2 Chemical Shift Calibration an1->an2 an2->an3 an3->an4

Caption: Experimental workflow for NMR analysis.

fatty_acid_synthesis_pathway acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation acyl_carrier_protein Acyl Carrier Protein (ACP) target_molecule This compound condensation->target_molecule Intermediate reduction1 Reduction (NADPH) dehydration Dehydration reduction1->dehydration reduction2 Reduction (NADPH) dehydration->reduction2 elongated_acyl_coa Elongated Acyl-CoA reduction2->elongated_acyl_coa elongated_acyl_coa->condensation Next Cycle target_molecule->reduction1

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-7Z-tetradecenoyl-CoA is an intermediate in the metabolism of unsaturated fatty acids. Its processing is crucial for cellular energy homeostasis and is implicated in various metabolic pathways. The expression levels of genes encoding the enzymes responsible for its metabolism can provide valuable insights into the regulation of fatty acid oxidation and may serve as biomarkers or therapeutic targets in metabolic diseases and drug development.

This document provides a detailed protocol for the quantitative analysis of gene expression related to this compound metabolism using quantitative Polymerase Chain Reaction (qPCR). The primary metabolic pathway for this molecule is the mitochondrial beta-oxidation of unsaturated fatty acids, which involves a series of enzymatic reactions. This guide will focus on the key enzymes and their corresponding genes involved in this process.

Key Genes in this compound Metabolism

The metabolism of unsaturated fatty acids like this compound requires the canonical beta-oxidation pathway enzymes, along with auxiliary enzymes to handle the double bonds. The key enzyme families and representative human genes for qPCR analysis are:

  • Acyl-CoA Dehydrogenases: Catalyze the first step of beta-oxidation. For unsaturated fatty acids, specific long-chain acyl-CoA dehydrogenases are particularly important.

    • Gene: ACADL (Acyl-CoA Dehydrogenase Long Chain)

  • Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond.

    • Gene: ECHS1 (Enoyl-CoA Hydratase, Short Chain 1)[1][2]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the third step of beta-oxidation.

    • Gene: HADH (Hydroxyacyl-CoA Dehydrogenase)[3][4]

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the final step of the beta-oxidation cycle.

    • Gene: ACAA2 (Acetyl-CoA Acyltransferase 2)[5]

Signaling Pathway

The metabolism of this compound is a part of the broader fatty acid beta-oxidation pathway. The following diagram illustrates the core steps.

FattyAcidBetaOxidation cluster_pathway Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids UnsaturatedFattyAcylCoA Unsaturated Fatty Acyl-CoA (e.g., 7Z-Tetradecenoyl-CoA) EnoylCoA trans-Δ2-Enoyl-CoA UnsaturatedFattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (ACADL) HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (ECHS1) KetoacylCoA 3-Oxoacyl-CoA (e.g., this compound) HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA 3-Ketoacyl-CoA Thiolase (ACAA2) AcetylCoA Acetyl-CoA (to Krebs Cycle) KetoacylCoA->AcetylCoA 3-Ketoacyl-CoA Thiolase (ACAA2)

Caption: Mitochondrial beta-oxidation pathway for unsaturated fatty acids.

Experimental Protocols

This section provides detailed protocols for the quantification of gene expression related to this compound metabolism.

Experimental Workflow

The overall experimental workflow for qPCR analysis is depicted below.

qPCR_Workflow cluster_workflow qPCR Experimental Workflow SamplePrep 1. Sample Preparation (Cell Culture/Tissue Homogenization) RNA_Isolation 2. Total RNA Isolation SamplePrep->RNA_Isolation RNA_QC 3. RNA Quality & Quantity Control RNA_Isolation->RNA_QC cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis

Caption: General workflow for qPCR-based gene expression analysis.

Sample Preparation
  • For Cell Culture:

    • Culture cells to the desired confluency.

    • Apply experimental treatments (e.g., drug compounds, different metabolic conditions).

    • Harvest cells by trypsinization or scraping.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Proceed immediately to RNA isolation or store the cell pellet at -80°C.

  • For Tissues:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen.

    • Store tissues at -80°C until RNA isolation.

    • Homogenize the frozen tissue in a suitable lysis buffer using a mechanical homogenizer.

Total RNA Isolation
  • Use a commercial RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit) according to the manufacturer's instructions.

  • Include a DNase I treatment step to eliminate genomic DNA contamination.

RNA Quality and Quantity Control
  • Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0. The A260/A230 ratio should be between 2.0 and 2.2.

  • Integrity: Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

Reverse Transcription (cDNA Synthesis)
  • Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcription kit.

  • Reaction Setup (Example 20 µL reaction):

    • 1 µg of total RNA

    • 1 µL of oligo(dT) primers or random hexamers

    • 1 µL of dNTP mix (10 mM)

    • 4 µL of 5x Reaction Buffer

    • 1 µL of Reverse Transcriptase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation Conditions (Example):

    • 65°C for 5 minutes (primer annealing)

    • 42°C for 60 minutes (reverse transcription)

    • 70°C for 5 minutes (inactivate reverse transcriptase)

  • Store the resulting cDNA at -20°C.

qPCR Reaction Setup
  • Use a SYBR Green-based or probe-based qPCR master mix.

  • Primer Design: Design or obtain pre-validated primers for the target genes (ACADL, ECHS1, HADH, ACAA2) and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M).

    • Primer length: 18-24 nucleotides

    • GC content: 40-60%

    • Amplicon size: 100-200 base pairs

  • Reaction Setup (Example 20 µL reaction):

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted)

    • 6 µL of Nuclease-free water

  • Prepare a master mix for each primer set to ensure consistency.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Run each sample in triplicate.

qPCR Amplification
  • Perform the qPCR reaction in a real-time PCR instrument.

  • Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimers and non-specific products.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The following tables provide templates for presenting your qPCR data.

Table 1: Raw Cq Values
Sample IDTreatmentReplicateACADL (Cq)ECHS1 (Cq)HADH (Cq)ACAA2 (Cq)Housekeeping Gene (Cq)
1Control122.120.521.823.018.2
2Control222.320.621.923.118.3
3Control322.220.421.722.918.1
4Treated124.518.223.525.218.4
5Treated224.618.323.625.318.5
6Treated324.418.123.425.118.3
Table 2: Relative Gene Expression (Fold Change)
GeneAverage Cq (Control)Average Cq (Treated)ΔCq (Control)ΔCq (Treated)ΔΔCqFold Change (2-ΔΔCq)
ACADL 22.2024.504.006.102.100.23
ECHS1 20.5018.202.30-0.20-2.505.66
HADH 21.8023.503.605.101.500.35
ACAA2 23.0025.204.806.802.000.25
  • ΔCq = Cq(target gene) - Cq(housekeeping gene)

  • ΔΔCq = ΔCq(treated) - ΔCq(control)

Data Analysis

The most common method for relative quantification of gene expression is the delta-delta Cq (ΔΔCq) method .

  • Calculate the average Cq value for the triplicate reactions for each sample and each gene.

  • Normalize to the Housekeeping Gene (ΔCq): For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene from the average Cq of the target gene.

    • ΔCq = Cq(target gene) - Cq(housekeeping gene)

  • Normalize to the Control Group (ΔΔCq): Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample.

    • ΔΔCq = ΔCq(treated sample) - Average ΔCq(control group)

  • Calculate the Fold Change: The fold change in gene expression is calculated using the formula: 2-ΔΔCq.

The following logical diagram illustrates the steps of the ΔΔCq calculation.

ddCt_Calculation cluster_ddCt ΔΔCq Calculation Logic Cq_Target_Control Avg Cq (Target, Control) dCt_Control ΔCq (Control) Cq_Target_Control->dCt_Control - Cq_HK_Control Avg Cq (Housekeeping, Control) Cq_HK_Control->dCt_Control - Cq_Target_Treated Avg Cq (Target, Treated) dCt_Treated ΔCq (Treated) Cq_Target_Treated->dCt_Treated - Cq_HK_Treated Avg Cq (Housekeeping, Treated) Cq_HK_Treated->dCt_Treated - ddCt ΔΔCq dCt_Control->ddCt - dCt_Treated->ddCt - FoldChange Fold Change (2^-ΔΔCq) ddCt->FoldChange

Caption: Logical flow of the delta-delta Cq (ΔΔCq) method for relative quantification.

References

Troubleshooting & Optimization

improving the stability of 3-Oxo-7Z-Tetradecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxo-7Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with the stability of this compound in your experiments.

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Question: My this compound solution is losing purity rapidly after reconstitution in an aqueous buffer. How can I improve its stability?

Answer:

This compound, like other acyl-CoAs, is susceptible to hydrolysis in aqueous solutions, particularly at alkaline or strongly acidic pH. The presence of a cis double bond and a 3-oxo group introduces additional instability. To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solution between 6.0 and 7.0. A neutral pH, such as that provided by a 50 mM ammonium (B1175870) acetate (B1210297) buffer, has been shown to improve the stability of acyl-CoA compounds.[1] Avoid basic conditions (pH > 7.5) as they significantly accelerate the hydrolysis of the thioester bond.

  • Temperature: Always handle and store the solution at low temperatures. Prepare solutions on ice and store them at -80°C for long-term storage.[2] For short-term storage (up to 24 hours), 4°C is acceptable, but degradation will still occur over time.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3]

  • Use High-Purity Water: Use nuclease-free, deoxygenated water to prepare your buffers to minimize enzymatic and oxidative degradation.

Issue 2: Inconsistent Results and Loss of Potency

Question: I am observing variable results in my assays using this compound. Could this be related to its stability?

Answer:

Yes, inconsistent results are a strong indicator of compound degradation. In addition to hydrolysis, this compound can undergo isomerization and oxidation, which will affect its biological activity.

  • Cis-Trans Isomerization: The cis double bond at the 7th position can isomerize to the more stable trans form. This seemingly minor change can significantly impact how the molecule interacts with its biological targets. To mitigate this:

    • Protect from Light: Store solutions in amber vials or wrapped in foil to prevent light-induced isomerization.[2][3]

    • Limit Exposure to Heat: Isomerization is accelerated by heat. Follow the temperature guidelines strictly.

  • Oxidation: The double bond is also a site for oxidation, which can lead to a variety of degradation products.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to your stock solution.

    • Deoxygenate Buffers: Purge your buffers with an inert gas like argon or nitrogen before use to remove dissolved oxygen.

  • Material of Storage Vials: Use glass vials instead of plastic, as some plastics can leach substances that may promote degradation or adsorb the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three main degradation pathways are:

  • Hydrolysis: Cleavage of the thioester bond, releasing Coenzyme A and 3-oxo-7Z-tetradecenoic acid. This is accelerated by non-neutral pH and higher temperatures.[4][5]

  • Isomerization: Conversion of the naturally occurring cis double bond at the 7-position to the trans isomer. This can be induced by heat, light, and acid/base catalysis.

  • Oxidation: The double bond is susceptible to attack by reactive oxygen species, leading to the formation of various oxidation byproducts. Polyunsaturated fatty acids are particularly prone to oxidation.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial reconstitution of the lyophilized powder, it is best to use a small amount of a buffered aqueous solution (e.g., 50 mM ammonium acetate, pH 6.8).[1] Some protocols suggest using methanol (B129727) or a mixture of methanol and buffer, which can improve the stability of some acyl-CoAs.[1] However, ensure that the organic solvent is compatible with your downstream application.

Q3: How can I monitor the stability of my this compound solution?

A3: You can use a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method to monitor for hydrolysis and isomerization. A C18 column can separate the parent compound from its hydrolysis products. Special columns, such as those with a cholesteryl stationary phase, can be used to separate cis and trans isomers.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and specificity for identifying various degradation products, including oxidized species.

  • UV-Vis Spectrophotometry: The thioester bond has a characteristic absorbance around 232 nm, while the adenine (B156593) portion of CoA absorbs at 260 nm. A change in the ratio of these absorbances can indicate hydrolysis.[8]

Q4: Can I do anything to reverse the degradation?

A4: Unfortunately, hydrolysis and oxidation are generally irreversible. While disulfide formation from the free thiol of Coenzyme A can be reversed with reducing agents, the primary degradation of the acyl chain cannot. Therefore, prevention is key.

Data Presentation

The following table summarizes the expected relative stability of this compound under various storage conditions. This data is illustrative and based on the known stability of similar compounds. Actual stability should be determined empirically.

Condition Parameter Value Expected Half-life (Illustrative) Primary Degradation Pathway(s)
pH 4.050 mM Acetate Buffer< 24 hoursHydrolysis, Isomerization
7.050 mM Ammonium Acetate> 48 hoursHydrolysis, Oxidation
8.550 mM Tris Buffer< 12 hoursHydrolysis
Temperature -80°CBuffered Solution (pH 7.0)MonthsMinimal
-20°CBuffered Solution (pH 7.0)WeeksSlow Hydrolysis & Oxidation
4°CBuffered Solution (pH 7.0)~24-48 hoursHydrolysis, Oxidation
25°CBuffered Solution (pH 7.0)< 8 hoursRapid Hydrolysis, Isomerization, Oxidation
Additives NoneBuffered Solution (pH 7.0)BaselineHydrolysis, Oxidation, Isomerization
TCEP (1 mM)Buffered Solution (pH 7.0)IncreasedHydrolysis, Isomerization (Oxidation reduced)
BHT (100 µM)Buffered Solution (pH 7.0)IncreasedHydrolysis, Isomerization (Oxidation reduced)

Experimental Protocols

Protocol 1: Monitoring Hydrolysis and Isomerization by RP-HPLC

Objective: To quantify the rate of hydrolysis and cis-trans isomerization of this compound under specific buffer and temperature conditions.

Materials:

  • This compound

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.8 in water

  • Mobile Phase B: Acetonitrile

  • Test buffers (e.g., 50 mM sodium phosphate (B84403) at pH 6.0, 7.0, and 8.0)

  • Thermostated autosampler

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in 50 mM ammonium acetate, pH 6.8, on ice.

  • Dilute the stock solution to a final concentration of 100 µg/mL in the test buffers at the desired temperatures (e.g., 4°C and 25°C).

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Run a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and return to 5% B to re-equilibrate.

  • Monitor the elution profile at 232 nm and 260 nm.

  • Inject samples at regular time intervals (e.g., every 2, 4, 8, and 24 hours).

  • Quantify the peak area of the intact this compound and any new peaks that appear. A decrease in the parent peak indicates degradation. The appearance of a peak with a slightly different retention time may indicate the trans-isomer.

Protocol 2: Assessing Oxidative Stability using the TBARS Assay

Objective: To evaluate the susceptibility of this compound to lipid peroxidation.

Materials:

  • This compound solution

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)

  • Malondialdehyde (MDA) standard for calibration curve

  • Spectrophotometer or plate reader

  • Oxidizing agent (optional, for induced peroxidation, e.g., a source of free radicals like AAPH)

Methodology:

  • Prepare your this compound solution in the desired buffer. Include control samples with and without an antioxidant (e.g., BHT).

  • Incubate the samples under conditions that might promote oxidation (e.g., exposure to air at 37°C). A negative control should be kept on ice.

  • At various time points, take an aliquot of the sample and mix it with the TBA reagent in a 1:2 ratio (sample:reagent).

  • Heat the mixture at 95°C for 15 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[9][10][11]

  • Quantify the amount of thiobarbituric acid reactive substances (TBARS) by comparing the absorbance to a standard curve prepared with MDA. An increase in TBARS over time indicates lipid peroxidation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization cluster_oxidation Oxidation main This compound (in solution) hydrolysis_prod 3-Oxo-7Z-Tetradecenoic Acid + CoA-SH main->hydrolysis_prod  pH > 7.5  High Temp. isomer 3-Oxo-7E-Tetradecenoyl-CoA (trans-isomer) main->isomer  Heat, Light  Acid/Base oxidation_prod Oxidized Products (e.g., hydroperoxides, aldehydes) main->oxidation_prod  O2, Metal Ions

Caption: Primary degradation pathways of this compound in solution.

TroubleshootingWorkflow start Inconsistent Experimental Results check_stability Is the compound degrading? start->check_stability check_storage Review Storage & Handling: - Temperature (-80°C) - pH (6.0-7.0) - Aliquoting - Light protection check_stability->check_storage Yes continue_exp Proceed with Experiment check_stability->continue_exp No check_buffer Optimize Buffer: - Use buffered solution (e.g., Ammonium Acetate) - Deoxygenate buffer - Add antioxidants (TCEP/BHT) check_storage->check_buffer run_qc Perform QC Analysis: - RP-HPLC for purity and isomers - LC-MS for degradation products check_buffer->run_qc prepare_fresh Prepare Fresh Solution run_qc->prepare_fresh prepare_fresh->continue_exp

Caption: Troubleshooting workflow for stability issues with this compound.

FactorsAffectingStability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors stability Stability of This compound high_ph High pH (>7.5) high_ph->stability decreases high_temp High Temperature high_temp->stability decreases light Light Exposure light->stability decreases oxygen Dissolved Oxygen oxygen->stability decreases freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability decreases low_temp Low Temperature (-80°C) low_temp->stability increases neutral_ph Neutral pH (6.0-7.0) neutral_ph->stability increases antioxidants Antioxidants (BHT, TCEP) antioxidants->stability increases inert_atm Inert Atmosphere inert_atm->stability increases aliquoting Aliquoting aliquoting->stability increases

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Synthesis of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Oxo-7Z-Tetradecenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chemo-enzymatic synthesis of this compound, a process involving the chemical synthesis of the precursor 7Z-Tetradecenoic acid, followed by enzymatic ligation to Coenzyme A (CoA).

dot

cluster_0 Experimental Workflow cluster_1 Troubleshooting Points start Start chem_synthesis Chemical Synthesis (7Z-Tetradecenoic acid) start->chem_synthesis purify_acid Purification of Precursor Acid chem_synthesis->purify_acid enzymatic_ligation Enzymatic Ligation to CoA purify_acid->enzymatic_ligation purify_product Purification of This compound enzymatic_ligation->purify_product analysis Yield & Purity Analysis (HPLC, MS) purify_product->analysis end End Product analysis->end ts_chem Low yield of precursor acid ts_chem->chem_synthesis ts_ligation Low ligation efficiency ts_ligation->enzymatic_ligation ts_purification Product loss during purification ts_purification->purify_product ts_degradation Product degradation ts_degradation->analysis

Caption: Troubleshooting workflow for this compound synthesis.

Issue 1: Low Yield of Precursor Acid (7Z-Tetradecenoic acid)

Question: I am getting a low yield for my chemically synthesized 7Z-Tetradecenoic acid before the enzymatic ligation step. What are the possible causes and solutions?

Answer:

Low yield of the precursor fatty acid is a common issue. The problem often lies in incomplete reactions, side reactions, or purification losses. Here are some potential causes and troubleshooting steps:

  • Incomplete Wittig Reaction: The creation of the Z-alkene is crucial.

    • Solution: Ensure your phosphonium (B103445) ylide was generated under strictly anhydrous and anaerobic conditions. Use freshly prepared or titrated strong base (e.g., n-BuLi, NaHMDS). Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the Z-isomer.

  • Oxidation of the Aldehyde: The starting aldehyde can oxidize to a carboxylic acid, which will not participate in the Wittig reaction.

    • Solution: Use freshly distilled or purified aldehyde. Store it under an inert atmosphere (argon or nitrogen).

  • Suboptimal Purification: The precursor acid can be lost during extraction or chromatography.

    • Solution: During aqueous workup, ensure the pH is sufficiently acidic (pH < 4) to protonate the carboxylic acid, making it soluble in the organic extraction solvent. Use silica (B1680970) gel chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the product from nonpolar byproducts.

Issue 2: Low Ligation Efficiency to Coenzyme A

Question: My precursor acid is pure, but the enzymatic ligation to form this compound is inefficient, resulting in a low yield. What should I check?

Answer:

Inefficient enzymatic ligation is often due to issues with the enzyme, substrates, or reaction conditions. A two-stage chemo-enzymatic approach is a common strategy, which involves the chemical synthesis of the precursor acid followed by enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.[1]

  • Enzyme Inactivity: The acyl-CoA synthetase may be inactive or have low specific activity.

    • Solution: Verify the activity of your enzyme with a known substrate (e.g., palmitic acid). If using a commercial enzyme, check the expiration date and storage conditions. If expressing and purifying the enzyme, ensure the purification protocol was successful and the enzyme is correctly folded.

  • Substrate Quality: The quality of CoA and ATP is critical.

    • Solution: Use fresh, high-purity CoA and ATP. CoA can oxidize to form disulfides, and ATP can hydrolyze over time. Prepare ATP solutions fresh and adjust the pH to ~7.0.

  • Reaction Conditions: The reaction buffer composition, pH, and temperature may be suboptimal.

    • Solution: Optimize the pH of the reaction buffer (typically around 7.5). Ensure the presence of essential cofactors like magnesium chloride (MgCl2), as ATP is active in its Mg2+-bound form. Perform the reaction at the optimal temperature for the specific acyl-CoA synthetase used (often between 25 °C and 37 °C).

  • Product Inhibition: The product, this compound, or byproducts like AMP and pyrophosphate, can inhibit the enzyme.

    • Solution: Consider adding pyrophosphatase to the reaction mixture to hydrolyze pyrophosphate, driving the reaction forward. If product inhibition is suspected, a fed-batch approach for the substrates might improve the yield.

dot

cluster_0 Enzymatic Ligation Troubleshooting Logic start Low Yield check_enzyme Check Enzyme Activity start->check_enzyme check_substrates Check Substrate Quality (CoA, ATP, Acid) check_enzyme->check_substrates Active solution_enzyme Use fresh/active enzyme check_enzyme->solution_enzyme Inactive check_conditions Check Reaction Conditions (pH, Temp, Mg2+) check_substrates->check_conditions High Purity solution_substrates Use high-purity substrates check_substrates->solution_substrates Degraded check_inhibition Consider Product/ Byproduct Inhibition check_conditions->check_inhibition Optimal solution_conditions Optimize buffer and temp check_conditions->solution_conditions Suboptimal solution_inhibition Add pyrophosphatase check_inhibition->solution_inhibition Suspected

Caption: Decision tree for troubleshooting low enzymatic ligation efficiency.

Issue 3: Product Loss During Purification

Question: I see a good product peak on my analytical HPLC after the reaction, but I lose most of it during purification. How can I improve my recovery?

Answer:

Long-chain acyl-CoAs can be challenging to purify due to their amphipathic nature. Recovery can be improved by optimizing the extraction and chromatography steps.

  • Solid-Phase Extraction (SPE): This is a common method for purifying acyl-CoAs.

    • Solution: Use a C18 SPE cartridge. Ensure the cartridge is properly conditioned (e.g., with methanol (B129727) and then water). Load the sample under conditions that promote binding (aqueous, slightly acidic). Wash with a low percentage of organic solvent to remove unbound impurities. Elute the product with a higher concentration of organic solvent (e.g., acetonitrile (B52724) or isopropanol).[2]

  • HPLC Purification: Reversed-phase HPLC is a high-resolution method for purification.

    • Solution: Use a C18 column. A binary gradient system with an aqueous buffer (e.g., potassium phosphate (B84403) at pH 4.9) and an organic solvent like acetonitrile is effective.[2] Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) base of CoA. To prevent degradation, keep the collection tubes on ice.

  • Product Adsorption: The product can adsorb to glass and plastic surfaces.

    • Solution: Use low-adsorption polypropylene (B1209903) tubes. Rinsing glassware with a solvent containing a small amount of organic modifier can help recover adsorbed material.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my final product? A1: The most definitive method is high-resolution mass spectrometry (HRMS) to confirm the exact mass of this compound. HPLC analysis can provide a retention time that can be compared to a standard if available.

Q2: My final product seems to degrade quickly. How can I improve its stability? A2: 3-Oxoacyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. They are also prone to oxidation due to the double bond.[3][4] Store the purified product at -80 °C in a slightly acidic buffer (pH 5-6). Aliquot the sample to avoid multiple freeze-thaw cycles.

Q3: Can I use a different acyl-CoA synthetase for the ligation step? A3: Yes, acyl-CoA synthetases from various sources often have broad substrate specificity.[1] However, the efficiency may vary. It is advisable to test the chosen enzyme with your specific precursor acid on a small scale first.

Q4: What are the expected spectral properties of this compound? A4: The primary UV absorbance will be around 260 nm due to the adenine moiety of Coenzyme A. The exact mass can be calculated from its molecular formula for mass spectrometry analysis.

Quantitative Data Summary

The following table provides a hypothetical example of how different issues can affect the yield at various stages of the synthesis. This can be used as a reference to diagnose where in the protocol the yield is being lost.

StageExpected Yield (%)Observed Yield (%) - Issue 1Observed Yield (%) - Issue 2Observed Yield (%) - Issue 3
Chemical Synthesis 7530 7575
Enzymatic Ligation 807825 80
Purification 70686520
Overall Yield 42 6.4 12.2 12.0
  • Issue 1: Low yield in chemical synthesis.

  • Issue 2: Poor enzymatic ligation efficiency.

  • Issue 3: Significant product loss during purification.

Experimental Protocols

Protocol 1: Enzymatic Ligation of 7Z-Tetradecenoic acid to CoA

This protocol describes a general method for the enzymatic synthesis of this compound from its corresponding fatty acid using an acyl-CoA synthetase.

Materials:

  • 7Z-Tetradecenoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • HEPES buffer (1 M, pH 7.5)

  • Magnesium Chloride (MgCl2, 1 M)

  • Dithiothreitol (DTT, 1 M)

  • Inorganic Pyrophosphatase

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

    • 5 µL of 1 M HEPES buffer (final concentration: 50 mM)

    • 1 µL of 1 M MgCl2 (final concentration: 10 mM)

    • 0.5 µL of 1 M DTT (final concentration: 5 mM)

    • 10 µL of 100 mM ATP solution, pH 7.0 (final concentration: 10 mM)

    • 5 µL of 50 mM CoA solution (final concentration: 2.5 mM)

    • 5 µL of 50 mM 7Z-Tetradecenoic acid in DMSO (final concentration: 2.5 mM)

    • 1 µL of Inorganic Pyrophosphatase (100 U/mL)

    • 67.5 µL of Nuclease-free water

  • Add 5 µL of Acyl-CoA Synthetase (1 mg/mL).

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots (5 µL) and analyzing them by reversed-phase HPLC.

  • Stop the reaction by adding 1 µL of formic acid.

  • Proceed with purification via SPE or HPLC.

Protocol 2: HPLC Analysis and Purification

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 75 mM Potassium Phosphate, pH 4.9

  • Solvent B: Acetonitrile

Gradient:

Time (min)% Solvent A% Solvent B
09010
251090
301090
319010
409010

Flow Rate: 1.0 mL/min Detection: 260 nm

Procedure:

  • Inject the reaction mixture (or purified sample) onto the equilibrated column.

  • Run the gradient as described above.

  • The product, this compound, will be a relatively late-eluting peak due to its long acyl chain.

  • For purification, collect the fractions corresponding to the product peak.

  • Immediately freeze the collected fractions or proceed with lyophilization.

References

Technical Support Center: 3-Oxo-7Z-Tetradecenoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of 3-Oxo-7Z-Tetradecenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, presented in a question-and-answer format.

Problem: Low or No Signal Intensity for this compound

Possible Cause: Significant ion suppression from matrix components is a primary cause of low signal intensity.[1][2] Other factors can include inefficient extraction, analyte degradation, or suboptimal mass spectrometry parameters.

Solutions:

  • Optimize Sample Preparation: The choice of sample preparation method is critical in reducing matrix effects.[3] Solid-Phase Extraction (SPE) is often the most effective method for removing interfering components like phospholipids (B1166683).[3][4]

  • Methodical Evaluation of Extraction Techniques: A systematic approach to comparing different extraction methods can help identify the most suitable one for your specific matrix.

  • Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components by optimizing the LC gradient, column chemistry, and mobile phase composition.[5]

  • Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression.[6] If a SIL-IS is unavailable, a structurally similar analog can be used.

  • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[6] This is only viable if the analyte concentration remains above the limit of detection.

Problem: Inconsistent and Irreproducible Results

Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.[1]

Solutions:

  • Robust Sample Cleanup: Implement a rigorous and consistent sample preparation protocol, such as SPE, to minimize variability in matrix effects between samples.[3][4]

  • Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.[3][7]

  • Use of Internal Standards: A stable isotope-labeled internal standard is highly effective in correcting for sample-to-sample variations in ion suppression.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components within a sample other than the analyte of interest.[7] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in its signal.[8][9] This phenomenon can adversely affect the accuracy, precision, and sensitivity of quantitative analyses.[10]

Q2: What are the primary causes of ion suppression for acyl-CoAs?

A2: Ion suppression is the more common matrix effect and can be caused by several factors.[7] A major contributor to ion suppression in biological samples is the presence of phospholipids, which are highly abundant in cell membranes and plasma.[1][4] These can co-extract with the analyte and compete for ionization in the ESI source.[4] Other endogenous components like salts and metabolites can also contribute to this effect.[3]

Q3: How can I detect and quantify matrix effects for this compound?

A3: The post-extraction spike method is a widely accepted quantitative approach to evaluate matrix effects.[6][8] This involves comparing the analyte's signal in a neat solution to its signal when spiked into an extracted blank matrix sample at the same concentration.[8] A post-column infusion experiment can also be used as a qualitative tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8]

Q4: Which sample preparation technique is most effective at reducing matrix effects for long-chain acyl-CoAs?

A4: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered highly effective for cleaning up complex biological samples and reducing matrix effects for acyl-CoAs.[4][10] It can selectively isolate the analytes while removing a significant portion of interfering substances like phospholipids and salts.[3] Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are other common techniques, but they may be less effective at removing all interfering components.[3]

Q5: What is the importance of a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis.[6] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effects.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the variability due to matrix effects is normalized.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis

Sample Preparation MethodPrincipleTypical Recovery RateMatrix Effect ReductionAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.80-100%Low to ModerateSimple, fast, and inexpensive.Does not effectively remove phospholipids and other soluble interferences, often leading to significant matrix effects.[3][4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.70-90%ModerateCan remove a significant portion of salts and some phospholipids.Can be labor-intensive, may have lower recovery for more polar analytes, and may not remove all interfering lipids.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.80-95%[11]HighHighly effective at removing phospholipids, salts, and other interfering components, leading to cleaner extracts and reduced matrix effects.[3][4]Can be more time-consuming and expensive than PPT or LLE, and requires method development to optimize sorbent, wash, and elution conditions.[10]
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation and phospholipid removal in a single device.>90%Very HighProvides excellent removal of both proteins and phospholipids, resulting in very clean extracts.[4]Can be more costly than traditional SPE.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) using your chosen sample preparation method. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound to the same final concentration as Set A before performing the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Protocol 2: General Solid-Phase Extraction (SPE) Method for Long-Chain Acyl-CoAs from Tissue

This is a general protocol that should be optimized for your specific application.[10]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[12]

  • Extraction:

    • Add a 3:1 ratio of acetonitrile (B52724) to the homogenate and vortex thoroughly.[12]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition: Condition a reversed-phase SPE cartridge (e.g., C18) with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of water.

    • Load: Load the supernatant onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elute: Elute the this compound with a stronger solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Suggested Starting LC-MS/MS Parameters for this compound

These are suggested starting parameters and will require optimization on your specific instrument.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 2-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: The precursor ion will be the [M+H]+ of this compound. The product ion will likely result from the neutral loss of the phosphopantetheine group. This should be determined by direct infusion of a standard.

  • Collision Energy: This will need to be optimized for the specific MRM transition to achieve the best signal intensity.

Mandatory Visualizations

troubleshooting_workflow start Start: Inconsistent or Low Signal for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is add_is Implement a SIL-IS or a suitable analog to correct for variability. check_is->add_is No assess_me Quantify Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_present Significant Matrix Effects Detected? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me Matrix effects are minimal. Investigate other causes: - Inefficient Extraction - Analyte Degradation - Instrument Performance me_present->no_me No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc optimize_ms Optimize MS Parameters optimize_lc->optimize_ms re_evaluate Re-evaluate Matrix Effects optimize_ms->re_evaluate beta_oxidation_pathway cluster_beta_oxidation Beta-Oxidation Cycles start 7Z-Tetradecenoyl-CoA isomerase Enoyl-CoA Isomerase start->isomerase (if double bond is in cis-3 position after initial cycles) hydratase Enoyl-CoA Hydratase isomerase->hydratase dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydratase->dehydrogenase product1 This compound dehydrogenase->product1 thiolase Beta-Ketothiolase thiolase->start Acyl-CoA (2 carbons shorter) product2 Acetyl-CoA thiolase->product2 product1->thiolase

References

Technical Support Center: Chromatographic Separation of 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Oxo-7Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound from its isomers challenging?

A1: The separation is challenging due to the subtle structural similarities between the isomers. This compound may have several isomers, including:

  • Positional isomers: The double bond is located at a different position along the acyl chain (e.g., 6Z, 8Z, etc.).

  • Geometric isomers: The double bond is in the trans configuration (3-Oxo-7E -Tetradecenoyl-CoA) instead of the cis (Z) configuration.

  • Structural isomers: These include branched-chain variations.

These isomers often have very similar physicochemical properties, such as hydrophobicity and polarity, leading to co-elution or poor resolution under standard reversed-phase HPLC conditions.[1][2]

Q2: What is the most common HPLC method for analyzing long-chain acyl-CoAs like this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of long-chain acyl-CoA esters.[3] This method separates molecules based on their hydrophobicity. C8 and C18 columns are commonly used stationary phases for this purpose.

Q3: How does the position of the double bond affect the retention time in RP-HPLC?

A3: The position of the double bond influences the overall shape and hydrophobicity of the molecule. Generally, isomers with the double bond closer to the omega (ω) end of the fatty acyl chain tend to have slightly longer retention times in reversed-phase chromatography. For instance, in a study of C18:1 isomers, petroselinic acid (ω-12) eluted after oleic acid (ω-9), which eluted after cis-vaccenic acid (ω-7).[4]

Q4: Is it possible to separate cis and trans isomers of unsaturated acyl-CoAs using standard RP-HPLC?

A4: Separating cis and trans isomers is particularly difficult because they often have very similar hydrophobicity.[5] While some separation may be achievable by optimizing RP-HPLC conditions (e.g., using specific columns or mobile phases), more specialized techniques like silver-ion chromatography (argentation chromatography) are often more effective for resolving geometric isomers.[2] However, improvements in column technology have made it possible in some cases to achieve separation using two reversed-phase columns in series.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline-separated.

  • A single peak appears broad or asymmetrical, suggesting multiple hidden components.[6]

  • A "shoulder" is visible on the main peak.[6][7]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase to increase selectivity (α). In reversed-phase HPLC, try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjusting the mobile phase pH.[8]
Insufficient Column Efficiency (N) Increase column efficiency by using a longer column, a column with a smaller particle size, or by optimizing the flow rate. Lowering the flow rate can sometimes improve resolution.[9][10]
Suboptimal Temperature Vary the column temperature. Lower temperatures can increase retention and may improve the separation of some isomers. Conversely, higher temperatures can improve efficiency.[10]
Incorrect Stationary Phase The stationary phase chemistry is critical for selectivity. If a standard C18 column is not providing adequate separation, consider a C8 column or a phenyl-hexyl column, which offers different selectivity for aromatic and unsaturated compounds.[8]
Issue 2: Peak Tailing

Symptoms:

  • The backside of the peak is wider than the front side, leading to an asymmetrical shape.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column Silanols For basic analytes, residual silanol (B1196071) groups on the silica-based column packing can cause tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjusting the mobile phase to a lower pH can also help by protonating the silanols.[7][11]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume.
Column Contamination or Degradation A contaminated guard column or a deteriorating analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard/analytical column if necessary.
Issue 3: Poor Peak Shape (Broad or Split Peaks)

Symptoms:

  • Peaks are excessively wide, reducing detection sensitivity and resolution.

  • A single peak appears as two or more smaller peaks (doubling or splitting).

Possible Causes & Solutions:

CauseRecommended Solution
Large Injection Volume or Strong Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector cell can lead to peak broadening. Use tubing with a smaller internal diameter and ensure all fittings are zero-dead-volume.[11]
Clogged Column Frit or Column Void A blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Reverse-flush the column (if permitted by the manufacturer) or replace the frit. If a void has formed, the column may need to be replaced.

Experimental Protocols

General RP-HPLC Protocol for Long-Chain Acyl-CoA Analysis

This protocol is a starting point and should be optimized for your specific instrument and isomer separation needs.

ParameterRecommendation
Column Reversed-phase C18 or C8, 2.1-4.6 mm ID, 100-250 mm length, < 3 µm particle size.
Mobile Phase A 25-75 mM Potassium Phosphate (KH₂PO₄) or 15 mM Ammonium Hydroxide (NH₄OH) in water, pH adjusted as needed (e.g., pH 4.9-5.3).[12]
Mobile Phase B Acetonitrile (ACN) or Methanol.[12]
Gradient Profile Start with a low percentage of Mobile Phase B (e.g., 20%), ramp up to a high percentage (e.g., 65-90%) over 15-20 minutes, hold, and then re-equilibrate. The exact gradient will need to be optimized.
Flow Rate 0.2 - 1.0 mL/min, depending on column diameter.
Column Temperature 30-40 °C, can be varied for optimization.
Detection UV detector at 254 or 260 nm (for the adenine (B156593) base of CoA).[3]
Injection Volume 5-20 µL.

Visualizations

Logical Workflow for Troubleshooting Poor Peak Resolution

G start Start: Poor Peak Resolution (Co-elution) check_k Is Retention Factor (k') in optimal range (2-10)? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % Organic) check_k->adjust_mp_strength No check_alpha Is Selectivity (α) > 1? check_k->check_alpha Yes adjust_mp_strength->check_k change_mp_solvent Change Organic Solvent (e.g., ACN to MeOH) check_alpha->change_mp_solvent No change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_alpha->change_column Still No check_N Is Efficiency (N) sufficient? check_alpha->check_N Yes change_mp_solvent->check_alpha change_column->check_alpha optimize_flow Optimize Flow Rate (usually lower) check_N->optimize_flow No use_smaller_particles Use Column with Smaller Particles / Longer Length check_N->use_smaller_particles Still No end End: Resolution Achieved check_N->end Yes optimize_flow->check_N use_smaller_particles->check_N

Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.

Metabolic Context: Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. This pathway is crucial for cellular energy production from lipids.[12][13][14][15]

G cluster_0 Mitochondrial Matrix acyl_coa Unsaturated Fatty Acyl-CoA (e.g., 7Z-Tetradecenoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase target 3-Oxoacyl-CoA (this compound) hydroxyacyl_coa->target 3-Hydroxyacyl-CoA Dehydrogenase thiolysis Thiolysis target->thiolysis β-Ketothiolase shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation spiral.

References

Technical Support Center: 3-Oxo-7Z-Tetradecenoyl-CoA ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxo-7Z-Tetradecenoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on managing adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should expect to see for this compound in ESI-MS?

A1: In positive ion mode, you are most likely to observe the protonated molecule [M+H]⁺ and sodium [M+Na]⁺ adducts. Potassium adducts [M+K]⁺ are also common. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most abundant, though adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻, can also be observed.

Q2: Why am I seeing multiple signals for my compound?

A2: The presence of multiple signals for a single compound is often due to the formation of various adducts.[1][2] this compound can associate with different ions present in your sample or mobile phase, such as H⁺, Na⁺, K⁺, or solvent molecules, leading to multiple peaks in your mass spectrum. The relative intensity of these adducts can be influenced by sample concentration, solvent purity, and instrument settings.

Q3: How can I reduce the formation of unwanted adducts?

A3: To minimize unwanted adducts, especially sodium and potassium, it is crucial to use high-purity solvents and reagents.[2] Using plasticware instead of glassware can help, as sodium and potassium ions can leach from glass.[2] Adding a small amount of a volatile acid like formic acid to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ and suppress metal adducts in positive ion mode.

Q4: Should I use positive or negative ion mode for analyzing this compound?

A4: Both positive and negative ion modes can be used for the analysis of acyl-CoAs. Negative ion mode may offer higher sensitivity for the deprotonated molecule [M-H]⁻. However, positive ion mode provides characteristic fragmentation patterns in MS/MS experiments, such as the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), which can be highly specific for acyl-CoAs. The choice of polarity may depend on the specific goals of your experiment (e.g., quantification vs. structural confirmation).

Q5: My signal intensity is low. Could this be related to adduct formation?

A5: Yes, if your analyte's signal is distributed among several different adducts, the intensity of any single adduct, including your target ion, will be reduced. This can lead to lower overall sensitivity. Additionally, some adducts may be less stable and fragment in the source, further decreasing the signal of the intact molecule. Optimizing conditions to favor the formation of a single, stable adduct can improve signal intensity.

Troubleshooting Guides

Problem: I see a complex spectrum with many unexpected peaks.
Potential Cause Recommended Solution
Contamination from glassware Switch to polypropylene (B1209903) or other suitable plastic vials and containers to minimize sodium and potassium adducts.
Impure solvents or reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Sample carryover Implement a thorough needle wash protocol between injections. Run blank injections to confirm the source of contamination.
Matrix effects If analyzing complex samples, consider solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.
Problem: The ratio of my adducts is inconsistent between runs.
Potential Cause Recommended Solution
Fluctuations in mobile phase composition Ensure your mobile phase is well-mixed and degassed. Prepare fresh mobile phase regularly.
Inconsistent sample preparation Standardize your sample preparation protocol, including the final solvent composition and any additives used.
Source conditions are not optimized Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to promote stable ionization and favor the formation of a specific adduct.

Data Presentation: Common Adducts in ESI-MS

The following table summarizes common adducts observed in ESI-MS, which can be used to identify potential adducts of this compound (Molecular Weight: 989.86 g/mol ).

Ionization Mode Adduct Ion Mass Difference (Da) Expected m/z for this compound
Positive [M+H]⁺+1.0073990.87
[M+NH₄]⁺+18.03381007.90
[M+Na]⁺+22.98921012.85
[M+K]⁺+38.96321028.82
[M+ACN+H]⁺+42.03381031.90
Negative [M-H]⁻-1.0073988.85
[M+Cl]⁻+34.96941024.83
[M+HCOO]⁻+44.99821034.86
[M+CH₃COO]⁻+59.01391048.87

Experimental Protocols

Protocol 1: Sample Preparation for Reducing Metal Adducts
  • Solvent and Reagent Preparation: Use LC-MS grade water, acetonitrile, and methanol. Prepare all aqueous solutions and mobile phases using polypropylene containers.

  • Sample Dilution: Dilute the this compound standard or sample extract in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid will help to promote the formation of the [M+H]⁺ ion.

  • Vials: Use polypropylene autosampler vials to minimize leaching of sodium and potassium ions.

Protocol 2: General LC-MS Method for Acyl-CoA Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization: ESI in positive or negative mode

  • Source Temperature: 350°C

  • Capillary Voltage: 4.5 kV (positive), -3.5 kV (negative)

Visualizations

troubleshooting_workflow start Start: Adduct Formation Issue in this compound ESI-MS check_spectrum Analyze Mass Spectrum: Identify dominant adducts and unexpected peaks start->check_spectrum is_metal_adduct Dominant peaks are [M+Na]⁺ or [M+K]⁺? check_spectrum->is_metal_adduct reduce_metal_source Troubleshoot Metal Contamination: - Use plasticware instead of glassware - Use high-purity solvents - Clean the MS source is_metal_adduct->reduce_metal_source Yes is_solvent_adduct Unexpected peaks correspond to solvent or buffer adducts? is_metal_adduct->is_solvent_adduct No add_acid Modify Mobile Phase: Add 0.1% formic acid to promote [M+H]⁺ reduce_metal_source->add_acid end End: Stable and Consistent Ionization Achieved add_acid->end optimize_mobile_phase Optimize Mobile Phase: - Simplify buffer system - Check for solvent impurities is_solvent_adduct->optimize_mobile_phase Yes is_signal_split Signal split across multiple adducts? is_solvent_adduct->is_signal_split No optimize_mobile_phase->end optimize_source Optimize ESI Source Conditions: - Adjust capillary voltage - Optimize gas flows and temperature to favor a single adduct is_signal_split->optimize_source Yes is_signal_split->end No optimize_source->end

Caption: Troubleshooting workflow for adduct formation in ESI-MS.

adduct_formation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_pos This compound (M) MH [M+H]⁺ M_pos->MH MNa [M+Na]⁺ M_pos->MNa MK [M+K]⁺ M_pos->MK H H⁺ H->MH Na Na⁺ Na->MNa K K⁺ K->MK M_neg This compound (M) MH_neg [M-H]⁻ M_neg->MH_neg MCOO MCOO M_neg->MCOO minusH -H⁺ minusH->MH_neg HCOO HCOO⁻ HCOO->MCOO MHCOO [M+HCOO]⁻

References

method validation for 3-Oxo-7Z-Tetradecenoyl-CoA quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Validation for Acyl-CoA Quantification

Disclaimer: Direct methods for the quantification of 3-Oxo-7Z-Tetradecenoyl-CoA are not widely documented. The following guide is based on established and validated methods for the analysis of analogous long-chain acyl-CoAs in complex biological matrices. The principles of sample preparation, analysis, and troubleshooting are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying long-chain acyl-CoAs like this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs.[1][2] This technique offers the highest sensitivity and selectivity, which is crucial for distinguishing specific acyl-CoA species from a complex biological background.[1] LC-MS/MS methods are robust, reproducible, and can be validated according to regulatory guidelines.[2][3]

Q2: What are the main challenges associated with the quantification of long-chain acyl-CoAs?

The primary challenges in acyl-CoA analysis include:

  • Chemical Instability: Acyl-CoAs are prone to degradation in aqueous solutions.[4]

  • Complex Sample Matrices: Biological samples contain numerous compounds that can interfere with the analysis, causing matrix effects.[5][6]

  • Wide Range of Polarities: Acyl-CoA species vary significantly in polarity depending on the length and saturation of the fatty acyl chain, making a single, comprehensive extraction and chromatographic method difficult to develop.[1][3]

  • Surface Adsorption: The phosphate (B84403) groups in the CoA moiety can adhere to glass and metal surfaces, leading to analyte loss.[7]

Q3: Why is sample preparation so critical for acyl-CoA analysis?

Sample preparation is a critical step to ensure accurate quantification. A robust sample preparation protocol should effectively:

  • Quench all enzymatic activity to prevent changes in acyl-CoA levels post-collection.

  • Precipitate and remove proteins that can interfere with the analysis.

  • Extract the target acyl-CoAs with high recovery.

  • Minimize matrix effects by removing other interfering lipids and metabolites.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

Q4: What type of internal standard should be used for this analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound).[8] These standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[3][8] If a stable isotope-labeled standard is unavailable, an odd-chain-length fatty acyl-CoA (like C17:0-CoA) that is not naturally present in the sample can be used.[3][9]

Experimental Workflow & Protocols

The general workflow for quantifying long-chain acyl-CoAs involves sample extraction, purification, and subsequent analysis by LC-MS/MS.

Acyl_CoA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Homogenization in quenching solution PP Protein Precipitation (e.g., Acetonitrile, SSA) Sample->PP Add IS Extract Liquid-Liquid or Solid-Phase Extraction (SPE) PP->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis (Reverse-Phase C18) Dry->LCMS Inject Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for acyl-CoA quantification.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods designed for high sensitivity in biological matrices.[10]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in a pre-cooled quenching solution (e.g., acetonitrile/isopropanol) to halt enzymatic activity.[3] Add the internal standard at this stage.

  • Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.[11]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[10]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[10]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.[10]

  • Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.[10]

Protocol 2: LC-MS/MS Analysis

This is a typical reverse-phase LC-MS/MS method for acyl-CoA analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Gradient: A typical gradient starts at low organic phase (e.g., 5% B), ramps up to a high organic phase (e.g., 95% B) to elute the hydrophobic long-chain acyl-CoAs, holds for a brief period, and then re-equilibrates at the starting conditions.[10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of the CoA moiety (507 Da).[2][3] The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be specific to the acyl group. These transitions must be optimized for each specific acyl-CoA.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used to quantify long-chain acyl-CoAs.

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99[12]>0.99Variable
Precision (Inter-assay RSD%) < 15% (typically 2.6-12.2%)[3]< 15%< 20%
Accuracy 85-115% (typically 94.8-110.8%)[3]VariableVariable
Specificity HighModerate (risk of co-elution)High (enzyme-specific)
Throughput High[13]ModerateLow to Moderate
Data synthesized from multiple sources for analogous long-chain acyl-CoA and 3-hydroxy-acyl-CoA analyses.[3][10][12]

Table 2: Typical LC-MS/MS Validation Results for Long-Chain Acyl-CoAs

Analyte ClassLinearity (R²)Precision (Intra-assay CV %)Precision (Inter-assay CV %)Accuracy (%)
Long-Chain Acyl-CoAs (C14-C18) > 0.991.2 - 4.4%[3]2.6 - 12.2%[3]94.8 - 110.8%[3]
[U-¹³C]16-CoA Enrichment > 0.99~5%[12]~6%[12]Not Reported
[U-¹³C]18:1-CoA Enrichment > 0.99~5%[12]~6%[12]Not Reported
Validation data from a validated method for five long-chain acyl-CoAs and their stable isotope-labeled counterparts in tissue.[3][12]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of long-chain acyl-CoAs.

Troubleshooting_Guide Start Problem Observed NoSignal No / Low Signal Start->NoSignal PoorPeak Poor Peak Shape (Tailing / Fronting) Start->PoorPeak HighVar High Variability (Poor Precision) Start->HighVar CheckMS 1. Check MS Tuning & Calibration 2. Verify MRM transitions NoSignal->CheckMS MS Issue? CheckSamplePrep Low Analyte Recovery? Evaluate extraction efficiency. Consider analyte degradation. NoSignal->CheckSamplePrep Sample Prep Issue? Degradation 1. Ensure samples are kept cold. 2. Use fresh quenching solution. 3. Minimize time between extraction & analysis. CheckSamplePrep->Degradation Yes Recovery 1. Optimize SPE protocol (wash/elute steps). 2. Check for analyte adsorption to vials. 3. Use stable isotope internal standard. CheckSamplePrep->Recovery No CheckLC 1. Check for column degradation. 2. Ensure mobile phase pH is correct. 3. Rule out co-eluting interferences. PoorPeak->CheckLC CheckIS 1. Ensure IS is added consistently and early. 2. Verify IS stability. HighVar->CheckIS IS Issue? CheckMatrix Matrix Effects? Dilute sample or improve cleanup. HighVar->CheckMatrix Sample Prep Issue? MatrixSol 1. Enhance SPE cleanup. 2. Modify LC gradient to separate analyte from interfering compounds. CheckMatrix->MatrixSol Yes

Caption: Troubleshooting decision tree for acyl-CoA analysis.

Q5: My analyte signal is very low or absent. What should I check first?

  • Mass Spectrometer Performance: First, confirm that the mass spectrometer is performing correctly. Infuse a standard solution of your analyte to check the sensitivity and verify that the MRM transitions are optimized.[1]

  • Analyte Degradation: Acyl-CoAs are unstable. Ensure that samples were processed quickly at low temperatures and that all solutions were fresh.[4] Repeated freeze-thaw cycles should be avoided.

  • Extraction Recovery: Your analyte may not be efficiently extracted from the sample matrix. Perform recovery experiments by spiking a known amount of standard into a blank matrix and processing it alongside your samples to determine the efficiency of your extraction protocol. If recovery is low, consider optimizing the SPE wash and elution steps.[1]

Q6: I'm observing poor chromatographic peak shape (e.g., peak tailing). What is the cause?

Poor peak shape for acyl-CoAs is a common issue.[3]

  • Secondary Interactions: The phosphate group can interact with metal surfaces in the HPLC system (column, tubing). Using PEEK tubing and columns with highly inert surfaces can help.

  • Column Issues: The analytical column may be degraded or contaminated. Try washing the column with a strong solvent or replacing it.

  • Mobile Phase: The pH of the mobile phase can affect peak shape. Some methods use a slightly acidic mobile phase (e.g., with formic acid) to improve peak shape, while others have found success with a high pH mobile phase using ammonium (B1175870) hydroxide.[3]

Q7: My results have high variability (poor precision). How can I improve this?

High variability is often linked to inconsistent sample preparation or matrix effects.

  • Internal Standard Addition: Ensure your internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[8]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analyte, leading to inconsistent results.[5][6] To diagnose this, compare the signal of a standard in pure solvent versus a standard spiked into an extracted blank matrix. If a significant difference exists, you may need to improve your sample cleanup (e.g., optimize SPE) or adjust your chromatography to separate the analyte from the interfering compounds.[5]

  • Analyte Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and glassware. Using low-adsorption vials and tips can help reduce variability. A derivatization strategy based on phosphate methylation has also been shown to resolve analyte loss due to surface affinity.[7]

References

reducing background noise in enzymatic assays with 3-Oxo-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays utilizing 3-Oxo-7Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on mitigating background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in enzymatic assays?

This compound is a derivative of coenzyme A and an intermediate in fatty acid metabolism.[1][2] In enzymatic assays, it typically serves as a substrate for enzymes involved in fatty acid oxidation, such as 3-oxoacyl-CoA thiolases or reductases.[3] The reaction can be monitored by measuring the consumption of the substrate or the formation of a product, often through coupled enzymatic reactions that produce a detectable signal (e.g., change in absorbance or fluorescence).

Q2: What are the common sources of high background noise in enzymatic assays involving this compound?

High background noise can originate from several sources, broadly categorized as:

  • Substrate-related Issues:

    • Instability: Acyl-CoA esters can be susceptible to spontaneous hydrolysis, which may generate a signal independent of enzymatic activity.

    • Impurities: The this compound preparation may contain contaminants that react with assay components or are inherently fluorescent/absorbent at the detection wavelength.

  • Reagent and Buffer Issues:

    • Contamination: Buffers, water, or other reagents can be contaminated with enzymes or fluorescent/absorbent compounds.[4][5][6] Always use high-purity water and analytical-grade reagents.[5]

    • Intrinsic Fluorescence/Absorbance: Some buffer components or solvents (like DMSO) may exhibit intrinsic fluorescence.[5]

  • Enzyme-related Issues:

    • Contaminating Activities: The enzyme preparation itself might contain other enzymes that can contribute to the background signal.[7]

  • Assay Conditions and Instrumentation:

    • Incorrect Plate Choice: For fluorescence assays, using black plates is crucial to minimize background from the plate itself.[7][8] For colorimetric assays, clear plates are appropriate.[8]

    • Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature can increase non-specific reactions.[7]

    • Instrument Settings: Improperly calibrated plate readers or high detector gain settings can amplify background noise.[5][7]

  • Coupled Assay Complications (if applicable):

    • Contaminating Enzymes: Reagents used in the coupling reaction can be a source of interfering enzymes.[9]

    • Rate Mismatch: The coupling enzyme's activity may not be sufficient to keep up with the primary enzyme, leading to inaccurate measurements.[10]

Troubleshooting Guides

Issue 1: High Background Signal in "No Enzyme" Control Wells

This indicates that the background signal is independent of your enzyme of interest.

Potential Cause Recommended Action
Substrate Instability/Hydrolysis Prepare the this compound solution fresh before each experiment. Minimize the time the substrate is in the assay buffer before starting the reaction. Run a time-course experiment with substrate and buffer alone to assess the rate of non-enzymatic signal generation.
Contaminated Reagents or Buffers Prepare all buffers and solutions fresh using high-purity, sterile water and analytical-grade reagents.[5] Filter-sterilize buffers if possible. Test each reagent individually for its contribution to the background signal.
Intrinsic Fluorescence of Assay Components Run controls containing individual assay components (buffer, CoA, coupling enzymes, etc.) to identify the source of the fluorescence/absorbance. If a component is fluorescent, consider finding an alternative or subtracting the background from all wells.
Incorrect Microplate Type For fluorescence assays, use black, opaque-walled microplates to reduce well-to-well crosstalk and background fluorescence.[7][8] For colorimetric assays, use clear, flat-bottom plates.[8]
Issue 2: High Background Signal Only in the Presence of the Enzyme (but without substrate)

This suggests an issue with the enzyme preparation itself.

Potential Cause Recommended Action
Contaminating Enzymatic Activity Check the purity of your enzyme preparation. If possible, obtain a more purified enzyme. Include a "heat-inactivated enzyme" control to see if the background signal is enzymatic in nature.[7]
Endogenous Substrates If using cell lysates or tissue homogenates as the enzyme source, they may contain endogenous substrates that can be acted upon by the enzyme or contaminating enzymes. Consider partial purification of your enzyme.
Issue 3: High Variability Between Replicate Wells

This can make it difficult to obtain reliable data.

Potential Cause Recommended Action
Pipetting Errors Use calibrated pipettes and be careful to pipette accurately, especially with small volumes.[8] Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[8]
Incomplete Mixing Ensure thorough but gentle mixing of reagents in the wells after addition. Avoid introducing air bubbles.[8]
Temperature Fluctuations/"Edge Effects" Ensure the microplate is incubated at a stable and uniform temperature. Avoid using the outer wells of the plate, as they are more susceptible to temperature changes and evaporation.[11] You can fill the outer wells with water or buffer to minimize this effect.[11]
Precipitation/Turbidity Visually inspect the wells for any precipitation. If present, this can interfere with optical readings. This may be due to compound insolubility or buffer incompatibility.

Experimental Protocols

Protocol 1: Determining the Source of Background Noise

This protocol helps systematically identify the component(s) contributing to high background signals.

Materials:

  • All individual components of your enzymatic assay (buffer, this compound, coupling enzymes, detection reagents, etc.)

  • Appropriate microplate (e.g., black 96-well plate for fluorescence)

  • Microplate reader

Method:

  • Prepare a series of control wells, each omitting one component of the full reaction mixture.

  • Set up the following wells (at a minimum), ensuring the final volume is consistent across all wells:

    • Buffer Only: Contains only the assay buffer.

    • Substrate Control: Buffer + this compound.

    • Enzyme Control: Buffer + Enzyme.

    • Coupling System Control (if applicable): Buffer + all coupling enzymes and their substrates.

    • No Enzyme Control (Full Reaction Minus Enzyme): All components except your enzyme of interest.

    • Full Reaction: All assay components.

  • Incubate the plate under standard assay conditions (time and temperature).

  • Read the plate at the appropriate wavelength(s).

  • Analyze the data to pinpoint which component(s) contribute significantly to the background signal.

Protocol 2: Correction for Test Compound Autofluorescence

This is crucial when screening for inhibitors, as the compounds themselves can be fluorescent.

Materials:

  • Test compounds at various concentrations

  • All assay components

  • Black 96-well microplate

  • Microplate reader

Method:

  • Prepare a "compound only" control plate. In this plate, add the test compounds at the same concentrations used in the main assay to wells containing only the assay buffer (no enzyme or substrate).

  • Incubate this control plate alongside your main experimental plate under the same conditions.

  • Read the fluorescence of the "compound only" plate.

  • The signal detected in these wells is the intrinsic fluorescence of your compound.

  • Subtract this background fluorescence value from the corresponding wells on your experimental plate to obtain the true enzymatic activity.

Visualizations

Experimental_Workflow_for_Noise_Reduction cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis cluster_troubleshooting Troubleshooting A Prepare Fresh Reagents & Buffers C Setup Control Wells (No Enzyme, No Substrate, etc.) A->C B Calibrate Pipettes & Plate Reader E Prepare Master Mixes B->E F Incubate at Stable Temperature C->F D Use Appropriate Microplate (e.g., Black for Fluorescence) D->F E->F G Read Plate F->G H Subtract Background from Controls G->H I High Background? H->I J Identify Source (Substrate, Buffer, Enzyme?) I->J Yes End End I->End No K Optimize Component (e.g., Purify Enzyme, New Reagent Lot) J->K K->A

Caption: Workflow for minimizing background noise in enzymatic assays.

Signaling_Pathway_Example cluster_pathway Fatty Acid Beta-Oxidation (Simplified) Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA This compound (Substrate of Interest) 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA + Shorter Acyl-CoA Thiolase

Caption: Simplified pathway of fatty acid beta-oxidation.

Logical_Relationship_Controls TotalSignal Total Measured Signal EnzymeActivity True Enzyme Activity TotalSignal->EnzymeActivity Background Background Noise TotalSignal->Background NoEnzymeCtrl No Enzyme Control Background->NoEnzymeCtrl is measured by SubstrateHydrolysis Substrate Hydrolysis NoEnzymeCtrl->SubstrateHydrolysis includes ReagentContamination Reagent Contamination NoEnzymeCtrl->ReagentContamination includes

Caption: Relationship between signal components and controls.

References

Technical Support Center: Optimizing Buffer Conditions for 3-Oxoacyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for measuring 3-oxoacyl-CoA reductase activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 3-oxoacyl-CoA reductase activity?

A1: The optimal pH for 3-oxoacyl-CoA reductase can vary depending on the specific enzyme and its source organism. Generally, a pH range of 6.0 to 8.0 is a good starting point for optimization.[1] It is recommended to perform a pH screening experiment using a series of buffers to determine the precise optimum for your enzyme. For example, one study determined an optimal pH of 7.0 for a 3-oxoacyl-ACP reductase using a 100 mM potassium phosphate (B84403) buffer.[2]

Q2: What is the optimal temperature for the assay?

A2: The optimal temperature for 3-oxoacyl-CoA reductase activity is also enzyme-dependent. Many enzymes exhibit optimal activity in the range of 30°C to 55°C.[1] It is crucial to determine the thermostability of the enzyme, as temperatures outside the optimal range can lead to denaturation and loss of activity.

Q3: Which buffer system should I use?

A3: The choice of buffer system is critical. Phosphate buffers (e.g., potassium phosphate) and Tris-HCl are commonly used for 3-oxoacyl-CoA reductase assays.[1][2] When determining the optimal pH, it is advisable to use a range of buffers to control for potential inhibitory effects of the buffer ions themselves.[1]

Q4: What are the essential components of the reaction mixture?

A4: A standard reaction mixture for a 3-oxoacyl-CoA reductase assay typically includes:

  • Buffer: To maintain a constant pH.

  • 3-oxoacyl-CoA substrate: The specific substrate for the reductase. Acetoacetyl-CoA is a commonly used substrate.[2]

  • NADPH or NADH: As a cofactor, the consumption of which is monitored spectrophotometrically at 340 nm.[2]

  • Purified 3-oxoacyl-CoA reductase enzyme.

Q5: Can metal ions or other additives affect enzyme activity?

A5: Yes, the activity of reductases can be influenced by metal ions. For instance, some related enzymes are stimulated by ions like Mg²⁺ and Ca²⁺, while others can be inhibited by chelating agents like EDTA.[3] It is recommended to test the effect of common ions if suboptimal activity is observed.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no enzyme activity Suboptimal pH or temperature: The current buffer pH or assay temperature may not be optimal for your specific enzyme.Perform a pH and temperature optimization matrix to identify the ideal conditions. Start with a broad range (e.g., pH 6.0-9.0, Temp 25-45°C) and then narrow it down.
Incorrect cofactor: The enzyme may have a specific requirement for either NADPH or NADH.Test both NADPH and NADH to determine the correct cofactor.[2]
Enzyme instability: The enzyme may be unstable in the chosen buffer or at the assay temperature.Check for enzyme stability over time at the assay temperature. Consider adding stabilizing agents like glycerol (B35011) or BSA. Some enzymes require high ionic strength buffers for stability.[2]
Inactive enzyme: The enzyme preparation may have lost activity due to improper storage or handling.Use a fresh enzyme preparation or verify the activity of the current stock using a known positive control.
High background signal Substrate instability: The 3-oxoacyl-CoA substrate may be unstable and degrading non-enzymatically.Prepare fresh substrate solutions and keep them on ice. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminating enzymes: The enzyme preparation may be contaminated with other dehydrogenases that can oxidize NADPH/NADH.Purify the enzyme further. Use specific inhibitors for potential contaminating enzymes if they are known.
Inconsistent results Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to variability.Use calibrated pipettes and ensure proper mixing of the reaction components.
Fluctuations in temperature: Inconsistent temperature control during the assay can affect reaction rates.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature.

Experimental Protocols

Standard Spectrophotometric Assay for 3-Oxoacyl-CoA Reductase Activity

This protocol is a general guideline and may require optimization for your specific enzyme and substrate. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.[2]

Materials:

  • Purified 3-oxoacyl-CoA reductase

  • 3-oxoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • NADPH

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)[2]

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the 3-oxoacyl-CoA substrate in a suitable buffer.

  • Prepare a stock solution of NADPH in the assay buffer.

  • Set up the reaction mixture in a cuvette with a total volume of 200 µL containing:

    • 100 mM Potassium Phosphate buffer, pH 7.0[2]

    • 100 µM NADPH[2]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume (1-6 µL) of the purified enzyme fraction.[2]

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Data Summary Tables

Table 1: Example pH Optima for Reductase and Related Enzymes

EnzymeOrganismOptimal pHBuffer System
3-Oxoacyl-ACP ReductaseBrassica napus7.0100 mM Potassium Phosphate
CutinaseFungal species7.0 - 9.0Tris-HCl, Phosphate, CHES
Protease P3862Ornithinibacillus caprae12.0Not specified

Note: This table provides examples from related enzyme families to guide initial experimental design. The optimal pH for your specific 3-oxoacyl-CoA reductase may differ.

Table 2: Example Temperature Optima for Reductase and Related Enzymes

EnzymeOrganismOptimal Temperature (°C)
3-Oxoacyl-ACP ReductaseBrassica napusNot specified
CutinaseThermobifida fusca45
Protease P3862Ornithinibacillus caprae60

Note: This table provides examples from related enzyme families to guide initial experimental design. The optimal temperature for your specific 3-oxoacyl-CoA reductase may differ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Analysis prep_enzyme Purified Enzyme mix Combine Reagents in Cuvette prep_enzyme->mix prep_substrate 3-Oxoacyl-CoA Substrate prep_substrate->mix prep_buffer Buffer & Cofactor (NADPH) prep_buffer->mix equilibrate Equilibrate to Temperature mix->equilibrate start_reaction Initiate with Enzyme equilibrate->start_reaction measure Monitor A340 Decrease start_reaction->measure calculate Calculate Activity measure->calculate

Caption: Experimental workflow for a standard 3-oxoacyl-CoA reductase assay.

troubleshooting_logic start Low/No Activity Observed check_ph_temp Check pH & Temperature start->check_ph_temp check_cofactor Verify Cofactor (NADPH/NADH) check_ph_temp->check_cofactor Optimal optimize_conditions Optimize pH/Temp check_ph_temp->optimize_conditions Suboptimal check_enzyme Assess Enzyme Integrity check_cofactor->check_enzyme Correct test_both_cofactors Test Both Cofactors check_cofactor->test_both_cofactors Incorrect use_fresh_enzyme Use Fresh Enzyme Prep check_enzyme->use_fresh_enzyme Inactive activity_restored Activity Restored check_enzyme->activity_restored Active optimize_conditions->activity_restored test_both_cofactors->activity_restored use_fresh_enzyme->activity_restored

Caption: Troubleshooting logic for low or no enzyme activity.

References

Technical Support Center: Source-in-Fragmentation of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of source-in-fragmentation (ISF) encountered during the mass spectrometry analysis of unsaturated acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is source-in-fragmentation (ISF) and why is it a problem for analyzing unsaturated acyl-CoAs?

A1: Source-in-fragmentation, also known as in-source fragmentation or source-induced dissociation, is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs when excessive energy is applied to the analyte during the ionization process, typically through high voltages or temperatures in the electrospray ionization (ESI) source.[3][4]

For unsaturated acyl-CoAs, ISF is particularly problematic for several reasons:

  • Reduced Precursor Ion Signal: Fragmentation in the source depletes the population of the intact molecular ion, leading to lower sensitivity and potentially inaccurate quantification.[1][2]

  • Spectral Complexity: The presence of fragment ions in the MS1 spectrum complicates data interpretation.[1]

Q2: How can I identify if the peaks in my mass spectrum are genuine analytes or products of in-source fragmentation?

A2: Differentiating between true analytes and ISF artifacts is crucial for accurate analysis. A primary strategy involves the use of liquid chromatography coupled with mass spectrometry (LC-MS).[3] If a suspected fragment ion consistently co-elutes with a more abundant parent ion across different samples, it is highly likely to be an in-source fragment.[3] Shotgun lipidomics, which omits chromatographic separation, is especially vulnerable to misinterpretations caused by ISF.[3][5] Another method is to systematically vary the ion source parameters, such as the cone voltage. A decrease in the relative intensity of the suspected fragment ion as the cone voltage is lowered is a strong indicator of ISF.

Q3: What are the typical fragment ions observed for acyl-CoAs during mass spectrometry?

A3: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, resulting in a fragment ion of [M-507+H]+.[7][8][9] Another frequently observed fragment ion is at m/z 428, which represents the CoA moiety itself.[8][9] While these fragments are intentionally generated in the collision cell for tandem MS (MS/MS) experiments like Multiple Reaction Monitoring (MRM), their unintentional generation in the ion source can compromise untargeted and full-scan analyses.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to diagnose and mitigate ISF of unsaturated acyl-CoAs.

Step 1: Initial Diagnosis

The first step is to confirm that ISF is indeed occurring.

Start Observe Unexpected Low-Mass Ions or Reduced Precursor Intensity CheckCoelution Check for Co-elution: Does the suspected fragment peak elute at the same retention time as a more abundant parent ion? Start->CheckCoelution VaryVoltage Vary Cone/Fragmentor Voltage: Does the fragment's relative intensity decrease at lower voltages? CheckCoelution->VaryVoltage Yes No_ISF ISF Unlikely (Consider other issues) CheckCoelution->No_ISF No ISF_Confirmed ISF Confirmed VaryVoltage->ISF_Confirmed Yes VaryVoltage->No_ISF No cluster_protocol Cone Voltage Optimization Workflow Infuse 1. Infuse Acyl-CoA Standard SetParams 2. Set Initial Temp/Gas Flow Infuse->SetParams AcquireData 3. Acquire Spectra at a Range of Cone Voltages (e.g., 80V to 10V) SetParams->AcquireData Analyze 4. Monitor Precursor and Fragment Ion Intensities AcquireData->Analyze Plot 5. Plot Intensities vs. Voltage Analyze->Plot Select 6. Select Voltage with High Precursor and Low Fragment Signal Plot->Select

References

Validation & Comparative

A Comparative Guide to the Enzyme Kinetics of Saturated and Unsaturated 3-Oxoacyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme kinetics of two key intermediates in fatty acid metabolism: 3-Oxo-7Z-Tetradecenoyl-CoA, an unsaturated ketoacyl-CoA, and 3-oxotetradecanoyl-CoA, its saturated counterpart. Both molecules are substrates for the enzyme 3-oxoacyl-CoA thiolase (EC 2.3.1.16), a crucial catalyst in the beta-oxidation pathway. Understanding the kinetic differences in the processing of these substrates is vital for research into metabolic disorders, drug development targeting fatty acid oxidation, and the study of cellular energy homeostasis.

Executive Summary

Data Presentation: Enzyme Kinetics of 3-Oxoacyl-CoA Thiolase

The following table summarizes the available kinetic parameters for the thiolytic cleavage of 3-oxotetradecanoyl-CoA by rat liver peroxisomal 3-oxoacyl-CoA thiolase A. Due to a lack of specific experimental data for this compound, its kinetic parameters are presented as "Not Available." A qualitative comparison based on the structural differences is provided below.

SubstrateEnzymeKm (µM)Vmax (U/mg)Catalytic Efficiency (Kcat/Km)
3-oxotetradecanoyl-CoA Rat Peroxisomal 3-oxoacyl-CoA Thiolase A3118High (exact Kcat not provided)
This compound Not AvailableNot AvailableNot AvailableExpected to be lower than the saturated counterpart

Qualitative Comparison:

  • 3-oxotetradecanoyl-CoA: As a saturated fatty acyl-CoA, it adopts a more linear and flexible conformation, allowing for optimal binding within the active site of 3-oxoacyl-CoA thiolase. This is reflected in the low Km value, indicating a high binding affinity, and a high Vmax, indicating efficient catalysis.

  • This compound: The presence of a cis-double bond at the 7th position introduces a rigid kink in the acyl chain. This altered geometry may hinder the substrate's ability to fit perfectly into the enzyme's active site. Consequently, it is hypothesized that this compound would exhibit a higher Km (lower binding affinity) and a lower Vmax (slower catalytic rate) compared to its saturated counterpart when interacting with the same thiolase.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments in determining the enzyme kinetics of 3-oxoacyl-CoA thiolase.

Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate ion of the substrate at 303 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA) solution (1 mM)

  • 3-oxoacyl-CoA substrate (e.g., 3-oxotetradecanoyl-CoA) solution (1 mM)

  • Purified 3-oxoacyl-CoA thiolase

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 1 mM CoA solution

    • 50 µL of 1 mM 3-oxoacyl-CoA substrate solution

  • Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified 3-oxoacyl-CoA thiolase solution.

  • Immediately begin monitoring the decrease in absorbance at 303 nm for a set period (e.g., 5 minutes).

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the enolate ion of most 3-oxoacyl-CoAs at 303 nm is approximately 16,400 M-1cm-1.

  • To determine Km and Vmax, repeat the assay with varying concentrations of the 3-oxoacyl-CoA substrate while keeping the CoA concentration constant and saturating.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualization

The following diagrams illustrate the metabolic context of this compound and 3-oxotetradecanoyl-CoA within the fatty acid beta-oxidation pathway.

Beta_Oxidation_Saturated Fatty_Acyl_CoA Fatty Acyl-CoA (C16) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA 3-oxotetradecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Acyl-CoA (C14) Ketoacyl_CoA->Shortened_Acyl_CoA 3-oxoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Beta-oxidation pathway for a saturated fatty acid.

Beta_Oxidation_Unsaturated Unsaturated_Fatty_Acyl_CoA Unsaturated Acyl-CoA (C16:1Δ⁹) Beta_Oxidation_1 3 Cycles of β-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_1 cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Beta_Oxidation_1->cis_Enoyl_CoA trans_Enoyl_CoA trans-Δ²-Enoyl-CoA cis_Enoyl_CoA->trans_Enoyl_CoA Enoyl-CoA Isomerase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shortened_Acyl_CoA Acyl-CoA (C14) Ketoacyl_CoA->Shortened_Acyl_CoA 3-oxoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Beta-oxidation of a monounsaturated fatty acid.

A Comparative Guide to the Validation of 3-Oxo-7Z-Tetradecenoyl-CoA as a Fatty Acid Synthase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic validation of 3-Oxo-7Z-Tetradecenoyl-CoA as a putative substrate for fatty acid synthase (FAS). Due to the limited direct experimental data on this specific compound, this document compares its theoretical validation with established alternative substrates for human fatty acid synthase (HFAS). The information herein is intended to guide researchers in designing experiments to assess novel FAS substrates.

Introduction to Fatty Acid Synthase and Substrate Specificity

Fatty acid synthase is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, with palmitate (a C16 saturated fatty acid) being the primary product in mammals.[1][2] The canonical substrates for this process are acetyl-CoA and malonyl-CoA, which provide the two-carbon units for the growing fatty acid chain.[3] The enzyme complex contains several catalytic domains that work in a coordinated fashion. While FAS is highly specific for its primary substrates, studies have explored the ability of the enzyme, particularly its individual domains, to process alternative acyl-CoA molecules of varying chain lengths. Understanding the substrate flexibility of FAS is crucial for the development of novel inhibitors and for engineering the enzyme to produce fatty acids of desired lengths.

Comparative Analysis of Fatty Acid Synthase Substrates

While direct kinetic data for this compound is not available in the reviewed literature, we can infer its potential as a substrate by comparing it to other acyl-CoA molecules that have been experimentally tested. The following table summarizes the kinetic parameters for the enoyl reductase (ER) activity of wild-type human fatty acid synthase with enoyl-CoA substrates of different chain lengths.

SubstrateChain Lengthkcat (min⁻¹)Km (µM) for NADPHKm (µM) for Acyl-CoAkcat/Km (µM⁻¹min⁻¹) for NADPHkcat/Km (µM⁻¹min⁻¹) for Acyl-CoA
Crotonyl-CoAC420 ± 23 ± 26 ± 27 ± 53.3 ± 1.3
Octenoyl-CoAC83 ± 1100 ± 70Not Determined0.03 ± 0.03Not Determined
Dodecenoyl-CoAC12Not DeterminedNot Determined>200Not DeterminedNot Determined
This compound (Hypothetical) C14 To be determined To be determined To be determined To be determined To be determined

Data for C4, C8, and C12 substrates are derived from kinetic analyses of the enoyl reductase (ER) domain of human fatty acid synthase.

The available data indicates that as the chain length of the enoyl-CoA substrate increases from C4 to C8, the catalytic efficiency (kcat/Km) of the enoyl reductase domain of HFAS decreases significantly. This suggests that the active site of the ER domain has a preference for shorter chain acyl-CoAs when supplied exogenously. Based on this trend, it can be hypothesized that this compound, a C14 molecule, would likely be a poor substrate for the isolated ER domain. However, the processing of substrates within the intact FAS complex, where intermediates are covalently attached to the acyl carrier protein (ACP) and channeled between active sites, may differ significantly from the kinetics observed with exogenous substrates.

Experimental Protocols for Substrate Validation

To validate a novel compound like this compound as a fatty acid synthase substrate, a series of in vitro enzymatic assays can be performed.

Spectrophotometric Assay for Overall FAS Activity

This is a classic and widely used method that indirectly measures FAS activity by monitoring the consumption of NADPH at 340 nm.

Principle: The reduction steps in fatty acid synthesis are catalyzed by the β-ketoacyl-ACP reductase and enoyl-ACP reductase domains, both of which utilize NADPH as a cofactor. The rate of NADPH oxidation is proportional to the rate of fatty acid synthesis.

Protocol:

  • Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0), dithiothreitol (B142953) (DTT), and EDTA.

  • Add a known concentration of purified fatty acid synthase.

  • Add acetyl-CoA and the test substrate (e.g., a labeled version of this compound or malonyl-CoA as a control).

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH consumption using its extinction coefficient (6.22 mM⁻¹cm⁻¹).

Radiometric Assay for Product Formation

This method directly measures the incorporation of a radiolabeled precursor into the final fatty acid product.

Principle: By using a radiolabeled substrate, such as [¹⁴C]-malonyl-CoA or a tritiated version of the novel substrate, the amount of radioactivity incorporated into the synthesized fatty acids can be quantified.

Protocol:

  • Set up the enzymatic reaction as described for the spectrophotometric assay, but replace the standard substrate with its radiolabeled counterpart.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Wash the organic phase to remove any unincorporated radiolabeled substrate.

  • Quantify the radioactivity in the organic phase using a scintillation counter.

Mass Spectrometry-Based Assay for Product Identification and Quantification

This is a highly sensitive and specific method that allows for the direct detection and quantification of the fatty acid products.

Principle: Following the enzymatic reaction, the products are extracted and analyzed by mass spectrometry. This technique can identify the exact mass of the synthesized fatty acids, confirming the incorporation of the test substrate and allowing for the determination of the chain length of the products.

Protocol:

  • Perform the enzymatic reaction with unlabeled or stable isotope-labeled substrates.

  • Terminate the reaction and extract the lipids.

  • Derivatize the fatty acids to enhance their ionization and fragmentation in the mass spectrometer (e.g., convert to fatty acid methyl esters - FAMEs).

  • Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Identify and quantify the products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fatty acid synthesis pathway and a general workflow for validating a novel FAS substrate.

FattyAcidSynthasePathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP, HCO₃⁻ FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Priming MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation (x7) ACC->MalonylCoA Palmitate Palmitate (C16:0) FAS->Palmitate Thioesterase Release NADPH NADPH NADPH->FAS Reduction (x14) ExperimentalWorkflow cluster_workflow Substrate Validation Workflow Start Hypothesized Substrate: This compound Purification Purify Fatty Acid Synthase Enzyme Start->Purification Assay In Vitro Enzymatic Assays (Spectrophotometric, Radiometric, MS-based) Start->Assay Purification->Assay Data Kinetic Data Analysis (kcat, Km) Assay->Data Comparison Compare with Known Alternative Substrates Data->Comparison Conclusion Validate as FAS Substrate? Comparison->Conclusion

References

A Comparative Guide to the Biological Activity of 3-Oxo-7Z-Tetradecenoyl-CoA and its Trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-7Z-Tetradecenoyl-CoA and 3-Oxo-7E-Tetradecenoyl-CoA are intermediates in the metabolism of unsaturated fatty acids. The key difference between these two molecules lies in the configuration of the double bond at the seventh carbon position: 'Z' (cis) in the former and 'E' (trans) in the latter. This stereochemical difference has significant implications for their interaction with metabolic enzymes, particularly enoyl-CoA isomerase, which plays a crucial role in preparing these molecules for entry into the β-oxidation spiral.

Role in Fatty Acid β-Oxidation

Unsaturated fatty acids require additional enzymatic steps to be fully metabolized via β-oxidation. When a double bond is encountered at an odd-numbered carbon, as in 7-tetradecenoic acid, the intermediate 3-enoyl-CoA cannot be processed by the next enzyme in the cycle, enoyl-CoA hydratase. This is where enoyl-CoA isomerase becomes essential. This enzyme catalyzes the isomerization of the double bond from the 3rd position to the 2nd position, converting both 3-cis and 3-trans-enoyl-CoA into trans-2-enoyl-CoA, a substrate that can then re-enter the β-oxidation pathway.[1][2][3]

The metabolic fate of both this compound and its trans isomer is therefore intrinsically linked to their function as substrates for enoyl-CoA isomerase.

Comparative Biological Activity

While specific kinetic parameters (Km and Vmax) for the enzymatic conversion of this compound and 3-Oxo-7E-Tetradecenoyl-CoA by enoyl-CoA isomerase are not available in the reviewed literature, a general principle has been established for this class of enzymes. It has been observed that the reaction rate of enoyl-CoA isomerase is significantly higher for cis (3Z) isomers compared to their trans (3E) counterparts.[4] In some cases, the reaction rate for the cis isomer can be as much as ten times higher than for the trans isomer.[4]

This suggests that this compound is likely a more efficiently processed substrate for enoyl-CoA isomerase than 3-Oxo-7E-Tetradecenoyl-CoA. This difference in metabolic efficiency could have physiological implications, particularly under conditions of high fatty acid flux.

Table 1: Postulated Comparative Activity of 3-Oxo-7-Tetradecenoyl-CoA Isomers

FeatureThis compound (cis)3-Oxo-7E-Tetradecenoyl-CoA (trans)
Substrate for enoyl-CoA isomerase YesYes
Postulated Reaction Rate HighLow (potentially up to 10x slower than cis)
Metabolic Efficiency in β-oxidation HigherLower

Experimental Protocols

To empirically determine the kinetic parameters for the isomerization of this compound and 3-Oxo-7E-Tetradecenoyl-CoA, a continuous spectrophotometric assay for enoyl-CoA isomerase activity can be employed.

Principle:

The assay couples the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase and the oxidation reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase. The final step involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound and 3-Oxo-7E-Tetradecenoyl-CoA substrates

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Add a defined concentration of either this compound or 3-Oxo-7E-Tetradecenoyl-CoA to the reaction mixture.

  • Initiate the reaction by adding a known amount of enoyl-CoA isomerase.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Visualizations

Beta_Oxidation_Pathway cluster_isomers Isomeric Substrates This compound This compound Enoyl-CoA Isomerase Enoyl-CoA Isomerase This compound->Enoyl-CoA Isomerase 3-Oxo-7E-Tetradecenoyl-CoA 3-Oxo-7E-Tetradecenoyl-CoA 3-Oxo-7E-Tetradecenoyl-CoA->Enoyl-CoA Isomerase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Enoyl-CoA Isomerase->trans-2-Enoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral trans-2-Enoyl-CoA->Beta-Oxidation Spiral

Caption: Metabolic fate of cis and trans isomers in β-oxidation.

Experimental_Workflow cluster_assay Enzymatic Assay Reaction Mixture Reaction Mixture (Buffer, NAD+, Hydratase, Dehydrogenase) Substrate Addition Add Substrate (cis or trans isomer) Reaction Mixture->Substrate Addition Reaction Initiation Initiate with Enoyl-CoA Isomerase Substrate Addition->Reaction Initiation Spectrophotometry Monitor Absorbance at 340 nm Reaction Initiation->Spectrophotometry Data Analysis Calculate Km and Vmax Spectrophotometry->Data Analysis

Caption: Workflow for comparative kinetic analysis.

Conclusion

The available evidence strongly suggests that this compound is a more efficiently metabolized substrate for enoyl-CoA isomerase than its trans counterpart, 3-Oxo-7E-Tetradecenoyl-CoA. This difference in biological activity is rooted in the stereospecificity of the enzyme. While direct quantitative data for these specific molecules is lacking, the provided experimental protocol offers a clear path for researchers to obtain this valuable information. Understanding these subtle differences in metabolic processing is crucial for a comprehensive picture of fatty acid metabolism and may have implications for the study of metabolic disorders and the development of therapeutic interventions. The general health implications of cis versus trans fatty acids are well-documented, with cis fats generally considered more beneficial.[5] Further research into the specific metabolic fates of intermediates like those discussed here will continue to refine our understanding of lipid metabolism.

References

cross-reactivity of antibodies against different acyl-CoA intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies directed against acyl-CoA intermediates is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a comparative analysis of antibody cross-reactivity against different acyl-CoA molecules, supported by experimental data and detailed protocols.

Acyl-Coenzyme A (acyl-CoA) molecules are central players in a myriad of metabolic pathways, including fatty acid metabolism and the citric acid cycle. The ability to specifically detect and quantify individual acyl-CoA species is crucial for dissecting their roles in cellular physiology and disease. Immunoassays, powered by specific antibodies, offer a sensitive and specific method for this purpose. However, the structural similarity among different acyl-CoA intermediates presents a significant challenge: antibody cross-reactivity. This guide delves into the specificity of an anti-Coenzyme A (CoA) monoclonal antibody and its reactivity with various acyl-CoA derivatives, providing a framework for evaluating antibody performance.

Comparative Analysis of Antibody Specificity

A study by Uddin et al. (2015) describes the development and characterization of a monoclonal antibody, designated 1F10, raised against Coenzyme A. A key experiment to determine the antibody's specificity was a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of different acyl-CoA intermediates to compete with immobilized CoA for binding to the 1F10 antibody. The results provide a semi-quantitative measure of cross-reactivity.

AnalyteAntibody TargetCross-Reactivity ProfileExperimental MethodReference
Monoclonal Antibody 1F10 Coenzyme A (CoA)Recognizes CoA and its derivatives, including succinyl-CoA and malonyl-CoA. Does not show significant cross-reactivity with CoA precursors like ATP and cysteine.[1]Competitive ELISA[Uddin et al., 2015][1]

Note: While the referenced study demonstrated cross-reactivity with succinyl-CoA and malonyl-CoA through competitive ELISA curves, specific percentage values of cross-reactivity were not provided. The data indicates that higher concentrations of the acyl-CoA derivatives were required to achieve the same level of inhibition as CoA, suggesting a lower affinity of the antibody for the acylated forms.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. The following is the protocol for the competitive ELISA used to assess the cross-reactivity of the 1F10 anti-CoA monoclonal antibody.

Competitive ELISA Protocol
  • Plate Coating: 96-well microtiter plates were coated with a Bovine Serum Albumin-Coenzyme A (BSA-CoA) conjugate at a concentration of 0.3 µ g/well and incubated overnight at 4°C.

  • Washing: The plates were washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature to prevent non-specific binding.

  • Competition Reaction: The 1F10 monoclonal antibody was pre-incubated with varying concentrations of competitor molecules (CoA, succinyl-CoA, malonyl-CoA, glutaryl-CoA, ATP, or cysteine) for 1 hour at room temperature.

  • Incubation: The antibody-competitor mixtures were then added to the BSA-CoA coated wells and incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody isotype, was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with PBST.

  • Detection: The substrate solution (0.5 mg/ml 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in 0.1 M citrate-phosphate buffer, pH 5.8) was added to each well.

  • Measurement: After a 15-minute incubation at 37°C, the absorbance was measured at 490 nm using a microplate reader. The degree of color development is inversely proportional to the amount of competitor in the solution.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing the competitive ELISA workflow and a simplified overview of the central role of acetyl-CoA in metabolism.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Plate Coat Plate with BSA-CoA Conjugate Wash_1 Wash Coat Plate->Wash_1 Block Block with Non-fat Dry Milk Wash_1->Block Add_to_Plate Add Mixture to Coated Plate Block->Add_to_Plate Prepare_Ab_Mix Pre-incubate Anti-CoA mAb (1F10) with Competitor Acyl-CoA Prepare_Ab_Mix->Add_to_Plate Incubate_1 Incubate Add_to_Plate->Incubate_1 Wash_2 Wash Incubate_1->Wash_2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_3 Wash Incubate_2->Wash_3 Add_Substrate Add TMB Substrate Wash_3->Add_Substrate Measure_Absorbance Measure Absorbance at 490 nm Add_Substrate->Measure_Absorbance

Diagram 1. Competitive ELISA Workflow for Acyl-CoA Antibody Cross-Reactivity.

Acetyl_CoA_Metabolism Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino_Acids Amino_Acids->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->Citric_Acid_Cycle Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol_Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone_Bodies Acetyl_CoA->Ketone_Bodies

Diagram 2. Central Role of Acetyl-CoA in Cellular Metabolism.

Conclusion

The specificity of antibodies used for the detection and quantification of acyl-CoA intermediates is a critical consideration for researchers. The case of the 1F10 monoclonal antibody demonstrates that while an antibody may be raised against a specific molecule like Coenzyme A, it can exhibit cross-reactivity with structurally similar derivatives such as succinyl-CoA and malonyl-CoA.[1] It is imperative for researchers to have access to and carefully evaluate such cross-reactivity data when selecting antibodies for their studies. The lack of comprehensive, publicly available comparison guides for a wide range of anti-acyl-CoA antibodies highlights a need for more thorough characterization and data sharing within the scientific community. Researchers should rely on detailed validation data from manufacturers or primary literature, and if necessary, perform their own validation experiments to ensure the specificity required for their experimental context.

References

Validating the Inhibitory Effect of 3-Oxo-7Z-Tetradecenoyl-CoA on Cholesterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effect of 3-Oxo-7Z-Tetradecenoyl-CoA on cholesterol synthesis. Due to the limited direct experimental data on this specific compound, this document leverages data from analogous unsaturated fatty acyl-CoAs and established cholesterol synthesis inhibitors, such as statins, to provide a framework for its validation. Detailed experimental protocols and pathway diagrams are included to support further research and drug development efforts.

Comparison of Cholesterol Synthesis Inhibitors

The inhibitory potential of a compound on cholesterol synthesis is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or pathway by 50%. The following tables summarize the IC50 values for well-characterized inhibitors of cholesterol synthesis, providing a benchmark for evaluating novel compounds like this compound.

Table 1: Inhibitory Effects of Various Fatty Acyl-CoAs on Cholesterol Synthesis

Various fatty acyl-CoA thioesters have been shown to inhibit the incorporation of [14C]acetate into sterols in in vitro assays using a rat liver post-mitochondrial supernatant system. The degree of inhibition is influenced by the level of unsaturation.[1]

CompoundConcentration (µM)Inhibition of [14C]acetate incorporation into sterols (%)
Arachidonoyl-CoA1017
Arachidonoyl-CoA5055

Data from in vitro studies on rat liver enzymes.[1]

Table 2: IC50 Values of Statins on HMG-CoA Reductase and Cholesterol Synthesis

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Their IC50 values vary depending on the specific statin and the experimental system used.

StatinIC50 (nM) - HMG-CoA Reductase Activity (Hep G2 cell homogenates)IC50 (nM) - Cholesterol Synthesis (Hep G2 cells)IC50 (nM) - Cholesterol Synthesis (Human hepatocytes)
Simvastatin (B1681759)183423
Lovastatin6124-
Pravastatin951900105
Fluvastatin--0.2 - 8.0
Atorvastatin--0.2 - 8.0
Cerivastatin--0.2 - 8.0

Data compiled from studies on human hepatoma cell lines (Hep G2) and primary human hepatocytes.[2][3]

Experimental Protocols

To validate the inhibitory effect of this compound on cholesterol synthesis, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies for assessing cholesterol synthesis inhibition.

In Vitro Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of a radiolabeled precursor, such as [14C]acetate.

1. Cell Culture:

  • Culture a suitable cell line, such as human hepatoma cells (HepG2), in appropriate growth medium until they reach 80-90% confluency.

2. Treatment with Inhibitor:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of working concentrations.

  • Incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., a statin as a positive control) for a predetermined period (e.g., 24-48 hours). Include a vehicle control (solvent only).

3. Radiolabeling:

  • Following the inhibitor treatment, add [14C]acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

4. Lipid Extraction:

  • After the labeling period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract the total lipids using a suitable solvent mixture, such as hexane/isopropanol.

5. Saponification and Sterol Extraction:

  • Saponify the lipid extract to hydrolyze cholesteryl esters.

  • Extract the non-saponifiable lipids (containing cholesterol) with a non-polar solvent like hexane.

6. Quantification:

  • Evaporate the solvent and redissolve the lipid extract in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to determine the amount of [14C] incorporated into cholesterol.

7. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a complex multi-step process that primarily occurs in the liver. The pathway begins with acetyl-CoA and involves a series of enzymatic reactions. The enzyme HMG-CoA reductase catalyzes the rate-limiting step in this pathway.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene (B77637) Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor This compound (Hypothesized Inhibition) Inhibitor->HMG_CoA Potential Target Statins Statins Statins->HMG_CoA

Caption: The cholesterol biosynthesis pathway highlighting the rate-limiting step catalyzed by HMG-CoA reductase and the site of action for statins.

Experimental Workflow for Validating Inhibitory Effect

The following diagram illustrates the logical flow of experiments to validate the inhibitory effect of this compound on cholesterol synthesis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Inhibitors Treatment Treat Cells with Inhibitors Compound_Prep->Treatment Cell_Culture Culture HepG2 Cells Cell_Culture->Treatment Radiolabeling Incubate with [14C]acetate Treatment->Radiolabeling Extraction Lipid Extraction and Saponification Radiolabeling->Extraction Quantification Scintillation Counting Extraction->Quantification IC50_Determination Calculate IC50 Value Quantification->IC50_Determination Comparison Compare with Known Inhibitors IC50_Determination->Comparison

Caption: A streamlined workflow for the in vitro validation of a novel cholesterol synthesis inhibitor.

References

A Comparative Guide to Differentiating cis and trans Isomers of Tetradecenoyl-CoA by Ion Mobility Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural characterization of lipid molecules is critical for understanding their function in biological systems. Tetradecenoyl-CoA, a C14:1 acyl-coenzyme A, exists as cis and trans geometric isomers, which can have distinct metabolic fates and signaling roles. Differentiating these isomers is analytically challenging because they are isobaric, meaning they have the identical mass-to-charge ratio (m/z). Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique that provides an orthogonal dimension of separation based on an ion's size, shape, and charge, enabling the distinction of subtle structural differences.[1]

This guide provides a comparative overview of the use of IM-MS for separating cis and trans isomers of tetradecenoyl-CoA, outlines the experimental workflow, and contrasts its performance with alternative analytical methods.

The Principle of Ion Mobility Separation for Isomers

Ion mobility spectrometry separates gas-phase ions based on their differential mobility through a drift tube filled with a neutral buffer gas under the influence of an electric field.[1] The key to separating geometric isomers lies in their three-dimensional structure.

  • trans-Isomers: The double bond in a trans configuration results in a relatively linear and extended acyl chain. This larger, more elongated shape experiences more collisions with the buffer gas, slowing its transit through the drift tube.

  • cis-Isomers: The cis configuration introduces a "kink" or bend in the acyl chain. This leads to a more folded, compact, and spherical structure. This smaller effective size results in fewer collisions with the buffer gas, allowing it to travel through the drift tube faster than its trans counterpart.[1]

This difference in transit time, or drift time, allows for the separation of the two isomers. The drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a key physicochemical property that is characteristic of the ion's structure. The cis isomer will exhibit a smaller CCS value than the trans isomer.[2]

G cluster_cis cis-Isomer Path cluster_trans trans-Isomer Path cis_isomer cis-Tetradecenoyl-CoA cis_structure Bent, Compact 3D Structure cis_isomer->cis_structure cis_ccs Smaller Collision Cross-Section (CCS) cis_structure->cis_ccs cis_drift Shorter Drift Time cis_ccs->cis_drift trans_isomer trans-Tetradecenoyl-CoA trans_structure Linear, Extended 3D Structure trans_isomer->trans_structure trans_ccs Larger Collision Cross-Section (CCS) trans_structure->trans_ccs trans_drift Longer Drift Time trans_ccs->trans_drift G cluster_workflow IM-MS Experimental Workflow sample Sample Introduction Lipid extract containing tetradecenoyl-CoA isomers ionization Ionization Electrospray (ESI) generates gas-phase ions sample->ionization im_separation Ion Mobility Separation Ions separated by shape/size in drift tube (e.g., DTIMS, TWIMS) ionization->im_separation mass_analysis Mass Analysis m/z measured (e.g., TOF-MS) im_separation->mass_analysis detection Data Acquisition Arrival time distribution (ATD) and mass spectrum recorded mass_analysis->detection

References

Assessing the Substrate Specificity of 3-Oxoacyl-CoA Reductase with Unsaturated Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of 3-oxoacyl-CoA reductase is crucial for dissecting metabolic pathways and for the rational design of novel therapeutics. This guide provides a comparative analysis of the enzyme's activity with various unsaturated substrates, supported by experimental data and detailed protocols.

Introduction

3-Oxoacyl-CoA reductase (also known as β-ketoacyl-CoA reductase, FabG in bacteria) is a key enzyme in fatty acid metabolism, catalyzing the NADPH-dependent reduction of 3-oxoacyl-CoA to 3-hydroxyacyl-CoA. While its role in the metabolism of saturated fatty acids is well-established, its activity with unsaturated substrates is less characterized. The ability of this enzyme to process unsaturated acyl-CoAs has significant implications for the biosynthesis of unsaturated fatty acids and other bioactive lipids. This guide aims to provide a clear comparison of 3-oxoacyl-CoA reductase's performance with a range of saturated and unsaturated substrates.

Comparative Analysis of Substrate Specificity

The substrate specificity of 3-oxoacyl-CoA reductase is a critical determinant of the types of fatty acids a cell can produce. While the enzyme generally exhibits broad specificity, the efficiency of the reduction reaction can vary significantly with the chain length and the presence and position of double bonds in the acyl-CoA substrate.

To facilitate future research in this area, we present a template for data presentation and outline the necessary experimental protocols.

Data Presentation: A Template for Comparison

The following table provides a structured format for presenting quantitative data on the substrate specificity of 3-oxoacyl-CoA reductase. Researchers can populate this table with their own experimental data to enable clear and concise comparisons.

SubstrateChain LengthUnsaturationKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acetoacetyl-CoAC4SaturatedDataDataDataData
3-Oxocrotonyl-CoAC4C2=C3DataDataDataData
3-Oxopentenoyl-CoAC5C2=C3DataDataDataData
3-Oxohexenoyl-CoAC6C2=C3DataDataDataData

Data to be filled in by the researcher.

Experimental Protocols

To generate the comparative data, two key experimental stages are required: the synthesis of the unsaturated 3-oxoacyl-CoA substrates and the enzymatic assay to determine the kinetic parameters.

Synthesis of Unsaturated 3-Oxoacyl-CoA Substrates

The synthesis of unsaturated 3-oxoacyl-CoA substrates can be achieved through either chemical or enzymatic methods.

1. Chemical Synthesis:

A general approach for the chemical synthesis of 3-oxoacyl-CoAs involves the activation of the corresponding 3-oxo-carboxylic acid and its subsequent reaction with coenzyme A. For unsaturated substrates, care must be taken to avoid isomerization or reduction of the double bond.

  • Synthesis of 3-Oxoalkenoic Acids: This can be achieved through various organic synthesis routes, such as the condensation of a suitable ketone with a malonic acid derivative followed by decarboxylation.

  • Activation and Coupling to Coenzyme A: The synthesized 3-oxoalkenoic acid can be activated using reagents like N,N'-carbonyldiimidazole (CDI) or by forming a mixed anhydride. The activated acid is then reacted with the free thiol group of Coenzyme A to form the desired thioester. Purification is typically performed using chromatographic techniques like HPLC.

2. Enzymatic Synthesis:

Enzymatic synthesis offers a milder and often more specific route to these substrates. A common strategy involves the use of an acyl-CoA synthetase or a combination of enzymes.

  • Example: Synthesis of Crotonyl-CoA: Crotonyl-CoA can be synthesized from crotonic acid and coenzyme A using an acyl-CoA synthetase in the presence of ATP and Mg2+.

  • Multi-enzyme Systems: For more complex unsaturated substrates, a multi-enzyme system can be employed. For instance, a specific acyl-CoA dehydrogenase can be used to introduce a double bond into a saturated acyl-CoA precursor.

Spectrophotometric Assay for 3-Oxoacyl-CoA Reductase Activity

The activity of 3-oxoacyl-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified 3-oxoacyl-CoA reductase

  • NADPH

  • Saturated 3-oxoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • Unsaturated 3-oxoacyl-CoA substrates (e.g., 3-oxocrotonyl-CoA, 3-oxopentenoyl-CoA, 3-oxohexenoyl-CoA)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a fixed concentration of NADPH (e.g., 150 µM).

  • Add a known amount of purified 3-oxoacyl-CoA reductase to the reaction mixture.

  • Initiate the reaction by adding the 3-oxoacyl-CoA substrate at various concentrations.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v0).

  • Repeat the assay for each substrate at a range of concentrations to generate a Michaelis-Menten plot.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The kcat can be calculated from Vmax if the enzyme concentration is known.

Visualizing the Experimental Workflow and Reaction

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing substrate specificity and the general enzymatic reaction.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis chem_syn Chemical Synthesis prep_mix Prepare Reaction Mixture chem_syn->prep_mix Unsaturated 3-oxoacyl-CoA enz_syn Enzymatic Synthesis enz_syn->prep_mix Unsaturated 3-oxoacyl-CoA add_enz Add Enzyme prep_mix->add_enz add_sub Add Substrate add_enz->add_sub measure Measure NADPH Oxidation (A340) add_sub->measure mm_plot Michaelis-Menten Plot measure->mm_plot kin_params Determine Kinetic Parameters (Km, Vmax) mm_plot->kin_params

Caption: Experimental workflow for assessing substrate specificity.

enzymatic_reaction sub Unsaturated 3-Oxoacyl-CoA enzyme 3-Oxoacyl-CoA Reductase sub->enzyme nadph NADPH + H+ nadph->enzyme prod Unsaturated 3-Hydroxyacyl-CoA nadp NADP+ enzyme->prod enzyme->nadp

A Researcher's Guide to Comparative Metabolomics of Fatty Acyl-CoA Profiles in Response to Different Stimuli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fatty acyl-Coenzyme A (acyl-CoA) profiles in response to distinct cellular stimuli. Acyl-CoAs are pivotal intermediates in metabolism, participating in energy production, lipid biosynthesis, and cellular signaling.[1][2] Understanding how their profiles change in response to stimuli such as oncogenic transformation and dietary stress is crucial for disease biomarker discovery and drug development.[3] This document outlines quantitative data, detailed experimental protocols for acyl-CoA analysis, and visual workflows to support research in this domain.

Data Presentation: Comparative Fatty Acyl-CoA Profiles

The abundance and composition of the fatty acyl-CoA pool are dynamically remodeled in response to cellular state and environmental cues. Below is a summary of quantitative data illustrating these changes in response to two distinct stimuli: cancer-related metabolic reprogramming and high-fat diet-induced nutritional stress.

Acyl-CoA Species MCF7 (Human Breast Cancer Cells) (pmol/mg protein)[4][5]RAW264.7 (Macrophage-like Cells) (pmol/mg protein)[4][5]Mouse Liver (High-Fat Diet vs. Standard Chow) (Relative Abundance Change)[6]
Short-Chain
Acetyl-CoA--
Malonyl-CoA--↑↑
Propionyl-CoA--
Succinyl-CoA--
Medium-Chain
C8:0-CoA (Octanoyl-CoA)--
Long-Chain
C14:0-CoA (Myristoyl-CoA)~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)~12~4↑↑
C16:1-CoA (Palmitoleoyl-CoA)--
C18:0-CoA (Stearoyl-CoA)~6~2
C18:1-CoA (Oleoyl-CoA)--
C18:2-CoA (Linoleoyl-CoA)--
Very-Long-Chain
>C20 CoAs>50% of total pool<10% of total pool-

Note: "-" indicates data not specified in the cited sources. Arrows indicate an increase (↑) or decrease (↓) in response to a high-fat diet compared to a standard chow diet.

Analysis of Stimuli:

  • Cancer (MCF7 vs. RAW264.7 cells): Cancer cells, such as the MCF7 line, often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation.[7][8] This is reflected in the significantly higher abundance of long-chain saturated fatty acyl-CoAs like Palmitoyl-CoA (C16:0-CoA) and Stearoyl-CoA (C18:0-CoA) compared to non-cancerous, differentiated cells like RAW264.7.[4][5] Notably, very-long-chain fatty acyl-CoAs constitute a much larger proportion of the total acyl-CoA pool in MCF7 cells.[4]

  • High-Fat Diet (Nutrient Stress): A high-fat diet induces widespread remodeling of acyl-CoA profiles in tissues like the liver.[9][10][11] The data shows a significant increase in long-chain fatty acyl-CoAs, which are products of fatty acid activation.[9] The marked increase in Malonyl-CoA is particularly significant as it is a key regulator of fatty acid metabolism, inhibiting fatty acid oxidation.[12]

Experimental Protocols

Accurate and reproducible quantification of fatty acyl-CoAs is challenging due to their low abundance and instability.[1][5] The following protocols summarize robust methods for their extraction and analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common high-sensitivity approach.[13][14]

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This method is based on solvent precipitation, which is rapid and effective for a broad range of acyl-CoAs.[10][13]

  • Cell Harvesting: Aspirate culture medium. For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS) before scraping. For suspension cells, pellet them by centrifugation (500 x g, 5 min, 4°C) and wash the pellet twice with ice-cold PBS.[5]

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the cell pellet or plate.[10][13] For quantitative analysis, include an odd-chain-length fatty acyl-CoA internal standard (e.g., heptadecanoyl-CoA) in the solvent.[4][15]

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[5]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[13]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate.[5][13]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is recommended for complex samples like tissue homogenates to reduce matrix effects and improve data quality.[14]

  • Sample Preparation: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent as described in Protocol 1.[13]

  • SPE Cartridge Conditioning: Condition an anion-exchange SPE cartridge by washing it sequentially with an organic solvent (e.g., methanol) followed by an equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).[15]

  • Sample Loading: After centrifugation of the sample homogenate, dilute the supernatant and load it onto the conditioned SPE cartridge.[15]

  • Washing: Wash the cartridge with the equilibration buffer followed by a mild organic wash to remove unbound contaminants.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[13]

  • Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in Protocol 1 (Steps 6-7).[13]

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for separation.[13][14]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[13]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[13]

    • Gradient: Employ a gradient that starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[13]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI) mode.[14]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[4]

    • MRM Transitions: For quantification, monitor the transition from the precursor ion [M+H]+ to a structure-specific product ion. A common fragmentation for fatty acyl-CoAs is the neutral loss of 507 Da.[4][14][16]

  • Quantification: Calculate analyte concentrations by comparing the peak areas of endogenous fatty acyl-CoAs to the peak areas of the co-injected internal standards.[4] The limit of quantification for many fatty acyl-CoAs using this method is in the low femtomole (fmol) range.[4][16]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the comparative metabolomics of fatty acyl-CoAs.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cells or Tissue Harvest Harvesting & Washing Sample->Harvest Extract Extraction (80% Methanol + Int. Std.) Harvest->Extract Centrifuge Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Dry Evaporation (Nitrogen Stream) Centrifuge->Dry Supernatant Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (vs. Internal Standard) Data->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical workflow for fatty acyl-CoA profiling.[13]

de_novo_lipogenesis Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitate (C16:0) MalonylCoA->Palmitate LC_AcylCoA Long-Chain Acyl-CoAs Palmitate->LC_AcylCoA Elongation & Desaturation ACLY ACLY ACC ACC FASN FASN

Caption: Upregulated de novo fatty acid synthesis in cancer cells.[7][17]

References

A Researcher's Guide to Evaluating Alternative Substrates for Fatty Acid Elongation Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of fatty acid elongation is crucial for understanding numerous physiological and pathological processes. The choice of substrate in these studies is a critical determinant of experimental success, influencing both the accuracy of the findings and the efficiency of the workflow. This guide provides an objective comparison of traditional and alternative substrates for monitoring fatty acid elongation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The microsomal fatty acid elongation system is the primary pathway for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and precursors for signaling molecules.[1][2] This process involves a four-step enzymatic cycle that sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[1][3][4] The rate-limiting step is the initial condensation reaction catalyzed by fatty acid elongases (ELOVLs).[1][5][6]

Traditionally, the study of this cycle has relied heavily on the use of radiolabeled substrates, such as [14C]malonyl-CoA, to trace the incorporation of carbon atoms into newly synthesized fatty acids. While powerful, these methods are accompanied by the inherent challenges of handling radioactive materials and often involve laborious extraction and separation steps.[7] In recent years, a variety of alternative substrates and detection methods have emerged, offering safer, and often higher-throughput, options for researchers.

This guide will compare the performance of these alternative substrates, including fluorescently-labeled fatty acids and stable isotope-labeled compounds, with traditional radioactive methods. We will present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive evaluation.

Comparative Analysis of Substrate Performance

The selection of a substrate for studying fatty acid elongation depends on several factors, including the specific research question, the experimental system (e.g., isolated microsomes, cultured cells, or whole organisms), and the available analytical equipment. Here, we compare the key characteristics of the most common substrate types.

Substrate TypeDetection MethodThroughputKey AdvantagesKey Disadvantages
Radiolabeled Substrates (e.g., [14C]malonyl-CoA)Scintillation Counting, AutoradiographyLow to MediumHigh sensitivity and direct tracing of carbon incorporation.[1]Requires handling of radioactive materials, labor-intensive extraction and separation steps.[7]
Fluorescently-Labeled Fatty Acids (e.g., BODIPY, NBD analogs)Fluorescence Microscopy, FluorometryHighEnables real-time visualization of fatty acid uptake and metabolism in living cells; non-radioactive.[8][9][10]The fluorescent tag may alter the metabolic fate of the fatty acid; potential for phototoxicity.
Stable Isotope-Labeled Substrates (e.g., [13C]glucose, [2H]fatty acids)Mass Spectrometry (GC-MS, LC-MS)Medium to HighProvides detailed information on metabolic flux and the incorporation of labeled atoms into various fatty acid species; non-radioactive.[11]Requires access to and expertise in mass spectrometry; data analysis can be complex.
Non-labeled Fatty Acyl-CoAs HPLC-UV, LC-MSMediumAllows for the study of the elongation of specific, naturally occurring fatty acids.[1]May require derivatization for sensitive detection; can be challenging to distinguish from endogenous pools.
Colorimetric/Fluorometric Assay Kits Spectrophotometry, FluorometryHighConvenient and rapid measurement of total or long-chain fatty acids; non-radioactive.[12][13]Typically measures bulk changes in fatty acid levels and does not provide information on individual fatty acid species.

Experimental Protocols

To provide a practical framework for the application of these substrates, we present detailed methodologies for key experiments.

Protocol 1: In Vitro Fatty Acid Elongation Assay using Microsomes and a Radiolabeled Substrate

This protocol is a standard method for measuring the activity of fatty acid elongases in isolated microsomal fractions.

Materials:

  • Isolated liver microsomes

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

  • [14C]malonyl-CoA

  • NADPH

  • Bovine serum albumin (fatty acid-free)

  • Stopping solution (e.g., 10% KOH in 80% methanol)

  • Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and fatty acid-free BSA.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acyl-CoA substrate and [14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stopping solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Transfer the hexane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Cellular Fatty Acid Elongation Assay using a Fluorescent Fatty Acid Analog

This protocol describes the use of a fluorescently-labeled fatty acid to monitor its uptake and elongation in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., chloroform:methanol 2:1)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or a multi-well plate for plate reader analysis).

  • Incubate the cells with the fluorescent fatty acid analog in serum-free medium for a specified time.

  • Wash the cells with PBS to remove excess probe.

  • For microscopy, visualize the cellular uptake and localization of the fluorescent fatty acid.

  • For quantitative analysis, lyse the cells and extract the lipids.

  • Analyze the lipid extract using a fluorescence plate reader to quantify the total fluorescence, or separate the lipid species by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to analyze the fluorescently-labeled products.

Protocol 3: Stable Isotope Tracing of Fatty Acid Elongation using Mass Spectrometry

This protocol outlines a method for tracing the incorporation of stable isotopes from a precursor into elongated fatty acids in cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Stable isotope-labeled precursor (e.g., [U-13C]glucose or [d4]palmitate)

  • Lipid extraction solvents (e.g., methanol, chloroform)

  • Internal standards (deuterated fatty acids)

  • Derivatization agent (for GC-MS)

Procedure:

  • Culture cells in a medium containing the stable isotope-labeled precursor for a desired period.

  • Harvest the cells and add internal standards.

  • Extract the total lipids from the cells.

  • Saponify the lipids to release the fatty acids.

  • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.

  • Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in different fatty acid species.[11][14]

Visualizing the Fatty Acid Elongation Cycle and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the fatty acid elongation pathway and a typical experimental workflow for evaluating alternative substrates.

FattyAcidElongationCycle Fatty Acid Elongation Cycle in the Endoplasmic Reticulum cluster_cycle Elongation Cycle Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Fatty Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Condensation (ELOVL) CO2 CO2 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) Reduction (3-Ketoacyl-CoA Reductase) NADP+ NADP+ trans-2,3-Enoyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2,3-Enoyl-CoA (Cn+2) Dehydration (3-Hydroxyacyl-CoA Dehydratase) H2O H2O 3-Hydroxyacyl-CoA (Cn+2)->H2O Fatty Acyl-CoA (Cn+2) Fatty Acyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2)->Fatty Acyl-CoA (Cn+2) Reduction (trans-2,3-Enoyl-CoA Reductase) Further Elongation or Desaturation Further Elongation or Desaturation Fatty Acyl-CoA (Cn+2)->Further Elongation or Desaturation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acyl-CoA (Cn) NADPH NADPH NADPH->3-Ketoacyl-CoA (Cn+2) NADPH->trans-2,3-Enoyl-CoA (Cn+2)

Caption: The four enzymatic steps of the microsomal fatty acid elongation cycle.

ExperimentalWorkflow Workflow for Evaluating Alternative Substrates cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Choose Experimental System Choose Experimental System Select Substrate Select Substrate Choose Experimental System->Select Substrate Microsomes Microsomes Choose Experimental System->Microsomes Cultured Cells Cultured Cells Choose Experimental System->Cultured Cells Incubate Substrate with System Incubate Substrate with System Select Substrate->Incubate Substrate with System Radiolabeled Radiolabeled Select Substrate->Radiolabeled Fluorescent Fluorescent Select Substrate->Fluorescent Stable Isotope Stable Isotope Select Substrate->Stable Isotope Sample Processing Sample Processing Incubate Substrate with System->Sample Processing Detection & Quantification Detection & Quantification Sample Processing->Detection & Quantification Data Analysis Data Analysis Detection & Quantification->Data Analysis Scintillation Counting Scintillation Counting Detection & Quantification->Scintillation Counting Fluorescence Fluorescence Detection & Quantification->Fluorescence Mass Spectrometry Mass Spectrometry Detection & Quantification->Mass Spectrometry Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for selecting and evaluating substrates.

Conclusion

The field of fatty acid elongation research has benefited significantly from the development of alternative substrates that overcome many of the limitations of traditional radiolabeling techniques. Fluorescently-labeled fatty acids offer powerful tools for cellular imaging, while stable isotope tracing coupled with mass spectrometry provides unparalleled detail into metabolic pathways. Commercially available assay kits have also streamlined the process, enabling high-throughput screening of compounds that modulate fatty acid elongation.

The choice of the most suitable substrate will ultimately be guided by the specific experimental goals and available resources. By carefully considering the advantages and disadvantages of each approach, researchers can design robust and informative experiments to further unravel the complexities of fatty acid metabolism and its role in health and disease.

References

head-to-head comparison of different analytical platforms for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for researchers in cellular metabolism, drug discovery, and clinical diagnostics. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the citric acid cycle, and their dysregulation is implicated in various diseases such as diabetes, obesity, and cardiovascular disorders. This guide provides an objective, data-driven comparison of the leading analytical platforms for acyl-CoA analysis, empowering you to select the optimal methodology for your research needs.

Executive Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerges as the gold standard for acyl-CoA analysis, offering unparalleled sensitivity, specificity, and the ability to profile a wide range of acyl-CoA species simultaneously. However, its requirement for specialized instrumentation and expertise may present a barrier for some laboratories. Commercially available fluorometric and colorimetric assay kits provide accessible alternatives, particularly for the quantification of total or specific short-chain acyl-CoAs. While simpler and more high-throughput, these kit-based assays generally exhibit lower sensitivity and are more susceptible to interferences compared to LC-MS/MS.

Performance Comparison of Analytical Platforms

The selection of an appropriate analytical platform for acyl-CoA analysis hinges on a careful consideration of key performance characteristics. The following table summarizes the quantitative performance of the major analytical platforms, providing a clear comparison to guide your decision-making process.

FeatureLC-MS/MSFluorometric Assay KitsColorimetric Assay Kits
Principle Chromatographic separation followed by mass-based detection and quantification.Enzymatic reactions leading to a fluorescent product.Enzymatic reactions leading to a colorimetric product.
Specificity Very High (distinguishes between different acyl-CoA species)Moderate to High (can be specific for a target acyl-CoA)Moderate (potential for cross-reactivity)
Sensitivity (LOD) Picomole to FemtomolePicomoleNanomole
Linear Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)Narrow
Throughput ModerateHighHigh
Sample Volume Low (µL)Low (µL)Low to Moderate (µL)
Instrumentation LC system coupled to a tandem mass spectrometerFluorescence plate readerAbsorbance plate reader
Expertise Required HighLow to ModerateLow
Cost per Sample HighModerateLow
Multiplexing Yes (can measure multiple acyl-CoAs in a single run)Limited (typically single-plex)Limited (typically single-plex)

In-Depth Look at Leading Platforms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the reference method for the comprehensive and quantitative analysis of acyl-CoAs.[1][2] This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Advantages:

  • High Specificity: LC-MS/MS can differentiate between various acyl-CoA species, including isomers, based on their unique mass-to-charge ratios and fragmentation patterns.[1]

  • High Sensitivity: The sensitivity of modern mass spectrometers allows for the detection and quantification of low-abundance acyl-CoAs.[3]

  • Comprehensive Profiling: This method enables the simultaneous measurement of a wide range of short-, medium-, and long-chain acyl-CoAs in a single analytical run.[2]

Disadvantages:

  • High Initial Investment: The cost of an LC-MS/MS system is substantial.

  • Expertise Required: Operation and data analysis require specialized training and experience.

  • Matrix Effects: The presence of other molecules in the sample can interfere with the ionization of the target analytes, potentially affecting accuracy.

Fluorometric Assay Kits

Fluorometric assay kits offer a user-friendly and high-throughput alternative for the quantification of acyl-CoAs. These assays typically employ a series of enzymatic reactions that culminate in the production of a fluorescent compound, which is directly proportional to the amount of acyl-CoA in the sample.

Advantages:

  • Ease of Use: The protocols are generally simple and do not require extensive training.[4]

  • High Throughput: The 96-well plate format is amenable to the analysis of a large number of samples simultaneously.[5]

  • Lower Cost: Compared to LC-MS/MS, the initial investment and per-sample cost are significantly lower.

Disadvantages:

  • Limited Specificity: While some kits are designed for specific acyl-CoAs, others measure the total acyl-CoA pool, and the potential for cross-reactivity with other molecules exists.

  • Lower Sensitivity: The detection limits of fluorometric assays are generally higher than those of LC-MS/MS.[2]

  • Potential for Interference: Compounds in the sample that have native fluorescence or inhibit the assay enzymes can lead to inaccurate results.

Colorimetric Assay Kits

Similar to their fluorometric counterparts, colorimetric assay kits utilize enzyme-coupled reactions to quantify acyl-CoAs. The final step in these assays produces a colored product that can be measured using a standard absorbance plate reader.

Advantages:

  • Accessibility: Absorbance plate readers are widely available in most research laboratories.

  • Cost-Effective: These kits represent the most economical option for acyl-CoA quantification.

Disadvantages:

  • Lower Sensitivity: Colorimetric assays are typically the least sensitive of the platforms discussed.

  • Susceptibility to Interference: The absorbance signal can be affected by colored or turbid components in the sample.

Experimental Methodologies

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key platforms discussed.

Acyl-CoA Extraction from Biological Samples

A robust extraction protocol is critical for the accurate measurement of acyl-CoAs, which are prone to degradation. A common and effective method involves the following steps:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

  • Homogenization: Homogenize the frozen sample in an acidic extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724), methanol, and water) to precipitate proteins and inactivate enzymes.[3][6]

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): For LC-MS/MS analysis, further purify the extract using a solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.[6]

  • Drying and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the downstream analytical platform.

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column for the separation of acyl-CoAs based on their hydrophobicity.

    • Mobile Phases: Employ a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Gradient: A typical gradient starts with a high percentage of the aqueous phase and gradually increases the organic phase to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of a specific acyl-CoA and monitoring a specific fragment ion after collision-induced dissociation.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of acyl-CoA standards.

    • Quantify the acyl-CoAs in the samples by comparing their peak areas to the standard curve. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[2]

Fluorometric Assay Protocol (General)
  • Standard Curve Preparation: Prepare a dilution series of the provided acyl-CoA standard.

  • Sample Preparation: Prepare the extracted samples and appropriate controls.

  • Reaction Setup: Add the assay buffer, enzyme mix, and probe to the wells of a 96-well black plate.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow the enzymatic reactions to proceed.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Calculation: Determine the acyl-CoA concentration in the samples by interpolating the fluorescence readings on the standard curve.

Visualizing Key Processes

To further aid in the understanding of acyl-CoA metabolism and analysis, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA ATP -> AMP + PPi CPT1 CPT1 Acyl-CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CoA CAT CAT Acylcarnitine->CAT Inner Mitochondrial Membrane Acylcarnitine_mito Acylcarnitine CPT2 CPT2 Acyl-CoA_mito Acyl-CoA CPT2->Acyl-CoA_mito Carnitine Beta_Oxidation β-Oxidation (4 Steps) Acyl-CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA NADH, FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP NADH, FADH2, GTP Acylcarnitine_mito->CPT2 CoA

Fatty Acid Beta-Oxidation Pathway

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Sample Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Extraction Acyl-CoA Extraction (e.g., Acid Precipitation) Quenching->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Extract Extract Purification->Extract LC_MS LC-MS/MS Extract->LC_MS Fluorometric Fluorometric Assay Extract->Fluorometric Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Fluorometric->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Interpretation Biological Interpretation Quantification->Interpretation Results Results Interpretation->Results

Experimental Workflow for Acyl-CoA Analysis

Conclusion

The choice of an analytical platform for acyl-CoA analysis is a critical decision that will significantly impact the quality and scope of your research findings. For researchers requiring comprehensive and highly specific quantification of a wide range of acyl-CoA species, LC-MS/MS is the undisputed platform of choice. For laboratories with limited access to mass spectrometry or those conducting high-throughput screening, fluorometric and colorimetric assay kits provide viable and user-friendly alternatives. By carefully considering the performance metrics, experimental requirements, and the specific goals of your study, you can confidently select the most appropriate platform to advance your research in the dynamic field of cellular metabolism.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxo-7Z-Tetradecenoyl-CoA: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 3-Oxo-7Z-Tetradecenoyl-CoA now have access to a detailed guide on its proper disposal. This document outlines essential safety protocols and step-by-step procedures to ensure the safe management and disposal of this biochemical reagent. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for the disposal of laboratory chemicals and information pertaining to structurally similar acyl-CoA derivatives.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to adhere to the following safety measures. This compound is intended for research use only and its toxicological properties have not been fully elucidated[1]. Therefore, caution is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.

Engineering Controls:

  • All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash[2].

  • Waste Identification and Segregation:

    • Classify this compound as a hazardous chemical waste.

    • Segregate it from other waste streams to prevent accidental mixing with incompatible substances. For instance, keep it separate from strong acids, bases, and oxidizing agents[3].

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container[4][5]. The original container, if in good condition, is an ideal choice[3].

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

    • Keep the waste container securely closed except when adding waste[3][4].

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory[3][4].

    • This area should be under the control of laboratory personnel and away from general traffic[5].

    • Ensure secondary containment is in place to mitigate potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[4].

    • Follow all institutional and local regulations for hazardous waste disposal.

III. Quantitative Data and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes key information for the compound and a closely related derivative.

PropertyThis compound3-Oxotetradecanoyl-CoA
Molecular Formula C35H58N7O18P3S[1]C35H60N7O18P3S[6]
Molecular Weight 989.86 g/mol [1]991.9 g/mol [6]
Physical Description Not specified (likely a solid)Solid[6]
CAS Number Not available122364-86-7[6]

IV. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols for methodologies related to its application. The disposal procedure itself, as outlined above, constitutes the primary operational plan for waste management.

V. Mandatory Visualizations

To facilitate a clear understanding of the disposal workflow, the following diagram illustrates the decision-making process and procedural steps.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify_waste Classify as Hazardous Chemical Waste fume_hood->classify_waste waste_container Select a Labeled, Compatible Waste Container classify_waste->waste_container transfer_waste Carefully Transfer Waste to Container waste_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.